2,5-Furandimethanol
描述
This compound has been reported in Wallemia sebi with data available.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
[5-(hydroxymethyl)furan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-3-5-1-2-6(4-8)9-5/h1-2,7-8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLRVRBSNLHVBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2062036 | |
| Record name | 2,5-Furandimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
| Record name | 2,5-Furandimethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10407 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1883-75-6 | |
| Record name | 2,5-Furandimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1883-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Bis(hydroxymethyl)furan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001883756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-FURANDIMETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-FURANDIMETHANOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40737 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Furandimethanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Furandimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2062036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-2,5-diyldimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.950 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-FURANDIMETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XE4JYN4G7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the chemical and physical properties of 2,5-Furandimethanol?
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Furandimethanol (FDM), a bio-derived platform chemical, is attracting significant attention across the pharmaceutical, polymer, and materials science sectors.[1][2][3] This technical guide provides an in-depth overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines experimental methodologies for its synthesis and purification, and presents a visualization of its primary synthesis pathway.
Chemical and Physical Properties
This compound (CAS No. 1883-75-6) is a white or off-white crystalline solid.[2][4] It is a furan derivative characterized by two hydroxymethyl groups attached at the 2 and 5 positions of the furan ring.[5] This structure, particularly the presence of the hydroxyl groups and the furan ring, imparts high reactivity and structural versatility, making it a valuable intermediate in the synthesis of a wide range of chemical entities, including drug molecules.[6]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈O₃ | [5][7][8][9] |
| Molecular Weight | 128.13 g/mol | [5][7][8][10] |
| Appearance | White to off-white or sandy brown powder/solid | [1][2][4] |
| Melting Point | 74-77 °C | [1][2][7] |
| Boiling Point | 275.00 to 276.00 °C @ 760.00 mm Hg (estimated) | [8][9] |
| Density | ~1.3 g/cm³ | [9][11] |
| Flash Point | 120.3 °C (249.0 °F) TCC (estimated) | [8][9] |
| Solubility | Soluble in water, ethanol, acetone, pyridine, tetrahydrofuran. Insoluble in ethane, toluene, and dichloroethane. | [4] |
| Vapor Pressure | 0.002000 mmHg @ 25.00 °C (estimated) | [8] |
| LogP (o/w) | -1.326 (estimated) | [8] |
Chemical Reactivity
The chemical behavior of this compound is dominated by its two primary functional groups: the hydroxyl groups and the furan ring.
-
Hydroxyl Groups: The two hydroxyl groups can undergo a variety of common alcohol reactions, such as esterification, etherification, and condensation.[6] This reactivity allows for the straightforward incorporation of the furan moiety into larger molecules, such as polyesters and polyurethanes.[2][7]
-
Furan Ring: The furan ring is an aromatic heterocycle that can participate in electrophilic substitution and nucleophilic addition reactions under specific conditions.[6] The double bonds within the furan ring can also undergo hydrogenation, leading to the formation of 2,5-bis(hydroxymethyl)tetrahydrofuran.[12]
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and purification of this compound, based on commonly cited laboratory and industrial practices.
Synthesis via Hydrogenation of 5-Hydroxymethylfurfural (HMF)
The most prevalent method for the synthesis of this compound is the selective hydrogenation of 5-Hydroxymethylfurfural (HMF), a key bio-based platform chemical derived from carbohydrates.[11][12]
Objective: To selectively reduce the aldehyde group of HMF to a hydroxyl group, yielding FDM.
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Solvent (e.g., ethanol, methanol, water, or solvent-free conditions)[12][13]
-
Hydrogen gas (H₂) or a hydrogen donor (e.g., formic acid)[14][15]
-
Catalyst (e.g., Pt/C, Ru/C, Co-NC, Cu-based catalysts)[12][13][14]
-
High-pressure batch reactor
Procedure:
-
The HMF substrate is dissolved or suspended in the chosen solvent within a high-pressure reactor.
-
The selected catalyst is added to the mixture. The choice of catalyst is crucial for achieving high selectivity towards FDM.
-
The reactor is sealed and purged with an inert gas before being pressurized with hydrogen to the desired pressure (e.g., 5 to 50 bar).[12][13]
-
The reaction mixture is heated to the target temperature (e.g., 70-140 °C) and agitated for a specified duration (e.g., 1-16 hours).[12][14]
-
Upon completion, the reactor is cooled, and the pressure is carefully released.
-
The catalyst is removed from the reaction mixture by filtration.
-
The solvent is removed under reduced pressure to yield the crude this compound product.
Purification by Adsorption Chromatography
A common method for purifying technical grade this compound involves adsorption chromatography.[2][4]
Objective: To remove impurities from crude this compound.
Materials:
-
Crude this compound
-
Deionized water
-
Adsorbent resin (e.g., medium polar adsorption resin)[2]
-
Chromatography column
Procedure:
-
The crude this compound is dissolved in deionized water, typically at an elevated temperature (e.g., 90°C), to create a solution.[2][4]
-
This solution is then passed through a chromatography column packed with a suitable adsorbent resin.[2][4]
-
The adsorption process is carried out at a controlled temperature and flow rate to ensure efficient separation of the target compound from impurities.[2]
-
The purified this compound solution is collected.
-
The final product is obtained after the removal of water, typically through dehydration or evaporation.[2][4]
Visualizations
The following diagram illustrates a key logical relationship in the production and utility of this compound.
Caption: Synthesis and application pathway of this compound.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled.[10][16] It can cause skin and serious eye irritation.[16]
Precautions for Safe Handling:
-
Avoid contact with skin, eyes, and clothing.[10]
-
Use only in a well-ventilated area or in a chemical fume hood.[9]
-
Avoid the formation of dust and aerosols.[10]
-
Wash hands thoroughly after handling.[10]
Conditions for Safe Storage:
-
Keep the container tightly sealed in a cool, dry, and well-ventilated place.[10]
-
Store away from heat, sparks, and open flames.[9]
-
Recommended storage temperature is between 2-8°C.[9]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety goggles with side shields.[17]
-
Skin Protection: Wear protective gloves and impervious clothing.[10][17]
-
Respiratory Protection: If exposure limits are exceeded, use a suitable respirator.[17]
In case of accidental release, avoid dust formation and eliminate all ignition sources.[17] Collect the spillage and dispose of it in accordance with local, state, and federal regulations.[10]
References
- 1. nbinno.com [nbinno.com]
- 2. What is this compound used for?_Chemicalbook [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 1883-75-6 [chemicalbook.com]
- 5. This compound | C6H8O3 | CID 74663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sugar-energy.com [sugar-energy.com]
- 7. This compound (FDM/BHMF) Company, CAS 1883-75-6 | GS Biomats [gsbiomats.com]
- 8. 2,5-furan dimethanol, 1883-75-6 [thegoodscentscompany.com]
- 9. This compound | CAS#:1883-75-6 | Chemsrc [chemsrc.com]
- 10. This compound|1883-75-6|MSDS [dcchemicals.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in catalytic synthesis of this compound from 5-hydroxymethylfurfural and carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. CN110698440A - A kind of method for preparing this compound from solvent-free 5-hydroxymethylfurfural - Google Patents [patents.google.com]
- 15. Highly selective one-pot production of this compound from saccharides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. echemi.com [echemi.com]
A Technical Guide to the Synthesis of 2,5-Furandimethanol from 5-Hydroxymethylfurfural
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the catalytic synthesis of 2,5-Furandimethanol (FDM), a promising bio-based platform chemical, from 5-hydroxymethylfurfural (HMF). The document outlines various catalytic systems, detailed experimental protocols, and the underlying reaction mechanisms, with a focus on providing actionable data and methodologies for professionals in research and development.
Introduction
5-Hydroxymethylfurfural (HMF) is a key bio-based platform molecule derived from the dehydration of C6 sugars. Its versatile chemical structure, featuring an aldehyde, a hydroxyl group, and a furan ring, makes it a valuable precursor for a wide range of chemicals and materials. Among its many derivatives, this compound (FDM) is of significant interest due to its potential applications as a monomer for polyesters and polyurethanes, as well as in the synthesis of fine chemicals and pharmaceuticals.[1][2] The selective hydrogenation of the aldehyde group in HMF is the primary route to FDM. This guide explores the prevalent catalytic methods to achieve this transformation efficiently and selectively.
Catalytic Systems for HMF Hydrogenation to FDM
The selective hydrogenation of HMF to FDM can be achieved through two primary routes: catalytic hydrogenation using molecular hydrogen (H₂) and catalytic transfer hydrogenation (CTH) employing a hydrogen donor. A variety of heterogeneous catalysts, based on both noble and non-noble metals, have been developed for this purpose.
Catalytic Hydrogenation with Molecular Hydrogen
This approach involves the use of gaseous hydrogen, typically under pressure, in the presence of a solid catalyst.
Table 1: Performance of Noble Metal Catalysts in HMF Hydrogenation to FDM
| Catalyst | Support | Temp. (°C) | Pressure (bar H₂) | Time (h) | Solvent | HMF Conv. (%) | FDM Yield (%) | FDM Sel. (%) |
| Ru | C | 150 | 20 | 17.3 | 2-propanol | - | 44 (DMF) | - |
| Ru | CNT | 150 | 20 | 1 | - | 100 | 84 (DMF) | - |
| Ru | MgO-ZrO₂ | 130 | 27.6 | 2 | - | - | 94 | - |
| Pt | MCM-41 | 35 | 8 | - | - | - | 98.9 | - |
Table 2: Performance of Non-Noble Metal Catalysts in HMF Hydrogenation to FDM
| Catalyst | Support | Temp. (°C) | Pressure (bar H₂) | Time (h) | Solvent | HMF Conv. (%) | FDM Yield (%) | FDM Sel. (%) |
| Ni-NiO | CNTs | - | - | - | Ethanol | 100 | - | 97.6 |
| Ni | Carbon | 60 | 30 | - | Water | 85 | - | - |
| Cu | Al₂O₃ | 140 | 20 | 6 | - | - | - | - |
| Cu-ZnO | - | 100 | - | 3 | Ethanol | - | - | 99.1 |
Catalytic Transfer Hydrogenation (CTH)
CTH offers an alternative to the use of high-pressure molecular hydrogen, employing liquid hydrogen donors like formic acid or alcohols.[3][4]
Table 3: Performance of Catalysts in CTH of HMF to FDM
| Catalyst | Support | Hydrogen Donor | Temp. (°C) | Time (h) | Solvent | HMF Conv. (%) | FDM Yield (%) | FDM Sel. (%) |
| Co-N-C | - | Formic Acid | - | - | - | 100 | 86 | - |
| Cu | MOF-808 | Formic Acid | 150 | 4 | 1,4-dioxane | - | 71 | 75.65 |
| Ru | Co₃O₄ | Isopropanol | 190 | 6 | - | - | 82 | - |
| NiCl₂/Co-NC | - | Formic Acid | 160 | 6 | Water/1,4-dioxane | 100 | ~60 | - |
Experimental Protocols
This section provides detailed methodologies for the synthesis of FDM from HMF, covering catalyst preparation, the hydrogenation reaction, and product purification.
Catalyst Preparation
Protocol 1: Preparation of Ni-NiO/Carbon Nanotubes (CNTs) Catalyst [5]
-
Impregnation: Disperse a predetermined amount of multi-walled carbon nanotubes (CNTs) in a solution of nickel nitrate hexahydrate in ethanol.
-
Sonication: Sonicate the mixture for 30 minutes to ensure uniform dispersion of the nickel precursor onto the CNTs.
-
Evaporation: Remove the solvent by rotary evaporation at 60°C.
-
Drying: Dry the resulting solid in an oven at 100°C for 12 hours.
-
Calcination: Calcine the dried powder in a tube furnace under a nitrogen atmosphere at 400°C for 2 hours.
-
Reduction: Reduce the calcined catalyst in a tube furnace under a flow of 10% H₂/Ar at 500°C for 3 hours to obtain the Ni-NiO/CNTs catalyst.
Hydrogenation Reaction
Protocol 2: Catalytic Hydrogenation of HMF using a Batch Reactor
-
Reactor Setup: Place the desired amount of catalyst and HMF into a high-pressure batch reactor.
-
Solvent Addition: Add the chosen solvent (e.g., ethanol, water, or 1,4-dioxane) to the reactor.
-
Sealing and Purging: Seal the reactor and purge it several times with nitrogen to remove air, followed by purging with hydrogen.
-
Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-50 bar).
-
Heating and Stirring: Heat the reactor to the target temperature (e.g., 100-160°C) while stirring at a constant rate (e.g., 500 rpm).
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or GC.
-
Cooling and Depressurization: After the desired reaction time, cool the reactor to room temperature and carefully vent the hydrogen pressure.
Protocol 3: Catalytic Transfer Hydrogenation of HMF using Formic Acid [3]
-
Reactor Setup: In a glass reactor, combine the catalyst, HMF, and solvent (e.g., 1,4-dioxane).
-
Hydrogen Donor Addition: Add formic acid as the hydrogen donor.
-
Inert Atmosphere: Purge the reactor with an inert gas like nitrogen.
-
Heating and Stirring: Heat the reaction mixture to the desired temperature (e.g., 150°C) with constant stirring.
-
Reaction Completion: Allow the reaction to proceed for the specified time (e.g., 4 hours).
-
Work-up: After cooling, separate the catalyst by filtration or centrifugation.
Product Purification
Protocol 4: Purification of FDM by Recrystallization [6]
-
Solvent Removal: After separating the catalyst, remove the reaction solvent from the liquid product mixture under reduced pressure.
-
Dissolution: Dissolve the crude FDM residue in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexane). A good solvent will dissolve the compound when hot but not when cold.[6]
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. FDM crystals should form. For maximum yield, the flask can be placed in an ice bath.[6]
-
Crystal Collection: Collect the purified FDM crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified FDM crystals in a vacuum oven.
Reaction Pathways and Mechanisms
The conversion of HMF to FDM proceeds primarily through the selective hydrogenation of the formyl group. However, side reactions can occur, leading to the formation of byproducts.
Figure 1. Reaction pathway for the hydrogenation of HMF to FDM and potential side products.
The desired reaction is the selective hydrogenation of the carbonyl group of HMF to yield FDM. However, further hydrogenolysis of the hydroxyl groups can lead to the formation of 5-methylfurfuryl alcohol (MFA) and subsequently 2,5-dimethylfuran (DMF). Under harsher conditions, hydrogenation of the furan ring followed by ring-opening can also occur, leading to a variety of other byproducts. The choice of catalyst and reaction conditions is crucial for maximizing the selectivity towards FDM.
Experimental and Logical Workflows
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and analysis of FDM from HMF.
Figure 2. General experimental workflow for FDM synthesis.
Catalyst Selection Logic
The choice of catalyst is a critical step in optimizing the synthesis of FDM. The following diagram outlines the logical considerations for catalyst selection.
Figure 3. Logical workflow for catalyst selection in FDM synthesis.
Conclusion
The synthesis of this compound from 5-hydroxymethylfurfural is a pivotal step in the valorization of biomass. This guide has provided a detailed overview of the key catalytic methodologies, offering quantitative data for comparison, explicit experimental protocols, and a clear understanding of the reaction pathways. The choice between catalytic hydrogenation with molecular hydrogen and catalytic transfer hydrogenation, as well as the selection of noble versus non-noble metal catalysts, will depend on the specific requirements of the application, including cost, desired purity, and available infrastructure. The provided workflows and diagrams serve as a strategic tool for researchers and professionals to design and optimize their synthetic routes to FDM.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Formic acid enabled selectivity boosting in transfer hydrogenation of 5-hydroxymethylfurfural to this compound on highly dispersed Co–Nx sites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Highly efficient Ni–NiO/carbon nanotubes catalysts for the selective transfer hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Technical Guide: Mechanism of Catalytic Hydrogenation of 5-Hydroxymethylfurfural (HMF) to 2,5-Furandimethanol (FDM)
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxymethylfurfural (HMF) is a pivotal platform chemical derived from the dehydration of C6 carbohydrates like fructose and glucose.[1] Its versatile structure, featuring an aldehyde, a hydroxyl group, and a furan ring, makes it a precursor to a wide array of valuable chemicals and biofuels.[1] One of the most significant reduction products of HMF is 2,5-Furandimethanol (FDM), also known as 2,5-bis(hydroxymethyl)furan (BHMF). FDM is a promising bio-based monomer for producing polyesters, polyurethanes, and other polymers, as well as a building block in the synthesis of fine chemicals and pharmaceuticals.[1][2]
The selective hydrogenation of HMF's aldehyde group to a hydroxyl group is the direct pathway to FDM. However, achieving high selectivity is a considerable challenge due to competing side reactions, including the hydrogenolysis of the hydroxyl group to yield 2,5-dimethylfuran (DMF) and the hydrogenation of the furan ring, which can lead to products like tetrahydrofuran-2,5-dimethanol (THFDM).[3][4] This guide provides an in-depth overview of the catalytic mechanisms, reaction pathways, effective catalytic systems, and experimental considerations for the selective conversion of HMF to FDM.
Core Reaction Mechanism and Pathways
The conversion of HMF to FDM is a selective hydrogenation reaction targeting the carbonyl (C=O) group of the aldehyde moiety, while preserving the C-OH group and the furan ring. The generally accepted mechanism involves the following key steps on a heterogeneous catalyst surface:
-
Adsorption: Both hydrogen (H₂) and HMF molecules adsorb onto the active sites of the catalyst.
-
Hydrogen Activation: The H₂ molecule dissociates into active hydrogen atoms on the metal surface.
-
Carbonyl Activation: The aldehyde group of the HMF molecule interacts with the catalyst surface, activating the C=O bond.
-
Hydrogenation: The activated C=O bond is sequentially attacked by the adsorbed hydrogen atoms, forming a hydroxyl group.
-
Desorption: The final product, FDM, desorbs from the catalyst surface, regenerating the active site for the next cycle.
The selectivity towards FDM is highly dependent on the catalyst's ability to preferentially activate the aldehyde group over the C-OH bond or the furan ring.[3] Side reactions are common and lead to a variety of byproducts, as illustrated in the reaction pathway diagram below.
Catalytic Systems
The choice of catalyst is paramount for achieving high FDM yield and selectivity. Catalysts can be broadly categorized into noble metal and non-noble metal systems.
-
Noble Metal Catalysts: Platinum (Pt), Palladium (Pd), Ruthenium (Ru), and Gold (Au) have been extensively studied.[5][6] Pt-based catalysts, in particular, have shown excellent performance, affording high selectivity to FDM under mild conditions.[1][7] For example, a Pt/MCM-41 catalyst achieved a 98.9% selectivity to FDM at a low temperature of 35°C and 8 bar H₂ pressure in an aqueous medium.[7] Ru catalysts are also effective, though sometimes require harsher conditions.[8]
-
Non-Noble Metal Catalysts: Due to the high cost of noble metals, significant research has focused on developing catalysts based on more abundant elements like Copper (Cu), Cobalt (Co), and Nickel (Ni).[5][9] Copper-based catalysts are particularly promising as they tend to favor the hydrogenation of the C=O bond while being less active for ring hydrogenation.[10] Bimetallic catalysts, such as Cu-Co or Co-Ni, often exhibit synergistic effects that enhance catalytic activity and selectivity toward the desired product.[11]
Quantitative Data Presentation
The following table summarizes the performance of various catalytic systems for the hydrogenation of HMF to FDM under different experimental conditions.
| Catalyst | Support/System | H₂ Source / Pressure | Temp. (°C) | Solvent | HMF Conv. (%) | FDM Select. (%) | FDM Yield (%) | Reference |
| Pt/MCM-41 | MCM-41 | 8 bar H₂ | 35 | Water | 100 | 98.9 | ~98.9 | [1][7] |
| Ru/C | Carbon | 0.69-2.07 MPa H₂ | 40-70 | Water | ~100 | High | - | |
| Pd/CSCNT-AC | Carbon Nanotubes | 3.4 MPa H₂ | 90-130 | Water | 70-76 | >99 | ~70-75 | [12][13] |
| Co-NC | N-doped Carbon | 50 bar H₂ | 90 | Solvent-free | >95 | 91.5 | 91.5 | [1] |
| Co-N-C | Mesoporous Carbon | Formic Acid | 100 | Water/THF | 100 | ~86 | 86 | |
| Cu/SiO₂-PD | SiO₂ | 200-1500 kPa H₂ | 100-140 | THF | ~100 | 97-99 | ~97-99 | [5][10] |
| Cu/MOF-808 | MOF-808(Zr) | Formic Acid | 150 | 1,4-dioxane | 89 | 75.7 | 71 | [14][15] |
| Ru/Co₃O₄ | Co₃O₄ | Isopropanol | 190 | Isopropanol | ~100 | ~82 | 82 | [2] |
Generalized Experimental Protocol
This section outlines a typical procedure for the batch hydrogenation of HMF to FDM in a laboratory setting, based on common methodologies reported in the literature.[16]
5.1 Catalyst Preparation (Example: Impregnation Method)
-
The support material (e.g., activated carbon, SiO₂, Al₂O₃) is dried under vacuum at 110°C for 12 hours to remove adsorbed water.
-
A solution of the metal precursor (e.g., H₂PtCl₆, Cu(NO₃)₂, Co(NO₃)₂) in a suitable solvent (e.g., deionized water, ethanol) is prepared.
-
The support is added to the precursor solution, and the mixture is stirred or sonicated for several hours to ensure uniform impregnation.
-
The solvent is removed via rotary evaporation under reduced pressure.
-
The resulting solid is dried in an oven at 110°C overnight.
-
The dried catalyst is calcined in air or an inert atmosphere (N₂, Ar) at a high temperature (e.g., 300-500°C) for several hours.
-
Prior to the reaction, the catalyst is typically reduced in a hydrogen flow (e.g., 5% H₂ in Ar) at a specific temperature to generate the active metallic sites.
5.2 Hydrogenation Reaction
-
A high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, gas inlet/outlet, and temperature controller is used.
-
The reactor is charged with a specific amount of HMF, the pre-reduced catalyst, and the chosen solvent (e.g., water, ethanol, THF).
-
The reactor is sealed and purged several times with an inert gas (e.g., N₂ or Ar) to remove air, followed by purging with H₂.
-
The reactor is pressurized with H₂ to the desired reaction pressure and heated to the target temperature with vigorous stirring.
-
The reaction is allowed to proceed for a set duration (e.g., 2-16 hours). Progress can be monitored by taking liquid samples periodically (if the reactor is so equipped).
-
After the reaction time is complete, the reactor is cooled to room temperature in an ice bath.
-
The excess gas is carefully vented.
5.3 Product Analysis
-
The final reaction mixture is collected from the reactor.
-
The heterogeneous catalyst is separated from the liquid phase by centrifugation or filtration.
-
The liquid sample is diluted with the solvent and filtered through a syringe filter (e.g., 0.22 µm).
-
The concentrations of HMF, FDM, and other byproducts are quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) equipped with a suitable column and detector (e.g., UV-Vis, FID).
-
HMF conversion, FDM selectivity, and FDM yield are calculated using the following formulas:
-
HMF Conversion (%) = [(Initial moles of HMF - Final moles of HMF) / Initial moles of HMF] x 100
-
FDM Selectivity (%) = [Moles of FDM produced / (Initial moles of HMF - Final moles of HMF)] x 100
-
FDM Yield (%) = [Moles of FDM produced / Initial moles of HMF] x 100
-
Conclusion and Outlook
The catalytic hydrogenation of HMF to FDM is a cornerstone reaction for the valorization of biomass into value-added chemicals. High selectivity is achievable through careful selection of the catalyst and optimization of reaction conditions. While noble metals like platinum show excellent performance under mild conditions, the development of low-cost, stable, and highly selective non-noble metal catalysts remains a critical area of research. Future work will likely focus on designing advanced catalysts with well-defined active sites, understanding catalyst deactivation mechanisms, and developing efficient processes for continuous FDM production, thereby paving the way for its large-scale industrial application.
References
- 1. Recent advances in catalytic synthesis of this compound from 5-hydroxymethylfurfural and carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Transfer Hydrogenation of Biobased HMF to 2,5-Bis-(Hydroxymethyl)Furan over Ru/Co3O4 [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Catalytic Routes for the Homogeneous Green Conversion of the Bio‐Based Platform 5‐Hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis-(hydroxymethyl)furan using Pt/MCM-41 in an aqueous medium: a simple approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Highly selective hydrogenation of 5-hydroxymethylfurfural to 2,5-dimethylfuran at low temperature over a Co–N–C/NiAl-MMO catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Selective Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Over Popcorn-Like Nitrogen-Doped Carbon-Confined CuCo Bimetallic Catalyst [frontiersin.org]
- 12. periodicos.ufms.br [periodicos.ufms.br]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. osti.gov [osti.gov]
An In-depth Technical Guide to Bio-based Platform Chemicals from Renewable Carbohydrates
For Researchers, Scientists, and Drug Development Professionals
The global shift towards a sustainable bioeconomy has put a spotlight on the production of platform chemicals from renewable resources. Carbohydrates, abundant and readily available from biomass, serve as a key starting point for the synthesis of a diverse array of valuable chemical building blocks. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and quantitative data associated with the production of key bio-based platform chemicals.
Succinic Acid: A C4 Building Block with Broad Applications
Succinic acid, a dicarboxylic acid, is a versatile platform chemical with applications in polymers (polybutylene succinate, PBS), resins, and as a precursor to other valuable chemicals like 1,4-butanediol.[1] Traditionally produced from petrochemical feedstocks, microbial fermentation of renewable sugars has emerged as a sustainable alternative.
Microbial Production of Succinic Acid
Genetically engineered strains of Escherichia coli and other microorganisms are widely used for succinic acid production from glucose.[2][3][4][5][6] The metabolic pathway is engineered to channel carbon flux from glycolysis towards the reductive tricarboxylic acid (TCA) cycle, maximizing succinic acid yield.
The core metabolic pathway for succinic acid production in engineered E. coli involves the carboxylation of phosphoenolpyruvate (PEP) or pyruvate to oxaloacetate, followed by reduction to succinate via malate and fumarate. Key genetic modifications often include the deletion of genes responsible for competing fermentation byproducts like lactate and acetate, and the overexpression of key enzymes in the succinate pathway.
Quantitative Data for Succinic Acid Production
The following table summarizes key quantitative data from various studies on succinic acid production using engineered E. coli.
| Strain | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Engineered E. coli | Glucose | >60 | ~0.85 | >2.5 | [2] |
| E. coli AFP184 | Glucose | - | 0.83 | - | [3] |
| E. coli AFP184 | Fructose | - | 0.66 | - | [3] |
| E. coli AFP184 | Glucose/Fructose Mix | 52 | 0.71 | - | [5][6] |
| Actinobacillus succinogenes | Napier Grass Hydrolysate | - | 0.58 | - | [7] |
| Actinobacillus succinogenes | Napier Grass Hydrolysate + Glycerol (10:1) | - | 0.65 | - | [7] |
| Actinobacillus succinogenes | Napier Grass Hydrolysate + Glycerol (1:1) | - | 0.88 | - | [7] |
Experimental Protocols
-
Inoculum Preparation: A single colony of the engineered E. coli strain is inoculated into a seed culture medium and incubated overnight.
-
Fermentation: The seed culture is transferred to a bioreactor containing the production medium supplemented with the carbon source (e.g., glucose). The fermentation is carried out under anaerobic conditions at a controlled temperature and pH.
-
Sampling and Analysis: Samples are withdrawn at regular intervals to monitor cell growth (OD600), substrate consumption, and succinic acid production.
Succinic acid concentration in the fermentation broth is typically determined by HPLC.
-
Instrumentation: HPLC system equipped with a UV or Refractive Index (RI) detector.
-
Column: A C18 reverse-phase column or a specialized organic acid analysis column.[8][9]
-
Mobile Phase: An acidic aqueous solution, such as dilute sulfuric acid or phosphoric acid.[9]
-
Detection: UV detection at approximately 210 nm.
-
Quantification: Based on a standard curve prepared with known concentrations of succinic acid.
References
- 1. Fast catalytic conversion of recalcitrant cellulose into alkyl levulinates and levulinic acid in the presence of soluble and recoverable sulfonated hy ... - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02130A [pubs.rsc.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Succinic acid production using metabolically engineered Escherichia coli [diva-portal.org]
- 4. Succinic acid production with metabolically engineered E. coli recovered from two-stage fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
A Technical Guide to the Solubility and Stability of 2,5-Furandimethanol (FDM)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Furandimethanol (FDM), a bio-based platform chemical derived from the dehydration of carbohydrates, is a versatile building block for the synthesis of polymers, pharmaceuticals, and fine chemicals. A thorough understanding of its solubility and stability is paramount for its effective utilization in various research and development applications. This technical guide provides a comprehensive overview of the solubility of FDM in a range of common solvents and details its stability under different environmental conditions. Experimental protocols for determining solubility and monitoring stability are also presented to aid researchers in their laboratory work.
Solubility of this compound
The solubility of a compound is a critical physical property that influences its handling, formulation, and reaction kinetics. This compound, with its furan ring and two hydroxyl groups, exhibits a moderate polarity, leading to its solubility in a variety of protic and aprotic polar solvents.
Qualitative Solubility
Qualitative assessments indicate that FDM is soluble in several common laboratory solvents. It is readily soluble in water, ethanol, acetone, pyridine, and tetrahydrofuran[1][2]. Conversely, it is reported to be insoluble in non-polar solvents such as ethane, toluene, and dichloroethane[1][2]. Its solubility in acetonitrile and dimethyl sulfoxide (DMSO) is described as slight[1][3].
Quantitative Solubility Data
| Solvent | Solubility | Conditions |
| Water | 100 mg/mL | Ultrasonic assistance may be required. |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Ultrasonic assistance may be required; hygroscopic DMSO can affect solubility. |
| Dimethyl Sulfoxide (DMSO) | ~20 mg/mL | - |
| Ethanol | ~25 mg/mL | - |
| Dimethylformamide (DMF) | ~20 mg/mL | - |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10 mg/mL | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution, saturation unknown.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution.[4] |
Note: The variability in reported DMSO solubility may be due to differences in experimental methodology and the hygroscopic nature of the solvent.
Stability of this compound
The stability of FDM is a crucial consideration for its storage, handling, and application, particularly in processes that involve elevated temperatures or acidic/basic conditions.
Thermal Stability
This compound exhibits limited thermal stability. Reports indicate that its thermal degradation can begin at temperatures as low as 120-130°C[5]. This instability is a significant factor in the synthesis of polymers from FDM, often necessitating carefully controlled reaction conditions to avoid degradation[6].
pH Stability
The stability of FDM is highly dependent on the pH of its environment. It is known to be unstable in acidic conditions, where it can degrade to form humins, which are complex, dark-colored polymeric byproducts[5]. This degradation pathway is a critical consideration in any aqueous or protic solvent-based application of FDM. When preparing aqueous stock solutions, it is advisable to use the solution within a day and consider sterile filtration for longer-term storage if necessary[4]. For prolonged storage, solutions are best kept at low temperatures, such as -20°C or -80°C, under a nitrogen atmosphere[4].
Experimental Protocols
To facilitate further research and application of this compound, this section provides detailed methodologies for determining its solubility and monitoring its stability.
Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound.
Shake-Flask Solubility Determination Workflow
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the solvent of interest in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Agitate the mixture at a constant and controlled temperature for a sufficient period to allow for equilibrium to be established. This typically requires 24 to 48 hours. The agitation can be achieved using a shaker bath or a magnetic stirrer.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by centrifugation at a high speed, followed by careful removal of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE or PVDF) with a pore size of 0.22 µm or smaller.
-
Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration that falls within the linear range of a pre-validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for the quantification of FDM.
-
Calculation: From the concentration of the diluted sample, calculate the concentration of the original saturated solution. The solubility is typically expressed in units of mg/mL or g/100g of solvent.
Stability Assessment using HPLC
To assess the stability of FDM under specific conditions (e.g., different pH values, temperatures, or in the presence of other substances), a stability-indicating analytical method is required. HPLC is well-suited for this purpose as it can separate the intact FDM from its degradation products.
HPLC-Based Stability Assessment Workflow
Methodology:
-
Sample Preparation: Prepare solutions of this compound at a known concentration in the desired media (e.g., buffers of different pH, different solvents).
-
Incubation: Store the prepared samples under the desired stress conditions (e.g., elevated temperature, exposure to light, specific pH).
-
Time-Point Sampling: At predetermined time intervals, withdraw an aliquot of each sample. If necessary, quench any ongoing degradation by, for example, cooling the sample or neutralizing the pH.
-
HPLC Analysis: Analyze the samples using a validated HPLC method. A typical method might involve a C18 reversed-phase column with a mobile phase consisting of a mixture of water (often with a small amount of acid like acetic or formic acid for better peak shape) and an organic modifier like methanol or acetonitrile. Detection is commonly performed using a UV detector at a wavelength where FDM has significant absorbance.
-
Data Analysis: Quantify the peak area of the intact FDM at each time point. The degradation of FDM can be monitored by the decrease in its peak area over time. The appearance of new peaks can indicate the formation of degradation products. The degradation kinetics can be determined by plotting the concentration of FDM versus time.
Conclusion
This compound is a promising bio-based chemical with significant potential in various scientific and industrial fields. Its solubility in polar solvents and relative insolubility in non-polar solvents are key considerations for its use. The limited thermal and pH stability, particularly in acidic conditions, must be carefully managed in its application and storage. The experimental protocols provided in this guide offer a framework for researchers to further investigate and characterize the solubility and stability of FDM, thereby facilitating its broader application in the development of sustainable technologies and products.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | 1883-75-6 [chemicalbook.com]
- 3. 1883-75-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Spectroscopic data (NMR, IR, MS) of 2,5-Furandimethanol for characterization.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-Furandimethanol (BHMF), a key bio-based platform chemical. The following sections detail its characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This information is crucial for the unambiguous identification and characterization of this versatile compound in research and development settings.
Spectroscopic Data Summary
The structural features of this compound, including the furan ring, the hydroxymethyl groups, and the symmetry of the molecule, give rise to a distinct spectroscopic fingerprint. The key data are summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 6.24 | s | 2H | Furan ring protons (H-3, H-4) |
| 4.60 | s | 4H | Methylene protons (-CH₂-) |
| 1.92 | s | 2H | Hydroxyl protons (-OH) |
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 154.05 | Furan ring carbons attached to hydroxymethyl groups (C-2, C-5) |
| 108.61 | Furan ring carbons with protons (C-3, C-4) |
| 57.53 | Methylene carbons (-CH₂) |
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the presence of a strong, broad absorption band corresponding to the hydroxyl groups, as well as absorptions related to the furan ring and C-H bonds.
Table 3: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Strong, Broad | O-H stretching (hydroxyl groups) |
| 3100 - 3000 | Medium | C-H stretching (aromatic/furan ring) |
| 2991 - 2850 | Medium | C-H stretching (aliphatic/methylene) |
| 1600 - 1400 | Medium | C=C stretching (furan ring) |
| 1320 - 1000 | Strong | C-O stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern upon ionization.
Table 4: Mass Spectrometry Data of this compound
| m/z | Interpretation |
| 128 | Molecular ion [M]⁺ |
| 97 | [M - CH₂OH]⁺ |
| 81 | [M - CH₂OH - O]⁺ |
| 69 | [M - CH₂OH - CO]⁺ |
| 43 | [C₃H₃]⁺ |
Experimental Protocols
The following are generalized yet detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: The spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment.
-
Set the spectral width to cover the expected proton chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.
-
Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-160 ppm).
-
A larger number of scans is required due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol:
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.
-
Pressure Application: Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the FT-IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum (transmittance or absorbance vs. wavenumber).
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry Protocol:
-
Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a molecular ion (M⁺), and also induces fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.
The Potential of 2,5-Furandimethanol as a Bio-based Building Block: A Technical Guide
Introduction
2,5-Furandimethanol (FDM), also known as 2,5-bis(hydroxymethyl)furan (BHMF), is a versatile and promising bio-based platform chemical derived from renewable resources.[1][2][3] As the global focus shifts towards sustainable alternatives to petroleum-based chemicals, FDM has garnered significant attention from both academic and industrial researchers. Its rigid furan ring and two primary hydroxyl groups make it an ideal building block for the synthesis of a wide range of polymers, including polyesters and polyurethanes, as well as for applications in plasticizers, resins, and fine chemicals.[4][5] This technical guide provides an in-depth overview of FDM, covering its synthesis, chemical properties, and its potential as a sustainable monomer for high-performance materials.
Physicochemical Properties of this compound
FDM is a white to off-white or yellowish crystalline solid at room temperature.[1][3] Its key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₆H₈O₃ | [1][2] |
| Molecular Weight | 128.13 g/mol | [1][2] |
| Melting Point | 74-77 °C | [1] |
| Boiling Point | 275-276 °C at 760 mmHg | [6] |
| Density | ~1.3 g/cm³ | [1] |
| Flash Point | 120.3 °C | [1] |
| Solubility | Soluble in water, ethanol, acetone, pyridine, and tetrahydrofuran. Insoluble in non-polar solvents like ethane and toluene. | [3] |
| CAS Number | 1883-75-6 | [1] |
Synthesis of this compound from Biomass
The primary route for the production of FDM is through the catalytic hydrogenation of 5-hydroxymethylfurfural (HMF), a key platform chemical derived from the dehydration of C6 sugars (e.g., fructose and glucose) from biomass.[4][7]
Experimental Protocol: Catalytic Hydrogenation of HMF to FDM
This protocol describes a general procedure for the selective hydrogenation of HMF to FDM using a heterogeneous catalyst.
Materials:
-
5-Hydroxymethylfurfural (HMF)
-
Hydrogen (H₂) gas or a hydrogen donor (e.g., formic acid, isopropanol)[4][8]
-
High-pressure autoclave reactor equipped with a magnetic stirrer and temperature controller
Procedure:
-
The autoclave reactor is charged with HMF, the catalyst, and the chosen solvent.
-
The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air.
-
If using hydrogen gas, the reactor is pressurized to the desired pressure (e.g., 8-50 bar).[4]
-
The reaction mixture is heated to the target temperature (e.g., 35-190 °C) and stirred at a constant rate.[4][9]
-
The reaction is allowed to proceed for a specified time (e.g., 2-16 hours), with progress monitored by techniques such as TLC or HPLC.[4]
-
After the reaction is complete, the reactor is cooled to room temperature and carefully depressurized.
-
The catalyst is separated from the reaction mixture by filtration or centrifugation.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude FDM product.
-
The crude product can be further purified by recrystallization or column chromatography. A reported purification method involves dissolving the crude FDM in deionized water at 90°C and passing it through a chromatography column with an appropriate adsorbent.[3]
Reaction Conditions for High Yield:
-
Catalyst: Pt/MCM-41; Solvent: Water; Temperature: 35 °C; H₂ Pressure: 8 bar; Time: 2 hours; HMF Conversion: Complete; FDM Selectivity: 98.9%[4][10]
-
Catalyst: Co-NC; Solvent: None; Temperature: 90 °C; H₂ Pressure: 50 bar; FDM Yield: 91.5%[4]
-
Catalyst: Ru/Co₃O₄; Hydrogen Source: Isopropanol; Temperature: 190 °C; Time: 6 hours; FDM Yield: 82%[9]
Applications of this compound as a Bio-based Building Block
Polyesters
FDM is an excellent diol monomer for the synthesis of both aliphatic and semi-aromatic polyesters through polycondensation with various dicarboxylic acids or their esters.[4] The rigid furan ring in the polymer backbone can impart enhanced thermal and mechanical properties compared to fully aliphatic polyesters.
This protocol outlines a general two-stage melt polycondensation procedure for synthesizing polyesters from FDM and a dicarboxylic acid (e.g., succinic acid, adipic acid).
Materials:
-
This compound (FDM)
-
Dicarboxylic acid (e.g., succinic acid, adipic acid) or its dimethyl ester
-
Polycondensation catalyst (e.g., titanium(IV) isopropoxide, antimony(III) oxide)
-
Antioxidant (e.g., triphenyl phosphite)
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.
Procedure:
Stage 1: Esterification
-
FDM, the dicarboxylic acid, and the antioxidant are charged into the reactor in the desired molar ratio (typically a slight excess of diol).
-
The reactor is purged with nitrogen, and the temperature is gradually raised under a slow nitrogen flow while stirring.
-
The esterification reaction is carried out at a temperature range of 160-200 °C. Water, the byproduct of the reaction, is continuously removed by distillation.
-
This stage is continued until the theoretical amount of water is collected, or the acid value of the reaction mixture drops to a desired low level.
Stage 2: Polycondensation
-
The polycondensation catalyst is added to the reactor containing the oligoesters from the first stage.
-
The temperature is gradually increased to 220-260 °C, and a high vacuum (typically <1 mbar) is slowly applied.
-
The polycondensation reaction proceeds under high temperature and vacuum, with the removal of excess diol and any remaining water.
-
The progress of the polymerization is monitored by the increase in the viscosity of the melt, which can be observed through the torque of the mechanical stirrer.
-
Once the desired viscosity is reached, the reaction is stopped by introducing nitrogen into the reactor.
-
The molten polyester is then extruded from the reactor under nitrogen pressure and quenched in cold water to obtain the solid polymer.
The properties of FDM-based polyesters can be tailored by the choice of the dicarboxylic acid co-monomer.
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) | Tensile Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | References |
| Poly(2,5-furandimethylene succinate) | - | - | - | - | - | - | |
| Poly(2,5-furandimethylene adipate) | - | - | ~300 | - | - | - | [11] |
| Poly(2,5-furandimethylene terephthalate) | - | - | 247 (onset) | - | - | - | [12] |
| Poly(2,5-furandimethylene 2,5-furandicarboxylate) | - | - | 200-205 (onset), 345 (max) | - | - | - | [12] |
Polyurethanes
FDM can also serve as a chain extender or a polyol component in the synthesis of polyurethanes. The reaction of the hydroxyl groups of FDM with diisocyanates forms the characteristic urethane linkages. The rigid furan ring of FDM can enhance the thermal stability and mechanical strength of the resulting polyurethane.
This protocol describes a general one-shot or two-shot (prepolymer) method for the synthesis of FDM-based polyurethanes.
Materials:
-
This compound (FDM)
-
Polyol (e.g., polycaprolactone diol, polyethylene glycol)
-
Diisocyanate (e.g., methylene diphenyl diisocyanate (MDI), hexamethylene diisocyanate (HDI))[13][14]
-
Catalyst (e.g., dibutyltin dilaurate (DBTDL))
-
Solvent (optional, e.g., dimethylformamide, dimethyl sulfoxide)
Procedure (One-Shot Method):
-
FDM, the polyol, and the catalyst are mixed in a reactor under a dry nitrogen atmosphere.
-
The mixture is heated to a specific temperature (e.g., 60-80 °C) with stirring to ensure homogeneity.
-
The diisocyanate is then added to the mixture in a stoichiometric amount.
-
The reaction is allowed to proceed with vigorous stirring. The viscosity of the mixture will increase as the polymerization progresses.
-
Once the desired viscosity is achieved, the polyurethane can be cast into a mold and cured at an elevated temperature to complete the reaction and form the final solid material.
Procedure (Prepolymer Method):
-
A prepolymer is first synthesized by reacting an excess of the diisocyanate with the polyol at a controlled temperature.
-
In a separate step, FDM (acting as a chain extender) and the catalyst are mixed.
-
The isocyanate-terminated prepolymer is then added to the FDM mixture and stirred vigorously.
-
The chain extension reaction proceeds, leading to the formation of the high molecular weight polyurethane.
-
The resulting polymer is then cast and cured as in the one-shot method.
The incorporation of FDM into polyurethane formulations can significantly influence their properties.
| Property | Value Range | References |
| Shore A Hardness | 92-94 | [15] |
| Tensile Modulus | 78-314 GPa (for specific bio-based TPUs) | [15] |
| Glass Transition Temperature (Tg) | -42 °C (for a commercial FDM TPU) | [16] |
| Heat Deflection Temperature (HDT) @ 66 psi | 38 °C (for a commercial FDM TPU) | [16] |
| Elongation at Break | 780-1100% (for specific polyurethane elastomers) | [17] |
Note: The properties of polyurethanes are highly dependent on the specific formulation (e.g., type of polyol, isocyanate, and the ratio of hard to soft segments). The values presented are indicative and may vary significantly.
Other Applications
Beyond polyesters and polyurethanes, FDM shows potential in several other areas:
-
Resins and Coatings: FDM can be used to synthesize furan-based resins and coatings with good thermal and chemical resistance.
-
Plasticizers: Esterification of FDM with fatty acids can yield bio-based plasticizers as sustainable alternatives to phthalates.
-
Biodiesel Additives: Etherification of FDM can produce 2,5-bis(alkoxymethyl)furans, which have potential as high-energy-density biodiesel additives.[4]
-
Fine Chemicals and Pharmaceuticals: The furan ring and hydroxyl groups of FDM make it a valuable intermediate for the synthesis of various fine chemicals and pharmaceutical compounds.[3]
Conclusion and Future Outlook
This compound stands out as a highly promising bio-based building block with the potential to replace petroleum-derived diols in a variety of applications. Its synthesis from renewable biomass via HMF is a well-established route with ongoing research focused on improving catalyst efficiency and process sustainability. The incorporation of FDM into polymers like polyesters and polyurethanes can lead to materials with enhanced thermal and mechanical properties. As the demand for sustainable materials continues to grow, FDM is poised to play a crucial role in the development of the next generation of bio-based polymers and chemicals. Further research and development are needed to optimize polymerization processes, fully characterize the performance of FDM-based materials in various applications, and scale up production to make FDM a cost-competitive and widely available bio-based chemical.
References
- 1. This compound | CAS#:1883-75-6 | Chemsrc [chemsrc.com]
- 2. This compound | C6H8O3 | CID 74663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1883-75-6 [chemicalbook.com]
- 4. Recent advances in catalytic synthesis of this compound from 5-hydroxymethylfurfural and carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fur4sustain.eu [fur4sustain.eu]
- 6. 2,5-furan dimethanol, 1883-75-6 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis-(hydroxymethyl)furan using Pt/MCM-41 in an aqueous medium: a simple approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. objective3d.com.au [objective3d.com.au]
- 17. researchgate.net [researchgate.net]
Navigating the Synthesis of 2,5-Furandimethanol: A Technical Guide to Laboratory Safety
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide addresses the critical health and safety considerations for handling 2,5-Furandimethanol (CAS No. 1883-75-6) in a laboratory setting. Derived from various safety data sheets and chemical databases, this document provides a comprehensive overview of potential hazards, recommended handling procedures, and emergency protocols to ensure a safe research environment.
Core Safety & Handling Protocols
1. Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications based on available data[1][2][3]:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1][2].
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1][2].
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects[4].
It is crucial to note that the toxicological properties of this material have not been thoroughly investigated, and researchers should handle it with caution[1].
2. Exposure Controls and Personal Protection
To minimize exposure, a combination of engineering controls and personal protective equipment (PPE) is mandatory.
-
Engineering Controls: All work with this compound, especially when handling the solid form or creating solutions, should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors[5]. Ensure that safety showers and eyewash stations are readily accessible[1][4].
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the primary defense against exposure[5][6].
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant risk of splashing.[5][7] | Protects against splashes and potential vapors that could irritate or damage the eyes. |
| Skin and Body Protection | A flame-retardant lab coat, long pants, and closed-toe shoes are the minimum requirements. Wear compatible chemical-resistant gloves (disposable nitrile gloves are a suitable minimum). For extended contact, consider heavier-duty gloves.[1][5][7] | Protects the skin from accidental contact. Nitrile gloves offer good protection against a range of chemicals. |
| Respiratory Protection | All handling of the solid compound or solutions should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges (e.g., acid gas P100) should be used.[5][6][7] | Minimizes the risk of inhaling potentially harmful airborne particles or vapors. |
3. Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray[1]. Wash hands thoroughly after handling and before eating, drinking, or smoking[5]. Remove contaminated clothing and wash it before reuse[1].
-
Storage: Keep containers tightly sealed in a cool, dry, and well-ventilated area[4]. Store away from incompatible materials such as oxidizing agents, heat, flames, and sparks.
Quantitative Data Summary
| Category | Hazard Statement (H-phrase) | Precautionary Statement (P-phrase) |
| Acute Oral Toxicity | H302: Harmful if swallowed[1][3][4] | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[4] |
| Acute Dermal Toxicity | H312: Harmful in contact with skin[1][3] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Acute Inhalation Toxicity | H332: Harmful if inhaled[1][2] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[1][3] | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[1] | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects[4] | P273: Avoid release to the environment. P391: Collect spillage.[4] |
Experimental Protocols
Standard Operating Procedure for Handling this compound
-
Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational.
-
Verify the functionality and location of the nearest safety shower and eyewash station.
-
Have a chemical spill kit readily available.
-
Use compatible labware (e.g., glass, stainless steel).
-
-
Personal Protective Equipment (PPE) Donning:
-
Don the appropriate PPE as outlined in the table above, ensuring gloves are inspected for integrity before use.
-
-
Handling the Compound:
-
Post-Handling Procedures:
-
Decontaminate all surfaces and equipment after use.
-
Properly dispose of contaminated gloves and other disposable materials in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before engaging in other activities[5].
-
Emergency Protocols
| Situation | Protocol |
| Skin Contact | Immediately remove all soiled and contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][2][7] |
| Eye Contact | Rinse opened eye for several minutes under running water. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Consult an ophthalmologist.[1][2][7] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][7] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4][7] |
| Spill | Evacuate personnel to a safe area. Avoid dust formation. Ensure adequate ventilation. Remove all sources of ignition. Collect spillage using spark-proof tools and place it in a suitable, closed container for disposal.[4][7] |
| Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Wear a self-contained breathing apparatus and chemical protective clothing.[1][7] |
Visualized Safety Workflow
The following diagram illustrates the logical workflow for ensuring safety when handling this compound.
Caption: Logical workflow for handling this compound safely.
References
Methodological & Application
Application Notes and Protocols: Catalytic Transfer Hydrogenation of HMF to 2,5-Furandimethanol using Formic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of biomass-derived platform molecules into value-added chemicals is a cornerstone of sustainable chemistry. 5-Hydroxymethylfurfural (HMF), readily obtained from the dehydration of carbohydrates, is a key intermediate in this endeavor. Its selective hydrogenation to 2,5-furandimethanol (FDM) yields a valuable monomer for the synthesis of polyesters, polyurethanes, and other polymers, as well as a building block for fine chemicals and pharmaceuticals.[1][2] Catalytic transfer hydrogenation (CTH) offers a promising alternative to traditional hydrogenation methods that often require high-pressure molecular hydrogen.[3]
Formic acid (FA) has emerged as an effective and sustainable hydrogen donor for the CTH of HMF.[4] It is stable, non-toxic, and can be produced from biomass, creating a closed-loop carbon cycle.[5] The reaction proceeds through the decomposition of formic acid to H₂ and CO₂, with the in-situ generated hydrogen being transferred to the carbonyl group of HMF. This process can be catalyzed by a variety of heterogeneous catalysts, including both noble and non-noble metal-based systems. This document provides detailed protocols and comparative data for the catalytic transfer hydrogenation of HMF to FDM using formic acid.
Reaction Pathway and Mechanism
The catalytic transfer hydrogenation of HMF to FDM using formic acid as a hydrogen donor involves the selective reduction of the aldehyde group of HMF. The generally accepted reaction pathway proceeds as follows:
Figure 1: Reaction pathway for the catalytic transfer hydrogenation of HMF to FDM.
The mechanism involves the decomposition of formic acid on the catalyst surface to produce hydrogen, which is then transferred to the aldehyde group of HMF to yield FDM. Some studies suggest that the reaction can proceed through an intermolecular hydride transfer route.[6] The choice of catalyst is crucial in maximizing the yield and selectivity towards FDM while minimizing side reactions such as hydrogenolysis.[6]
Experimental Protocols
This section outlines a general protocol for the catalytic transfer hydrogenation of HMF to FDM. Specific parameters may vary depending on the catalyst and equipment used.
Catalyst Preparation (Example: Cu/MOF-808)
A hydrothermal-impregnation-reduction method can be employed for the synthesis of catalysts like Cu/MOF-808.[7][8]
-
Synthesis of MOF-808: Zirconium-based MOF-808 can be synthesized according to established literature procedures.
-
Impregnation: The synthesized MOF-808 is impregnated with a solution of a copper precursor (e.g., copper nitrate).
-
Reduction: The impregnated material is then reduced to obtain the final Cu/MOF-808 catalyst.
Catalytic Transfer Hydrogenation Reaction
Figure 2: General experimental workflow for HMF conversion.
Materials and Equipment:
-
5-Hydroxymethylfurfural (HMF)
-
Formic acid (FA)
-
Solvent (e.g., 1,4-dioxane, water)
-
Heterogeneous catalyst
-
High-pressure reactor with magnetic stirring and temperature control
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for product analysis
Procedure:
-
Reactor Charging: In a typical experiment, the high-pressure reactor is charged with HMF, the catalyst, the solvent, and formic acid.[7]
-
Reaction Conditions: The reactor is sealed and purged with an inert gas (e.g., N₂) several times. The reaction is then heated to the desired temperature (e.g., 150 °C) and stirred for a specific duration (e.g., 4 hours).[7]
-
Product Recovery: After the reaction, the reactor is cooled to room temperature. The solid catalyst is separated from the reaction mixture by filtration or centrifugation.
-
Product Analysis: The liquid products are analyzed by GC or HPLC to determine the conversion of HMF and the yield and selectivity of FDM.
Data Presentation: Catalyst Performance Comparison
The following table summarizes the performance of different catalytic systems for the transfer hydrogenation of HMF to FDM using formic acid.
| Catalyst | HMF Conversion (%) | FDM Yield (%) | FDM Selectivity (%) | Temperature (°C) | Time (h) | Solvent | Reference |
| Co-N-C | 100 | 86 | - | - | - | - | [6] |
| Cu/MOF-808 | >95 | 71 | 75.65 | 150 | 4 | 1,4-dioxane | [7][8] |
| Pd/NMC | Quantitative | - | - | - | 2 | - | [5] |
Note: "-" indicates that the specific data was not provided in the cited source. The performance of catalysts can be influenced by various factors including catalyst preparation method, catalyst loading, and the ratio of reactants.
Factors Influencing Reaction Performance
Several parameters can significantly impact the efficiency and selectivity of the catalytic transfer hydrogenation of HMF.
-
Catalyst: The nature of the catalyst, including the active metal and the support, plays a critical role. For instance, highly dispersed N-confined Co species (Co–Nx) have shown to be effective catalytic sites.[6] Dual active sites in catalysts like Cu/MOF-808 can also enhance catalytic performance.[7][8]
-
Solvent: The choice of solvent can influence the reaction pathway. For example, in protonic solvents like alcohols, formic acid may lead to the polymerization of HMF.[7] Aprotic solvents such as 1,4-dioxane have been shown to be more suitable for achieving high HMF conversion and FDM selectivity.[7]
-
Temperature: The reaction temperature affects the rate of reaction and the selectivity towards FDM. Higher temperatures generally lead to higher HMF conversion, but may also promote side reactions.[7]
-
Formic Acid Concentration: The amount of formic acid, the hydrogen donor, is a crucial parameter. An optimal concentration is necessary to achieve maximum yield and selectivity of FDM.[7]
Conclusion
The catalytic transfer hydrogenation of HMF to FDM using formic acid as a hydrogen donor is a viable and sustainable method for producing this valuable chemical. The selection of an appropriate catalyst and the optimization of reaction conditions are key to achieving high yields and selectivities. The protocols and data presented in these application notes provide a foundation for researchers to explore and develop more efficient catalytic systems for biomass valorization. Further research into novel catalyst design and a deeper understanding of the reaction mechanism will continue to advance this important field.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in catalytic synthesis of this compound from 5-hydroxymethylfurfural and carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Formic Acid‐Assisted Selective Hydrogenolysis of 5‐Hydroxymethylfurfural to 2,5‐Dimethylfuran over Bifunctional Pd Nanoparticles Supported on N‐Doped Mesoporous Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formic acid enabled selectivity boosting in transfer hydrogenation of 5-hydroxymethylfurfural to this compound on highly dispersed Co–Nx sites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
One-Pot Synthesis of 2,5-Furandimethanol from Fructose or Glucose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2,5-Furandimethanol (FDM), a promising biomass-derived platform chemical, directly from fructose or glucose. The synthesis of FDM is a significant area of research due to its potential applications in the production of polymers, fine chemicals, and liquid fuels.[1][2] The traditional two-step process for producing FDM involves the dehydration of sugars to 5-hydroxymethylfurfural (HMF) and its subsequent hydrogenation.[3][4] However, the instability and difficult separation of HMF present challenges.[3][4] The one-pot conversion of fructose or glucose to FDM is a more efficient and desirable approach.[3][5]
Reaction Pathway and Strategy
The one-pot synthesis of FDM from hexose sugars (fructose or glucose) involves a cascade of reactions within a single reactor. The process begins with the acid-catalyzed dehydration of the sugar to form the intermediate, 5-hydroxymethylfurfural (HMF). Subsequently, HMF undergoes hydrogenation to yield the final product, this compound.[1][2][3]
For glucose, an initial isomerization step to fructose is often required, as the dehydration of fructose to HMF is more efficient.[1] The entire process can be summarized in the following logical steps:
Caption: Reaction pathways for the one-pot synthesis of FDM from glucose and fructose.
Experimental Data Summary
The following tables summarize the quantitative data from recent studies on the one-pot synthesis of FDM from fructose and glucose, highlighting the different catalytic systems and their efficiencies.
Table 1: One-Pot Synthesis of FDM from Fructose
| Catalyst System | Starting Material | Temperature (°C) | Time (h) | Fructose Conversion (%) | FDM Yield (%) | Reference |
| Formic Acid / Heterogeneous Co catalyst | Fructose | 170 | 3 | 100 | 60.2 | [3][4] |
| Formic Acid / Co-NC | Fructose | 170 | 3 | 100 | 62 | [6][7] |
Table 2: One-Pot Synthesis of FDM from Glucose
| Catalyst System | Starting Material | Temperature (°C) | Time (h) | Glucose Conversion (%) | FDM Yield (%) | Reference |
| NiCl₂ / Formic Acid / Co-NC | Glucose | 160 | 6 | 100 | ~60 | [5] |
| NiCl₂ / Formic Acid / Co-NC | Glucose | 160 | 6 | 100 | 60 | [6][7] |
Experimental Workflow
The general workflow for the one-pot synthesis of FDM from either fructose or glucose involves several key stages, from reactor setup to product analysis.
Caption: General experimental workflow for one-pot FDM synthesis.
Detailed Experimental Protocols
The following are detailed protocols for the one-pot synthesis of FDM from fructose and glucose based on published literature.
Protocol 1: One-Pot Synthesis of FDM from Fructose using Formic Acid and a Heterogeneous Cobalt Catalyst
This protocol is adapted from a study reporting a 60.2% FDM yield with full fructose conversion.[3][4]
Materials:
-
Fructose
-
Formic Acid (FA)
-
Heterogeneous Cobalt catalyst (e.g., Co-NC, N-doped carbon confined cobalt)
-
Solvent: Water-1,4-dioxane mixture (e.g., 3:7 v/v)
-
High-pressure autoclave reactor with magnetic stirring
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave reactor is clean and dry.
-
Reactant and Catalyst Loading:
-
Add 30 mg of fructose to the reactor.
-
Add 20 mg of the Co-NC catalyst.
-
Prepare the solvent mixture of 3.5 mL water-1,4-dioxane (3/7 v/v).
-
Add the solvent to the reactor.
-
Add formic acid to achieve a molar ratio of formic acid to fructose of 15.
-
-
Reaction Setup:
-
Seal the reactor and purge with nitrogen gas to create an inert atmosphere.
-
Pressurize the reactor with 5 bar of N₂.
-
-
Reaction Conditions:
-
Set the magnetic stirrer to 500 rpm.
-
Heat the reactor to 170 °C and maintain this temperature for 3 hours.
-
-
Post-Reaction Work-up:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the reactor.
-
Open the reactor and collect the reaction mixture.
-
-
Catalyst and Product Separation:
-
Separate the solid catalyst from the liquid product mixture by centrifugation or filtration.
-
The liquid phase contains the FDM product.
-
-
Analysis:
-
Analyze the liquid product using High-Performance Liquid Chromatography (HPLC) to determine the yield of FDM and the conversion of fructose.
-
Protocol 2: One-Pot Synthesis of FDM from Glucose using a NiCl₂/Formic Acid/Co-NC Catalytic System
This protocol is based on a method that achieves approximately 60% FDM yield from glucose.[5]
Materials:
-
Glucose
-
Nickel(II) Chloride (NiCl₂)
-
Formic Acid (FA)
-
Heterogeneous Cobalt catalyst (Co-NC)
-
Solvent: Water-1,4-dioxane mixture (3:7 v/v)
-
High-pressure autoclave reactor with magnetic stirring
-
Nitrogen gas
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave reactor is clean and dry.
-
Reactant and Catalyst Loading:
-
Add 30 mg of glucose to the reactor.
-
Add 5 mg of NiCl₂.
-
Add 20 mg of the Co-NC catalyst.
-
Prepare 3.5 mL of the water-1,4-dioxane solvent (3/7 v/v).
-
Add the solvent to the reactor.
-
Add formic acid to achieve a molar ratio of formic acid to glucose of 20.
-
-
Reaction Setup:
-
Seal the reactor and purge with nitrogen gas.
-
Pressurize the reactor with 5 bar of N₂.
-
-
Reaction Conditions:
-
Set the magnetic stirrer to 500 rpm.
-
Heat the reactor to 160 °C and maintain this temperature for 6 hours.
-
-
Post-Reaction Work-up:
-
After 6 hours, cool the reactor down to room temperature.
-
Carefully release the pressure.
-
Collect the reaction mixture.
-
-
Catalyst and Product Separation:
-
Separate the solid catalysts from the liquid product mixture via centrifugation or filtration.
-
-
Analysis:
-
Quantify the glucose conversion and FDM yield in the liquid product using HPLC.
-
Concluding Remarks
The one-pot synthesis of this compound from fructose and glucose represents a significant advancement in the utilization of renewable biomass resources. The protocols detailed above provide a foundation for researchers to explore and optimize these promising catalytic systems. Further research may focus on catalyst reusability, process scale-up, and the development of even more efficient and cost-effective catalysts to enhance the industrial viability of FDM production. The use of formic acid as a renewable Brønsted acid and hydrogen donor is a particularly noteworthy and sustainable approach.[3][4] These methods pave the way for the production of valuable chemicals and materials from sustainable feedstocks.
References
- 1. Recent advances in catalytic synthesis of this compound from 5-hydroxymethylfurfural and carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - One-Pot Production of this compound from Fructose Co-catalyzed with Formic Acid and Heterogeneous Co Catalysts - Energy & Fuels - Figshare [acs.figshare.com]
- 5. Highly selective one-pot production of this compound from saccharides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,5-Furandimethanol (FDM) in Bio-based Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,5-Furandimethanol (FDM), a bio-based monomer, in the synthesis of sustainable polyesters and polyurethanes. This document offers detailed experimental protocols and quantitative data to guide researchers in the development of novel biomaterials. FDM, derived from renewable resources, presents a promising alternative to petroleum-based monomers, enabling the production of high-performance polymers with a reduced environmental footprint.[1]
Introduction to this compound (FDM)
This compound (also known as 2,5-bis(hydroxymethyl)furan or BHMF) is a diol derived from the dehydration of carbohydrates like fructose and glucose into 5-hydroxymethylfurfural (HMF), which is then selectively reduced.[2][3][4] As a rigid and thermally stable bio-based monomer, FDM is an ideal building block for the synthesis of high-performance polyesters and polyurethanes.[1] Its furan ring introduces unique properties to the resulting polymers, enhancing their thermal stability and mechanical strength.[2] FDM is a key component in the transition towards greener and more sustainable materials in various applications, including coatings, resins, and plasticizers.[1]
Key Properties of this compound:
| Property | Value |
| Chemical Formula | C6H8O3 |
| Molar Mass | 128.127 g·mol−1[4] |
| Appearance | White to off-white crystalline powder[5] |
| Melting Point | 74-77 °C[4][5] |
| Boiling Point | 275 °C[4] |
| Density | 1.283 g/cm3 [3][5] |
| Bio-based Content | Up to 97%[1] |
Synthesis of Bio-based Polyesters from FDM
FDM can be polymerized with various diacids or their derivatives to produce a range of furan-based polyesters. These polyesters are gaining attention as potential bio-based alternatives to petroleum-derived polymers like polyethylene terephthalate (PET).[6] The properties of the resulting polyesters can be tailored by selecting different co-monomers.
Experimental Protocol: Enzymatic Synthesis of FDM-based Polyesters
This protocol describes the synthesis of FDM-based polyesters using Candida antarctica Lipase B (CALB) as a catalyst, which offers a greener alternative to traditional metal-based catalysts.[7]
Materials:
-
This compound (FDM)
-
Diethyl succinate (or other diethyl dicarboxylates)
-
Candida antarctica Lipase B (CALB), immobilized
-
Diphenyl ether (solvent)
Procedure:
-
In a reaction vessel, combine equimolar amounts of FDM and diethyl succinate in diphenyl ether.
-
Add immobilized CALB to the reaction mixture.
-
Heat the mixture to 80°C under atmospheric pressure for 2 hours with continuous stirring.
-
Reduce the pressure to 350 mmHg and continue the reaction for another 4 hours.
-
Further reduce the pressure to 2 mmHg and maintain the reaction for an additional 66 hours to facilitate the removal of ethanol byproduct and drive the polymerization.
-
After the reaction is complete, dissolve the mixture in a suitable solvent (e.g., chloroform) and precipitate the polyester in a non-solvent (e.g., methanol).
-
Filter and dry the resulting polyester under vacuum.
Logical Relationship of Polyester Synthesis:
References
- 1. This compound (FDM/BHMF) Company, CAS 1883-75-6 | GS Biomats [gsbiomats.com]
- 2. Recent advances in catalytic synthesis of this compound from 5-hydroxymethylfurfural and carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,5-Bis(hydroxymethyl)furan - Wikipedia [en.wikipedia.org]
- 5. What is this compound used for?_Chemicalbook [chemicalbook.com]
- 6. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Synthesis of Polyesters using 2,5-Furandimethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of polyesters derived from 2,5-Furandimethanol (BHMF), a bio-based monomer. The use of enzymatic catalysts, particularly Candida antarctica lipase B (CALB), offers a greener and more selective alternative to conventional chemical polymerization methods, operating under milder reaction conditions.[1][2][3] This approach is particularly relevant for the development of sustainable high-performance polymers and biocompatible materials for biomedical applications.[4]
Introduction to Enzymatic Synthesis of Furan-Based Polyesters
The synthesis of polyesters from the bio-based monomer this compound (BHMF) is gaining significant attention as a sustainable alternative to petroleum-based plastics.[5][6] Enzymatic polymerization, a cornerstone of green chemistry, employs lipases as biocatalysts to facilitate the polycondensation reactions.[3] Candida antarctica lipase B (CALB), especially in its immobilized form (Novozym 435), has proven to be a robust and efficient catalyst for producing a variety of furan-based polyesters and copolyesters.[1][2][7][8]
This enzymatic approach offers several advantages over traditional chemical synthesis, including high selectivity, which can obviate the need for protecting groups, and milder reaction conditions that reduce the risk of side reactions and thermal degradation of sensitive monomers like BHMF.[1][9][10] The resulting polyesters exhibit a range of thermal and mechanical properties that can be tailored by the selection of co-monomers, such as various dicarboxylic acids or their esters.[3][11]
Key Experimental Data
The following tables summarize quantitative data from representative enzymatic polymerizations of this compound with different co-monomers.
Table 1: Enzymatic Polycondensation of this compound (BHMF) with Diacid Ethyl Esters [7]
| Diacid Ethyl Ester | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (Đ) | Reaction Yield (%) |
| Diethyl succinate | 2100 | 1.77 | 60 |
| Diethyl glutarate | 2400 | 1.58 | 70 |
| Diethyl adipate | 2300 | 1.52 | 74 |
| Diethyl suberate | 2200 | 1.45 | 68 |
| Diethyl sebacate | 2300 | 1.29 | 65 |
| Diethyl dodecanedioate | 2400 | 1.33 | 62 |
Table 2: Synthesis of Furan-Based Copolyesters via Two-Stage Enzymatic Polymerization [1][2]
| Co-monomers | Feed Ratio (molar %) | Weight-Average Molecular Weight (Mw) ( g/mol ) |
| DMFDCA, BHMF, 1,4-butanediol | 50 : 12.5 : 37.5 | up to 35,000 |
| DMFDCA, BHMF, Diethyl adipate | 12.5 : 50 : 37.5 | Significantly lower than with diols |
Note: DMFDCA stands for dimethyl 2,5-furandicarboxylate.
Experimental Protocols
Protocol 1: Three-Stage Enzymatic Polycondensation of BHMF with Diacid Ethyl Esters[7][8]
This protocol describes the synthesis of furan-based polyesters using a three-stage method to achieve higher molecular weights.
Materials:
-
2,5-Bis(hydroxymethyl)furan (BHMF)
-
Diacid ethyl ester (e.g., diethyl adipate)
-
Immobilized Candida antarctica Lipase B (CALB, Novozym 435)
-
Diphenyl ether (solvent)
-
Molecular sieves (4 Å)
Procedure:
-
Oligomerization (Stage 1 & 2):
-
In a reaction vessel, combine equimolar amounts of BHMF and the diacid ethyl ester in diphenyl ether.
-
Add Novozym 435 (typically 10-20% by weight of monomers) and activated molecular sieves.
-
Heat the reaction mixture under a nitrogen atmosphere at a specific temperature (e.g., 70-90°C) for a set period (e.g., 2-4 hours) to facilitate the initial oligomerization.
-
For the second stage, the temperature can be increased (e.g., to 90-110°C) to further drive the reaction.
-
-
Polycondensation (Stage 3):
-
Increase the temperature further (e.g., to 120-140°C) and apply a high vacuum to the system.
-
The application of a vacuum is crucial for removing the ethanol byproduct, thereby shifting the equilibrium towards the formation of higher molecular weight polyesters.
-
Continue the reaction under vacuum for an extended period (e.g., 24-48 hours). The appearance of continuous bubbles indicates the progress of polyesterification.
-
-
Purification:
-
After the reaction is complete, cool the mixture and dissolve it in a suitable solvent like chloroform.
-
Filter to remove the enzyme and molecular sieves.
-
Precipitate the polymer by adding the solution to a non-solvent such as cold methanol.
-
Collect the polymer precipitate by filtration and dry it under vacuum.
-
Protocol 2: Two-Step Temperature-Varied Enzymatic Copolymerization[1][2]
This protocol is suitable for the synthesis of furan-based copolyesters.
Materials:
-
Dimethyl 2,5-furandicarboxylate (DMFDCA)
-
2,5-Bis(hydroxymethyl)furan (BHMF)
-
Aliphatic linear diol (e.g., 1,8-octanediol) or Diacid ethyl ester
-
Novozym 435
-
Diphenyl ether
Procedure:
-
First Step (Lower Temperature):
-
Combine the monomers (DMFDCA, BHMF, and the diol or diacid ester) in the desired molar ratio in diphenyl ether.
-
Add Novozym 435.
-
Heat the mixture at a moderate temperature (e.g., 70°C) under a nitrogen flow for a specified time (e.g., 2 hours).
-
-
Second Step (Higher Temperature and Vacuum):
-
Increase the temperature (e.g., to 90°C) and apply a vacuum.
-
Maintain these conditions for an extended period (e.g., 24-72 hours) to promote the formation of high molecular weight copolyesters.
-
-
Purification:
-
Follow the same purification procedure as described in Protocol 1.
-
Visualizations
Caption: General workflow for the enzymatic synthesis of polyesters.
References
- 1. d-nb.info [d-nb.info]
- 2. Furan‐Based Copolyesters from Renewable Resources: Enzymatic Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. *Polymers in Medicine [polimery.umw.edu.pl]
- 5. Enzymatic polymerization of furan-based polymers in biobased solvents - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan as the building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic bulk synthesis, characterization, rheology, and biodegradability of biobased 2,5-bis(hydroxymethyl)furan polyesters - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Solution Polymerization of 2,5-Furandimethanol-Based Polymers
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2,5-Furandimethanol (FDM), a bio-based monomer derived from renewable resources, is a promising building block for the synthesis of sustainable polymers.[1][2][3] Solution polymerization is a key technique for producing FDM-based polymers, particularly polyesters, as it allows for milder reaction conditions that can prevent the thermal degradation often observed during melt polycondensation.[1][4] These furan-containing polymers are of interest for various applications, including in the biomedical field, due to their unique properties and potential for functionalization.[5] This document provides detailed application notes and experimental protocols for the solution polymerization of FDM-based polymers.
I. Key Considerations for Solution Polymerization of FDM-Based Polymers
Solution polymerization of FDM offers several advantages, including better temperature control and the ability to achieve uniform mixing of monomers and catalysts. However, challenges such as achieving high molecular weights and ensuring the thermal stability of the resulting polymer need to be addressed.[4]
Monomers and Reagents:
-
This compound (FDM): Also known as 2,5-bis(hydroxymethyl)furan (BHMF). The purity of FDM is crucial for achieving high molecular weight polymers.
-
Comonomers: Dicarboxylic acids (e.g., succinic acid, adipic acid, pimelic acid) or their more reactive derivatives like dicarbonyl chlorides (e.g., 2,5-furandicarbonyl chloride) are commonly used.[1][4]
-
Catalysts/Promoters: For reactions involving dicarboxylic acids, coupling agents and catalysts such as N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) can be employed.[4] For reactions with dicarbonyl chlorides, an acid acceptor like trimethylamine is often used.[1][4]
-
Solvents: Anhydrous solvents are critical to prevent side reactions. Chloroform and dichloromethane are commonly reported for the solution polymerization of FDM-based polyesters.[1][4]
Reaction Conditions:
-
Temperature: Milder reaction temperatures are a primary advantage of solution polymerization to avoid the degradation of the furan ring, which can occur at temperatures around 200°C.[1][4]
-
Inert Atmosphere: Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions.[5]
II. Experimental Protocols
Here we provide two detailed protocols for the solution polymerization of FDM to synthesize polyesters.
Protocol 1: Polycondensation of FDM with a Dicarbonyl Chloride
This protocol is based on the reaction of FDM with 2,5-furandicarbonyl chloride, a method that benefits from the high reactivity of the acid chloride.
Materials:
-
This compound (FDM)
-
2,5-Furandicarbonyl chloride
-
Trimethylamine (acid acceptor)
-
Anhydrous chloroform (solvent)
-
Methanol (for precipitation)
Procedure:
-
In a reaction vessel equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve a specific molar amount of this compound in anhydrous chloroform.
-
In a separate flask, prepare a solution of an equimolar amount of 2,5-furandicarbonyl chloride in anhydrous chloroform.
-
To the FDM solution, add a slight molar excess of trimethylamine (e.g., 1.05 equivalents per mole of acid chloride) to act as an acid acceptor.
-
Slowly add the 2,5-furandicarbonyl chloride solution to the FDM solution at a controlled temperature (e.g., 0-25 °C) with vigorous stirring.
-
Allow the reaction to proceed for a predetermined time (e.g., 2-24 hours) at room temperature.
-
Quench the reaction and precipitate the polymer by adding the reaction mixture to a non-solvent such as methanol.
-
Collect the polymer precipitate by filtration.
-
Wash the collected polymer extensively with methanol to remove unreacted monomers, oligomers, and the trimethylammonium chloride salt.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
Protocol 2: Polycondensation of FDM with a Dicarboxylic Acid using Coupling Agents
This protocol utilizes coupling agents to facilitate the esterification reaction between FDM and a dicarboxylic acid, such as succinic acid.
Materials:
-
This compound (FDM)
-
Succinic acid
-
N,N'-Diisopropylcarbodiimide (DIC) (coupling agent)
-
4-Dimethylaminopyridine (DMAP) (catalyst)
-
Anhydrous dichloromethane (solvent)
-
Methanol (for precipitation)
Procedure:
-
Under an inert atmosphere, dissolve equimolar amounts of this compound and succinic acid in anhydrous dichloromethane in a reaction vessel.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of N,N'-diisopropylcarbodiimide (DIC) (a slight molar excess, e.g., 1.1 equivalents) in anhydrous dichloromethane to the reaction mixture with continuous stirring.
-
Allow the reaction to warm to room temperature and continue stirring for 24-48 hours.
-
Monitor the reaction progress by techniques such as thin-layer chromatography.
-
After the reaction is complete, filter the mixture to remove the precipitated diisopropylurea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution to cold methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
III. Data Presentation
The following tables summarize representative quantitative data for the solution polymerization of FDM-based polyesters as reported in the literature.
Table 1: Reaction Conditions for Solution Polymerization of FDM-Based Polyesters
| Comonomer | Catalyst/Promoter | Solvent | Temp. (°C) | Time (h) | Reference |
| 2,5-Furandicarbonyl chloride | Trimethylamine | Chloroform | RT | - | [1][4] |
| Succinic Acid | DIC/DMAP | - | - | - | [4] |
| Adipic Acid | Mg-based catalyst / Boc₂O | - | Mild | - | [1][4] |
| Pimelic Acid | Mg-based catalyst / Boc₂O | - | Mild | - | [1][4] |
| 10-Undecenoyl chloride | DMAP/Trimethylamine | Dichloromethane | - | - | [1] |
Note: "-" indicates data not specified in the cited sources.
Table 2: Thermal Properties of Solution Polymerized FDM-Based Polyesters
| Polymer | Td,onset (°C) | Td,max (°C) | Reference |
| Poly(2,5-furandimethylene 2,5-furandicarboxylate) | 205 | 345 | [1][4] |
| Poly(2,5-furandimethylene terephthalate) | 247 | - | [1] |
Note: Td,onset is the onset temperature of decomposition, and Td,max is the temperature of maximum decomposition rate.
IV. Visualizations
Diagram 1: Experimental Workflow for Polycondensation with Dicarbonyl Chloride
Caption: Workflow for FDM polymerization with a dicarbonyl chloride.
Diagram 2: Logical Relationships in FDM Solution Polymerization
Caption: Factors influencing FDM solution polymerization outcomes.
References
Solvent-Free Synthesis of 2,5-Furandimethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Furandimethanol (FDM), a bio-based diol derived from the dehydration of carbohydrates, is a versatile building block for the synthesis of a wide range of value-added chemicals, polymers, and pharmaceuticals. Its furan core provides a rigid and aromatic structure, making it an attractive alternative to petroleum-derived aromatic compounds. The development of sustainable and environmentally friendly synthetic routes to FDM is a key focus in green chemistry. This document provides detailed application notes and protocols for the solvent-free synthesis of FDM, a process that minimizes waste and reduces environmental impact. Two primary methods are highlighted: catalytic hydrogenation using a cobalt-nitrogen-doped carbon catalyst and hydrogenation within a deep eutectic solvent.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of FDM is essential for its synthesis, purification, and application.
| Property | Value | References |
| CAS Number | 1883-75-6 | [1][2][3] |
| Molecular Formula | C₆H₈O₃ | [1][3][4] |
| Molecular Weight | 128.13 g/mol | [1][2][3] |
| Appearance | White to off-white or pale yellow solid/powder | [3][4] |
| Melting Point | 74-77 °C | [1][2][3][4] |
| Boiling Point | 275 °C | [3][4] |
| Density | ~1.283 - 1.3 g/cm³ | [1][3] |
| Flash Point | ~120 °C | [1][4] |
| Solubility | Soluble in water, ethanol, acetone, pyridine, tetrahydrofuran. Slightly soluble in acetonitrile and DMSO. Insoluble in ethane, toluene, and dichloroethane. | [4] |
Solvent-Free Synthesis Methodologies
Solvent-free synthesis offers significant advantages by reducing solvent waste, simplifying product purification, and often leading to higher reaction rates and yields.
Method 1: Catalytic Hydrogenation with Cobalt-Nitrogen-Doped Carbon (Co-N-C) Catalyst
This method utilizes a heterogeneous catalyst composed of cobalt nanoparticles supported on nitrogen-doped carbon for the direct, solvent-free hydrogenation of 5-hydroxymethylfurfural (HMF) to FDM.
| Parameter | Value |
| Catalyst | Cobalt-Nitrogen-Doped Carbon (Co-N-C) |
| Substrate | 5-Hydroxymethylfurfural (HMF) |
| Temperature | 90 °C |
| **Pressure (H₂) ** | 50 bar |
| Reaction Time | Not specified |
| FDM Yield | 91.5% |
Catalyst Synthesis (General Procedure for N-doped Carbon):
A general method for preparing nitrogen-doped carbon materials involves the pyrolysis of a nitrogen-containing organic precursor.
-
A predetermined amount of a nitrogen and carbon source, such as urea, is placed in a crucible.
-
The crucible is placed in a tube furnace and heated to 550 °C for 4 hours under an argon atmosphere with a heating rate of 3 °C/min.
-
The resulting material is the nitrogen-doped carbon support.
Catalyst Synthesis (General Procedure for Co and N Co-doping):
This procedure describes a general method for co-doping a carbon support with cobalt and nitrogen.
-
The prepared carbon support, a cobalt salt (e.g., Co(NO₃)₂·6H₂O), and a nitrogen source (e.g., 2,2′-bipyridine) are combined.
-
The mixture is subjected to ball-milling for 2 hours at 300 rpm.
-
The resulting powder is pyrolyzed at 800 °C for 1.5 hours in an argon flow.
Hydrogenation of HMF to FDM:
-
In a high-pressure autoclave, add 5-hydroxymethylfurfural (HMF) and the Co-N-C catalyst.
-
Seal the autoclave and purge with hydrogen gas several times to remove air.
-
Pressurize the autoclave with hydrogen to 50 bar.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Maintain the reaction at this temperature and pressure until HMF conversion is complete (monitoring by TLC or GC is recommended).
-
After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
The product, FDM, can be isolated from the solid catalyst by dissolution in a suitable solvent (e.g., ethanol), followed by filtration and evaporation of the solvent. Further purification can be achieved by recrystallization.
Method 2: Hydrogenation in a Deep Eutectic Solvent (DES)
This innovative approach utilizes a deep eutectic solvent formed between choline chloride (a hydrogen bond acceptor) and HMF (acting as a hydrogen bond donor) as the reaction medium. This creates a solvent-free system where the substrate itself is part of the reaction liquid.
| Parameter | Value |
| Deep Eutectic Solvent Components | Choline Chloride (HBA) & 5-Hydroxymethylfurfural (HBD) |
| Catalysts | Raney Co, Raney Cu, Ru/C, Pd/C, Pt/C |
| Temperature | 80-140 °C |
| **Pressure (H₂) ** | 3-6 MPa (30-60 bar) |
| Reaction Time | 1-3 hours |
Preparation of the Deep Eutectic Solvent and Hydrogenation:
-
In a high-pressure autoclave, combine choline chloride and 5-hydroxymethylfurfural (HMF). The molar ratio of the components should be optimized, but a starting point could be a 1:1 or 1:2 molar ratio of choline chloride to HMF.
-
Heat the mixture gently with stirring until a clear, homogeneous liquid (the deep eutectic solvent) is formed.
-
Add the chosen hydrogenation catalyst (e.g., Ru/C, typically 1-5 wt% relative to HMF).
-
Seal the autoclave and purge with hydrogen gas multiple times.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 40 bar).
-
Heat the reaction mixture to the target temperature (e.g., 100 °C) with vigorous stirring.
-
Maintain the reaction for the specified time (e.g., 2 hours).
-
After the reaction is complete, cool the autoclave to room temperature and safely vent the excess hydrogen.
Product Purification from the Deep Eutectic Solvent:
Separating the product from the choline chloride can be achieved through liquid-liquid extraction.
-
Add water to the reaction mixture to dissolve the choline chloride and any unreacted HMF.
-
Extract the aqueous solution multiple times with a suitable organic solvent in which FDM is soluble but choline chloride is not, such as 2-methyltetrahydrofuran (2-MTHF).
-
Combine the organic extracts and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Filter and evaporate the solvent under reduced pressure to obtain the crude FDM.
-
Further purification can be performed by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Caption: Experimental workflow for solvent-free synthesis of FDM.
Caption: Influence of reaction parameters on FDM synthesis outcomes.
References
Application Notes and Protocols for the Electrochemical Reduction of 5-Hydroxymethylfurfural (HMF) to 2,5-Furandimethanol (FDM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical reduction of 5-hydroxymethylfurfural (HMF) to 2,5-Furandimethanol (FDM), a valuable platform chemical for the synthesis of polymers, fine chemicals, and potential pharmaceutical intermediates. The electrochemical approach offers a green and sustainable alternative to conventional thermocatalytic hydrogenation, operating under ambient conditions and utilizing water as a hydrogen source.
Introduction
5-Hydroxymethylfurfural (HMF) is a key bio-based platform molecule derived from the dehydration of C6 sugars. Its conversion to this compound (FDM), also known as 2,5-bis(hydroxymethyl)furan (BHMF), is a critical step in the valorization of biomass. FDM is a versatile diol that can be used to produce a variety of value-added chemicals, including polyesters, polyurethanes, and crown ethers. The electrochemical reduction of HMF to FDM is an attractive synthetic route due to its high selectivity, mild reaction conditions, and the potential for using renewable electricity. This document outlines the key experimental considerations and provides detailed protocols for carrying out this transformation efficiently and reproducibly.
Data Presentation
The following table summarizes the quantitative data from various studies on the electrochemical reduction of HMF to FDM, highlighting the performance of different catalytic systems.
| Catalyst | Electrolyte | Applied Potential (V vs. RHE) | HMF Conversion (%) | FDM Selectivity (%) | Faradaic Efficiency (%) | Reference |
| Ag foam | 0.5 M Borate Buffer (pH 9.2) | -0.56 | ~100 | >80 | - | [1][2] |
| Cu foam | 0.5 M Borate Buffer (pH 9.2) | -0.5 | 56 | 70.6 | 39.2 | [3] |
| Ag/Cu foam (electrodeposited) | 0.5 M Borate Buffer (pH 9.2) | -0.56 | ~100 | >80 | - | [1][2] |
| Ag/Cu foam (galvanic displacement) | 0.5 M Borate Buffer (pH 9.2) | -0.56 | ~100 | >80 | - | [1][2] |
| Reduced Ag (rAg) | Buffer solution with 20 mM HMF | -0.86 | - | High | - | [4] |
| Reduced Cu (rCu) | Buffer solution with 20 mM HMF | -0.86 | - | - | - | [4] |
| Ga-doped Ag-Cu | 1 M NaHCO3 and 0.01 M HMF | - | - | - | 58 (at 100 mA cm⁻²) | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the electrochemical reduction of HMF to FDM.
Protocol for Electrode Preparation
a) Preparation of Nanostructured Ag/Cu Foam Electrodes (Electrodeposition Method) [1][2]
-
Substrate Preparation: Use commercially available copper foam as the substrate. Cut the foam into the desired dimensions (e.g., 1 cm x 2 cm).
-
Cleaning: Degrease the copper foam by sonicating in acetone for 15 minutes, followed by rinsing with deionized water. Then, immerse the foam in a 2 M HCl solution for 10 minutes to remove any surface oxides. Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
Electrodeposition of Ag:
-
Prepare an electrodeposition bath containing 5 mM AgNO₃ in deionized water.
-
Use a three-electrode setup with the prepared copper foam as the working electrode, a platinum wire or mesh as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Apply a cathodic potential of -1.1 V vs. SCE for 50 seconds to deposit Ag nanoparticles onto the copper foam.
-
After deposition, rinse the electrode with deionized water and dry under a nitrogen stream.
-
b) Preparation of Nanostructured Ag/Cu Foam Electrodes (Galvanic Displacement Method) [1][2]
-
Substrate Preparation: Prepare and clean the copper foam as described in the electrodeposition method.
-
Galvanic Displacement:
-
Prepare a solution of AgNO₃ in deionized water (the concentration can be varied to control the Ag loading, e.g., 1 mM).
-
Immerse the cleaned copper foam into the AgNO₃ solution for a specific duration (e.g., 5-15 minutes). The Ag will spontaneously deposit on the Cu surface due to the difference in electrochemical potentials.
-
After the desired immersion time, remove the electrode, rinse it thoroughly with deionized water, and dry it under a nitrogen stream.
-
Protocol for Electrochemical Reduction of HMF[1][2][6][7]
-
Electrochemical Cell Setup:
-
Use a three-electrode electrochemical cell, which can be a divided (H-type) or undivided cell. A divided cell is recommended to prevent the oxidation of FDM at the anode.
-
Working Electrode: The prepared catalyst electrode (e.g., Ag/Cu foam).
-
Reference Electrode: A saturated calomel electrode (SCE) or Ag/AgCl electrode placed in a Luggin capillary close to the working electrode.
-
Counter Electrode: A platinum wire or mesh.
-
-
Electrolyte Preparation:
-
Catholyte: Prepare a 0.5 M borate buffer solution (pH 9.2) containing a specific concentration of HMF (e.g., 20 mM).[1][2][6][7]
-
Anolyte (for divided cell): Prepare a 0.5 M borate buffer solution (pH 9.2). To avoid high overpotentials for oxygen evolution, a sacrificial agent like 0.5 M sodium sulfite can be added to the anolyte.[1][2]
-
-
Electrolysis Procedure:
-
Assemble the electrochemical cell and add the catholyte and anolyte.
-
Purge the catholyte with nitrogen gas for at least 30 minutes before the experiment to remove dissolved oxygen.
-
Connect the electrodes to a potentiostat.
-
Apply a constant potential (e.g., -1.3 V vs. Ag/AgCl) or a constant current density to the working electrode.[6][7] The optimal potential should be determined from preliminary cyclic voltammetry experiments.
-
Monitor the reaction progress by taking aliquots of the catholyte at different time intervals for analysis.
-
The total charge passed during the electrolysis should be recorded to calculate the Faradaic efficiency.
-
Protocol for Product Analysis using High-Performance Liquid Chromatography (HPLC)[8][9][10][11]
-
Sample Preparation:
-
Take a known volume of the catholyte solution (e.g., 100 µL).
-
Dilute the sample with the mobile phase to bring the concentration of HMF and FDM within the calibration range.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: An isocratic mobile phase of water and acetonitrile (e.g., 80:20 v/v) or a gradient elution can be employed.[8] Alternatively, a buffer solution like 0.01 mol L⁻¹ trisodium citrate adjusted to pH 2.5 can be used.[9][10]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection Wavelength: HMF and FDM can be detected at around 265-285 nm.[11]
-
-
Quantification:
-
Prepare standard solutions of HMF and FDM of known concentrations in the mobile phase.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Determine the concentration of HMF and FDM in the samples by comparing their peak areas to the calibration curves.
-
-
Calculation of Performance Metrics:
-
HMF Conversion (%): ((Initial moles of HMF - Moles of HMF at time t) / Initial moles of HMF) * 100
-
FDM Selectivity (%): (Moles of FDM produced / (Initial moles of HMF - Moles of HMF at time t)) * 100
-
Faradaic Efficiency (%): (Moles of FDM produced * n * F) / Total charge passed (Q) * 100, where 'n' is the number of electrons transferred (2 for HMF to FDM) and 'F' is the Faraday constant (96485 C/mol).
-
Mandatory Visualization
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for the preparation of Ag/Cu foam electrodes.
Caption: Step-by-step experimental protocol for HMF electroreduction.
Caption: Reaction pathway for the electrochemical reduction of HMF to FDM.
References
- 1. AgCu Bimetallic Electrocatalysts for the Reduction of Biomass-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Analysis of HMF and furfural in hydrolyzed lignocellulosic biomass by HPLC-DAD-based method using FDCA as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of HMF and furfural in hydrolyzed lignocellulosic biomass by HPLC-DAD-based method using FDCA as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application of 2,5-Furandimethanol in the Synthesis of Fine Chemicals and Pharmaceuticals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Furandimethanol (FDM), a bio-based platform chemical derived from the dehydration and subsequent reduction of carbohydrates, is emerging as a versatile and sustainable building block in the synthesis of a wide array of fine chemicals and pharmaceuticals.[1][2][3][4] Its rigid furan ring and two primary hydroxyl groups offer unique reactivity and structural features, making it an attractive starting material for the creation of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the use of FDM in the synthesis of valuable chemical entities, with a focus on its role as a precursor to pharmaceutical intermediates.
Key Applications in Fine Chemical and Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the synthesis of various high-value molecules, including:
-
Pharmaceutical Intermediates: FDM is a key starting material for the synthesis of intermediates for active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of an intermediate for Ranitidine, a widely used anti-ulcer drug.[5]
-
Nucleoside Derivatives: The furan moiety of FDM can be incorporated into the structure of nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies.[6]
-
Crown Ethers and Other Macrocycles: The diol functionality of FDM allows for its use in the synthesis of crown ethers and other macrocyclic compounds, which have applications in catalysis and molecular recognition.[6]
-
Bio-based Polymers: While not the focus of this document, it is a major application where FDM is used as a monomer for the production of polyesters and polyurethanes, offering sustainable alternatives to petroleum-based plastics.[7]
Data Presentation: Synthesis of this compound (FDM) from 5-Hydroxymethylfurfural (HMF)
The efficient synthesis of FDM is a prerequisite for its widespread application. The catalytic hydrogenation of 5-hydroxymethylfurfural (HMF) is the most common route. Below is a summary of various catalytic systems and their performance.
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Solvent | HMF Conversion (%) | FDM Yield (%) | Reference |
| Pt/C (3 mol%) | 5 | 20 | Ethanol | 100 | 100 | [7] |
| Cu-based MOFs | - | - | - | - | 99.4 | [1] |
| Co-NC | 50 | 90 | Solvent-free | - | 91.5 | [1] |
| Ru/CuOx | - | 60 | Water | >99 | 91 | [8] |
| Burkholderia contaminans NJPI-15 (whole cell) | - | 35 | Phosphate Buffer | - | 95 (from 100 mM HMF) | [3] |
Experimental Protocols
Protocol 1: Synthesis of 5-(Chloromethyl)furan-2-methanol from this compound
This protocol describes a key step in the potential synthesis of various pharmaceutical intermediates, where one of the hydroxyl groups of FDM is selectively converted to a chloromethyl group. This intermediate can then be further functionalized.
Materials:
-
This compound (FDM)
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.1 eq) to the solution.
-
To this mixture, add a solution of thionyl chloride (1.05 eq) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 5-(chloromethyl)furan-2-methanol.
Protocol 2: Synthesis of Furan-based Anticancer Agents (General Approach)
This protocol outlines a general synthetic strategy for preparing furan-based derivatives with potential cytotoxic activity, inspired by the synthesis of furan-containing 1,3,4-oxadiazole acyclic sugar derivatives.[9] This protocol does not start directly from FDM but illustrates the derivatization of a furan ring for pharmaceutical applications. A similar approach could be adapted for FDM-derived intermediates.
Materials:
-
Furan-2-carbohydrazide (or a suitable FDM-derived hydrazide)
-
Appropriate aldehyde or ketone
-
Glacial acetic acid
-
Ethanol
-
Acetic anhydride
Procedure:
Step 1: Synthesis of Hydrazone Derivatives
-
Dissolve the furan-2-carbohydrazide (1.0 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
Add the desired aldehyde or ketone (1.1 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Step 2: Cyclization to 1,3,4-Oxadiazole Derivatives
-
Suspend the synthesized hydrazone (1.0 eq) in acetic anhydride.
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Stir the mixture until a solid precipitate forms.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the product by recrystallization or column chromatography.
Mandatory Visualizations
Logical Workflow for FDM Application in Pharmaceutical Synthesis
References
- 1. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol - Google Patents [patents.google.com]
- 6. What is this compound used for?_Chemicalbook [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives [jstage.jst.go.jp]
Application Notes and Protocols: 2,5-Furandimethanol in Coatings and Plasticizers
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Furandimethanol (FDM), a bio-based diol derived from renewable resources, is emerging as a critical building block for sustainable polymers.[1][2] Its rigid furan ring and reactive hydroxyl groups make it an excellent monomer for the synthesis of high-performance polyesters and polyurethanes.[1] These polymers find extensive applications in the development of environmentally friendly coatings with reduced volatile organic compounds (VOCs) and as bio-based alternatives to traditional phthalate plasticizers.[3][4] This document provides detailed application notes and experimental protocols for the use of FDM in the production of coatings and plasticizers.
Chemical Structure of this compound:
Application in Coatings
FDM is a versatile monomer for producing polyester and polyurethane resins for coating applications.[1][6] Its incorporation into polymer backbones can enhance thermal stability and mechanical properties. Furthermore, as a bio-based intermediate, FDM contributes to the formulation of low-VOC coatings, aligning with stricter environmental regulations.[3]
FDM-Based Polyurethane Coatings
Polyurethanes synthesized using FDM can exhibit excellent performance, rivaling traditional phenol-based resins.[1] The rigid furan moiety in FDM contributes to the hardness and durability of the resulting coating.
| Property | Value | Test Method | Reference |
| Tensile Strength | Up to 146.75 MPa | Uniaxial Tensile Testing | [7] |
| Young's Modulus | Up to 4.95 GPa | Uniaxial Tensile Testing | [7] |
| Glass Transition Temperature (Tg) | Varies with composition | Differential Scanning Calorimetry (DSC) | [8] |
| Decomposition Temperature (Td,5%) | Varies with composition | Thermogravimetric Analysis (TGA) | [8] |
Note: The properties of polyurethane elastomers can be tuned by altering the cross-link density and chemical composition.[8][9][10]
This protocol describes the synthesis of a waterborne polyurethane dispersion using FDM as a chain extender.
Materials:
-
4,4'-Methylenebis(phenyl isocyanate) (MDI)
-
Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol )
-
This compound (FDM)
-
N-methyldiethanolamine (N-MDEA)
-
1-Bromobutane or Formic Acid (for quaternization)
-
Acetone (anhydrous)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Deionized water
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, charge MDI and PTMEG.
-
Heat the mixture to 70-80°C under a nitrogen atmosphere with constant stirring until a homogeneous melt is obtained.
-
Add a catalytic amount of DBTDL (e.g., 0.05 wt%).
-
Continue the reaction for 2-3 hours to form the isocyanate-terminated prepolymer.
-
-
Chain Extension and Ionization:
-
Dissolve the prepolymer in anhydrous acetone.
-
Add a solution of FDM and N-MDEA in acetone to the prepolymer solution.
-
Allow the chain extension reaction to proceed at 50°C for 1-2 hours.
-
To introduce ionic centers for dispersion, add 1-bromobutane or formic acid to quaternize the tertiary amine groups of N-MDEA.
-
-
Dispersion in Water:
-
Cool the reaction mixture to room temperature.
-
Under vigorous stirring, add deionized water to the polyurethane-acetone solution to form a stable dispersion.
-
Remove the acetone under reduced pressure to obtain the final aqueous polyurethane dispersion.
-
-
Coating Application and Curing:
-
The resulting dispersion can be applied to a substrate using standard coating techniques (e.g., spin coating, dip coating, or spray coating).
-
The coating is then cured by evaporating the water, which can be accelerated by heating at a moderate temperature (e.g., 60-80°C).
-
Caption: Workflow for FDM-based polyester coatings.
Application in Plasticizers
Esters derived from FDM are being investigated as bio-based plasticizers, offering a potential replacement for traditional phthalates in polymers like polyvinyl chloride (PVC). [4][11]These furan-based plasticizers can exhibit good compatibility with PVC, low migration, and a plasticizing effect comparable to common phthalates. [4]
Performance of FDM-Based Plasticizers in PVC
The addition of plasticizers to PVC reduces the interaction between polymer chains, thereby lowering the glass transition temperature (Tg) and increasing flexibility. [12][13]FDM-based plasticizers have shown promise in achieving these effects.
| Property | Observation | Test Method | Reference |
| Glass Transition Temperature (Tg) | Significant reduction compared to neat PVC | Differential Scanning Calorimetry (DSC) | [4] |
| Tensile Strength | Improved compared to some traditional plasticizers | Uniaxial Tensile Testing | [14] |
| Elongation at Break | Improved compared to some traditional plasticizers | Uniaxial Tensile Testing | [14] |
| Migration Resistance | Lower migration compared to DEHP | Weight loss or extraction studies | [14] |
| Thermal Stability | Comparable to phthalates | Thermogravimetric Analysis (TGA) | [4] |
Note: The performance of plasticizers is dependent on their chemical structure, molecular weight, and concentration in the polymer blend. [15]
This protocol describes the synthesis of an FDM-based diester plasticizer and its evaluation in a PVC formulation.
Materials:
-
This compound (FDM)
-
Fatty acid (e.g., octanoic acid, lauric acid)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Toluene
-
PVC resin
-
Thermal stabilizer (e.g., epoxidized soybean oil)
-
Lubricant
Procedure:
-
Synthesis of FDM Diester:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine FDM, a slight excess of the fatty acid, and the acid catalyst in toluene.
-
Reflux the mixture until the theoretical amount of water is collected, indicating the completion of the esterification reaction.
-
Cool the reaction mixture and wash with a sodium bicarbonate solution and then with water to remove the acid catalyst and unreacted acid.
-
Dry the organic layer over anhydrous magnesium sulfate and remove the toluene under reduced pressure to obtain the FDM diester plasticizer.
-
-
PVC Formulation:
-
On a two-roll mill, blend the PVC resin with the synthesized FDM diester plasticizer (e.g., at a 70:30 PVC:plasticizer weight ratio), thermal stabilizer, and lubricant.
-
Mill the components at a temperature of 160-170°C until a homogeneous sheet is formed.
-
-
Sample Preparation and Testing:
-
Press the milled PVC sheet into films or test specimens of desired thickness using a hydraulic press at 170-180°C.
-
Condition the samples before testing.
-
Evaluate the mechanical properties (tensile strength, elongation at break) according to standard test methods (e.g., ASTM D638).
-
Determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).
-
Assess plasticizer migration by measuring weight loss after solvent extraction or aging at elevated temperatures.
-
References
- 1. This compound (FDM/BHMF) Company, CAS 1883-75-6 | GS Biomats [gsbiomats.com]
- 2. 2,5-Bis(hydroxymethyl)furan - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. europeanplasticisers.eu [europeanplasticisers.eu]
- 5. What is this compound used for?_Chemicalbook [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Continuous Polymer Synthesis and Manufacturing of Polyurethane Elastomers Enabled by Automation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. osti.gov [osti.gov]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. ecoplasticizers.com [ecoplasticizers.com]
- 13. kgt88.com [kgt88.com]
- 14. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols for High-Throughput Screening of Catalysts for 2,5-Furandimethanol (FDM) Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening of catalysts for the synthesis of 2,5-Furandimethanol (FDM) from 5-hydroxymethylfurfural (HMF). FDM is a valuable bio-based platform chemical with wide applications in the production of polyesters, polyurethanes, and other polymers, as well as in the pharmaceutical and fine chemical industries.[1][2][3] The protocols outlined below are designed to enable the rapid and efficient evaluation of catalyst performance, facilitating the discovery of novel and improved catalytic systems.
Introduction to FDM Synthesis and High-Throughput Screening
The catalytic hydrogenation of HMF is a key reaction for the production of FDM.[2][3] This process can be achieved through conventional hydrogenation using molecular hydrogen (H₂) or via catalytic transfer hydrogenation (CTH) with a hydrogen donor like formic acid.[2][4] High-throughput screening (HTS) methodologies are instrumental in accelerating the discovery of efficient and selective catalysts by allowing for the parallel execution of numerous experiments under varied conditions. This approach enables the systematic investigation of different catalyst compositions, supports, and reaction parameters.
Experimental Protocols
Catalyst Preparation
A variety of catalytic systems have been investigated for HMF hydrogenation to FDM, including both noble and non-noble metal-based catalysts.[1][2] Below are generalized protocols for the preparation of two common types of catalysts.
Protocol 2.1.1: Impregnation Method for Supported Metal Catalysts (e.g., Pt/C)
-
Support Preparation: Dry the desired support material (e.g., activated carbon, alumina, silica) at 120°C for 12 hours to remove adsorbed water.
-
Precursor Solution Preparation: Dissolve the metal precursor (e.g., H₂PtCl₆ for Platinum) in a suitable solvent (e.g., deionized water, ethanol) to achieve the desired metal loading.
-
Impregnation: Add the precursor solution to the dried support material dropwise with constant stirring to ensure uniform distribution.
-
Drying: Dry the impregnated support in an oven at 100-120°C for 12-24 hours.
-
Calcination & Reduction: Calcine the dried material in an inert atmosphere (e.g., N₂, Ar) at a specified temperature to decompose the precursor. Subsequently, reduce the catalyst in a hydrogen flow (e.g., 5% H₂ in Ar) at an elevated temperature to form the active metallic nanoparticles.
Protocol 2.1.2: Co-precipitation Method for Mixed Oxide Catalysts (e.g., Cu-Al₂O₃)
-
Precursor Solution: Prepare an aqueous solution containing the nitrate or chloride salts of the desired metals (e.g., copper nitrate and aluminum nitrate).
-
Precipitation: Add a precipitating agent (e.g., sodium carbonate or ammonium hydroxide solution) dropwise to the precursor solution under vigorous stirring until the desired pH is reached, leading to the precipitation of metal hydroxides or carbonates.
-
Aging: Age the resulting slurry at a specific temperature for a set duration to allow for complete precipitation and crystallization.
-
Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions.
-
Drying: Dry the filter cake in an oven at 100-120°C overnight.
-
Calcination: Calcine the dried powder in air at a high temperature (e.g., 400-600°C) to obtain the mixed oxide catalyst.
High-Throughput Screening Reaction Protocol
This protocol describes a general procedure for screening catalyst performance in parallel reactors.
-
Reactor Loading: Into an array of high-pressure reactor vials, add a specific amount of the catalyst to be screened.
-
Substrate and Solvent Addition: Add a solution of HMF in the chosen solvent (e.g., water, ethanol, 2-propanol, tetrahydrofuran) to each reactor vial.[5] The concentration of HMF is typically in the range of 1-10 wt%.[1]
-
Hydrogen Source:
-
Reaction: Place the reactor block on a heated stirring plate and run the reactions at the desired temperature (e.g., 100-180°C) and stirring speed for a set duration (e.g., 1-6 hours).[6][8]
-
Quenching and Sample Preparation: After the reaction time, rapidly cool the reactor block. Quench the reaction by, for example, immersing the block in an ice bath. Take an aliquot of the reaction mixture, filter to remove the catalyst, and dilute with a suitable solvent for analysis.
Analytical Protocol for FDM Quantification
Gas chromatography-mass spectrometry (GC-MS) is a common and reliable method for the analysis of FDM and other furan derivatives.[9]
-
Sample Preparation: Dilute the filtered reaction sample with a suitable solvent (e.g., methanol, ethyl acetate). Add an internal standard (e.g., durene, naphthalene) for accurate quantification.
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: Use a suitable capillary column (e.g., HP-5ms, DB-5).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250°C) to ensure separation of all components.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: Scan a mass-to-charge ratio (m/z) range that includes the molecular ions and characteristic fragments of HMF, FDM, and any byproducts.
-
-
-
Data Analysis: Identify the peaks corresponding to HMF, FDM, and the internal standard based on their retention times and mass spectra. Quantify the components by integrating the peak areas and using a pre-established calibration curve.
Data Presentation
The performance of the screened catalysts should be evaluated based on HMF conversion, FDM selectivity, and FDM yield. These metrics are calculated as follows:
-
HMF Conversion (%) = [(Initial moles of HMF - Final moles of HMF) / Initial moles of HMF] * 100
-
FDM Selectivity (%) = [Moles of FDM produced / (Initial moles of HMF - Final moles of HMF)] * 100
-
FDM Yield (%) = (HMF Conversion * FDM Selectivity) / 100
The quantitative results from the high-throughput screening should be summarized in a clear and structured table for easy comparison.
| Catalyst | H₂ Source | Temp (°C) | Pressure (bar) | Time (h) | Solvent | HMF Conv. (%) | FDM Select. (%) | FDM Yield (%) | Reference |
| Cu/MOF-808 | Formic Acid | 150 | - | 4 | 1,4-dioxane | >95 | 89 | 71 | [8] |
| Co-NC | Formic Acid | 100 | - | - | - | 100 | - | 86 | [4] |
| 20CA (Cu-Al₂O₃) | H₂ | 130 | 30 | 1 | - | 99 | - | 93 | [6] |
| Pt/C | H₂ | RT | 5 | 48 | Ethanol | - | - | - | [10] |
| Co-NC | H₂ | 90 | 50 | - | Solvent-free | - | - | 91.5 | [3] |
| Ru/MgO-ZrO₂ | H₂ | 130 | 27.6 | 2 | - | - | 94 | - | [7] |
| ZrO(OH)₂ | Ethanol | 150 | - | 2.5 | Ethanol | 94.1 | - | 88.9 | [7] |
Visualizations
The following diagrams illustrate the key workflows and relationships in the high-throughput screening of catalysts for FDM synthesis.
Caption: Workflow for high-throughput screening of FDM synthesis catalysts.
Caption: Catalytic pathways for the synthesis of FDM from HMF.
References
- 1. CN110698440A - A kind of method for preparing this compound from solvent-free 5-hydroxymethylfurfural - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in catalytic synthesis of this compound from 5-hydroxymethylfurfural and carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formic acid enabled selectivity boosting in transfer hydrogenation of 5-hydroxymethylfurfural to this compound on highly dispersed Co–Nx sites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Challenges in the purification of 2,5-Furandimethanol from reaction mixtures.
Welcome to the technical support center for the purification of 2,5-Furandimethanol (FDM). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of FDM from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound (FDM) reaction mixture?
A1: The impurities in your crude FDM mixture largely depend on the synthetic route, but when synthesizing FDM from the reduction of 5-hydroxymethylfurfural (HMF), common impurities include:
-
Unreacted 5-hydroxymethylfurfural (HMF): Incomplete reduction will leave residual HMF.
-
Over-reduction Products: Further hydrogenation of the furan ring can lead to the formation of 2,5-bis(hydroxymethyl)tetrahydrofuran.
-
Side-products from HMF synthesis: If the precursor HMF was generated from carbohydrate dehydration, impurities such as levulinic acid, formic acid, and humins (dark-colored polymeric byproducts) may carry over.
-
Solvents and Reagents: Residual solvents from the reaction and any remaining reagents or catalysts.
Q2: What is the general appearance and stability of pure this compound (FDM)?
A2: Pure FDM is a white to off-white or pale yellow solid.[1] It is a relatively stable diol, however, it can be sensitive to highly acidic or basic conditions and elevated temperatures, which may cause degradation or polymerization.
Q3: How can I monitor the purity of my FDM during purification?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of your purification. A common mobile phase is a mixture of ethyl acetate and a less polar solvent like hexanes or petroleum ether. The disappearance of impurity spots and the consolidation of your product into a single spot indicate successful purification. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q4: Which purification method is best for my FDM sample?
A4: The optimal purification method depends on the scale of your experiment and the impurity profile of your crude product.
-
Recrystallization is often suitable for removing minor impurities if a suitable solvent is found and can yield highly pure material.
-
Column chromatography is highly effective for separating complex mixtures and isolating FDM from byproducts with different polarities.
-
Solvent extraction can be a useful initial step to remove highly soluble or insoluble impurities.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause | Solution |
| FDM does not crystallize upon cooling. | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to concentrate the solution and induce crystallization. Seeding with a small crystal of pure FDM can also help initiate crystallization. |
| FDM "oils out" instead of forming crystals. | The cooling process is too rapid, or the solvent is not ideal. | Allow the solution to cool more slowly. If it still oils out, try a different recrystallization solvent or a solvent mixture. |
| Low recovery of FDM after recrystallization. | FDM is significantly soluble in the cold solvent. | Ensure you are using the minimum amount of hot solvent to dissolve the crude product. Cool the solution in an ice bath to minimize solubility and maximize yield. |
| Crystals are colored. | Colored impurities are present. | Perform a hot filtration of the dissolved crude product with a small amount of activated carbon to remove colored impurities before allowing the solution to cool and crystallize. |
Column Chromatography
| Issue | Possible Cause | Solution |
| FDM does not move down the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. |
| Poor separation of FDM from impurities. | The eluent is too polar, causing all compounds to elute together. | Decrease the polarity of the eluent to allow for better separation on the stationary phase. |
| Streaking or tailing of the FDM spot on TLC. | The silica gel may be too acidic, or the sample is overloaded. | Deactivate the silica gel by adding a small amount (1-2%) of a neutral or basic solvent like triethylamine to the eluent. Ensure the amount of crude material loaded onto the column is appropriate for the column size. |
Data Presentation
The following table summarizes representative data for common purification methods for this compound. The actual yield and purity will vary depending on the specific experimental conditions and the initial purity of the crude material.
| Purification Method | Typical Solvents/Eluents | Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | Water, Ethanol, Ethyl Acetate/Hexane | >99% | 70-90% | Simple, scalable, can yield very pure product. | May not remove all impurities in a single step; requires finding a suitable solvent. |
| Column Chromatography | Hexane/Ethyl Acetate gradient, Dichloromethane/Methanol | >98% | 60-85% | Effective for complex mixtures, high purity is achievable. | Can be time-consuming and requires larger volumes of solvent. |
| Solvent Extraction | Ethyl Acetate, Dichloromethane | N/A (pre-purification) | High recovery | Good for initial cleanup and removing highly soluble or insoluble impurities. | Not a standalone purification method for achieving high purity. |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Water
-
Dissolution: In an Erlenmeyer flask, add the crude FDM. Add a minimal amount of hot deionized water while stirring and heating until the FDM is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold deionized water.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual water.
Protocol 2: Silica Gel Column Chromatography of this compound
-
TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The ideal system should give the FDM a retention factor (Rf) of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude FDM in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed compound to the top of the column.
-
Elution: Begin eluting with the less polar solvent system, gradually increasing the polarity as the elution progresses.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure FDM.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified FDM.
Mandatory Visualization
Caption: General Purification Workflow for this compound
Caption: Troubleshooting Logic for FDM Purification
References
Technical Support Center: Overcoming 5-Hydroxymethylfurfural (HMF) Instability During Conversion
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the inherent instability of 5-hydroxymethylfurfural (HMF) during its chemical conversion.
Troubleshooting Guide
This guide addresses common issues encountered during HMF conversion experiments, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| HMF Degradation: HMF is susceptible to degradation under reaction conditions, particularly at high temperatures and in acidic or alkaline environments.[1][2] | Optimize reaction temperature and time to minimize HMF exposure to harsh conditions. Consider using a biphasic solvent system to extract HMF from the reactive phase as it is formed.[3][4] |
| Side Reactions: The aldehyde and hydroxyl groups of HMF are reactive and can participate in undesired side reactions such as oxidation, reduction, or condensation.[1][5] | Protect the reactive functional groups of HMF if they are not involved in the desired transformation. Select catalysts with high selectivity for the target reaction. |
| Humin Formation: HMF can self-polymerize or cross-polymerize with other reactive species to form insoluble, dark-colored polymers known as humins, which reduces the available HMF for the desired reaction.[6][7] | Employ aprotic solvents like DMSO or THF, which are known to suppress humin formation.[5] The addition of a certain amount of water in ionic liquid systems can also help to regenerate HMF and reduce humin precursors.[6] |
| Sub-optimal Catalyst Performance: The chosen catalyst may have low activity or selectivity for the desired conversion. | Screen different catalysts to identify one with optimal performance under your reaction conditions. Ensure the catalyst is not deactivated by reaction intermediates or byproducts. |
Issue 2: Significant Formation of Dark, Insoluble Byproducts (Humins)
| Potential Cause | Suggested Solution |
| High Reaction Temperature: Elevated temperatures accelerate the polymerization reactions that lead to humin formation.[6] | Conduct the reaction at the lowest temperature that allows for a reasonable conversion rate. |
| Acidic Conditions: Strong acidic conditions promote the degradation of HMF and the formation of humins.[1] | If possible, use a catalyst with milder acidity or a non-acidic catalyst. The use of buffered solutions can also help maintain a more neutral pH.[2] |
| Protic Solvents: Protic solvents like water can facilitate the rehydration of HMF to levulinic acid and formic acid, which can then participate in humin formation.[8] | Utilize aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to minimize these side reactions.[5] Biphasic systems can also be effective in separating HMF from the aqueous acidic phase. |
| High HMF Concentration: Higher concentrations of HMF can increase the rate of self-polymerization. | If feasible, maintain a lower concentration of HMF in the reaction mixture, for example, by using a fed-batch approach. |
Issue 3: HMF Degradation During Product Separation and Purification
| Potential Cause | Suggested Solution |
| Thermal Stress: Techniques like distillation at high temperatures can lead to HMF degradation.[2] | Employ purification methods that operate at lower temperatures, such as column chromatography or extraction. |
| Exposure to Air and Light: HMF can be susceptible to oxidation when exposed to air and light for prolonged periods.[9] | Perform separation and purification steps under an inert atmosphere (e.g., nitrogen or argon) and protect the sample from light. |
| pH Instability: The pH of the solution during extraction or chromatography can affect HMF stability.[2][10] | Use buffered aqueous solutions for extraction and ensure the pH of the mobile phase in chromatography is within a stable range for HMF (neutral to slightly acidic).[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of HMF?
A1: The main degradation pathways for HMF include:
-
Rehydration: HMF can rehydrate to form levulinic acid and formic acid, particularly in aqueous acidic conditions.[8]
-
Polymerization (Humin Formation): HMF can undergo self-polymerization or cross-polymerization with other reactive molecules to form insoluble, dark-colored solids known as humins.[7][8] This is often initiated through aldol-type addition and condensation reactions.[7]
-
Oxidation: The aldehyde and hydroxymethyl groups of HMF can be oxidized to form various products, including 2,5-diformylfuran (DFF), 5-hydroxymethyl-2-furancarboxylic acid (HMFCA), 5-formyl-2-furancarboxylic acid (FFCA), and 2,5-furandicarboxylic acid (FDCA).[11][12]
-
Reduction: The aldehyde group can be reduced to a hydroxyl group, forming 2,5-bis(hydroxymethyl)furan (BHMF).[5]
Q2: How does pH affect the stability of HMF?
A2: HMF is highly sensitive to pH. It is generally more stable in neutral to mildly acidic conditions.[2]
-
Acidic conditions (low pH): Strong acids can catalyze the rehydration of HMF to levulinic and formic acids and promote humin formation.[1][10]
-
Alkaline conditions (high pH): In basic media, HMF can undergo hydrolysis and other degradation reactions.[2]
Q3: What is the influence of temperature on HMF stability?
A3: Temperature is a critical factor in HMF stability. Higher temperatures significantly accelerate degradation rates.[2] Thermal decomposition can lead to the formation of byproducts like formic acid and acetic acid.[2] For long-term storage, refrigeration at 2-8°C is recommended to minimize degradation.[2]
Q4: Which solvents are best for improving HMF stability during conversion?
A4: The choice of solvent plays a crucial role in HMF stability.
-
Aprotic solvents: Solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are known to enhance HMF stability by suppressing side reactions such as rehydration and humin formation.[5]
-
Ionic liquids: Certain ionic liquids can also provide a stable environment for HMF and improve the efficiency of its production and conversion.[13]
-
Biphasic systems: A biphasic system, often consisting of an aqueous phase and an organic extracting phase, can be used to continuously remove HMF from the reactive aqueous phase, thereby protecting it from degradation.[3][4]
Q5: How can I accurately quantify HMF and its conversion products?
A5: Several analytical techniques can be used for the quantification of HMF and its derivatives:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used and reliable method for separating and quantifying HMF and its various conversion products.[14][15]
-
Spectrophotometry: UV-Vis spectrophotometry can be used for a rapid estimation of HMF concentration, often by measuring absorbance at a specific wavelength (around 284 nm).[14] However, this method can be prone to interference from other compounds in complex mixtures.[14]
-
Derivatization followed by HPLC or other techniques: To enhance sensitivity and selectivity, HMF can be derivatized before analysis.[16]
Data Presentation
Table 1: Influence of Reaction Conditions on HMF Stability and Conversion
| Parameter | Condition | Effect on HMF Stability | Impact on Conversion | Reference(s) |
| Temperature | High (>120°C) | Decreased stability, increased degradation | Increased reaction rate but also increased side reactions and humin formation | [2] |
| Low (<100°C) | Increased stability | Slower reaction rate | [2] | |
| pH | Acidic (low pH) | Decreased stability, promotes rehydration and humin formation | Can catalyze desired reactions but also degradation | [1][10] |
| Neutral/Mildly Acidic | Optimal stability | Favorable for many selective conversions | [2] | |
| Alkaline (high pH) | Decreased stability, promotes hydrolysis | Can be necessary for specific oxidation reactions but risks HMF degradation | [2] | |
| Solvent | Protic (e.g., Water) | Lower stability due to rehydration side reactions | Can be a green solvent but challenging for HMF stability | [5] |
| Aprotic (e.g., DMSO, THF) | Higher stability, suppresses humin formation | Often improves selectivity and yield of desired products | [5] | |
| Ionic Liquids | Variable, some can enhance stability | Can act as both solvent and catalyst, improving efficiency | [13] |
Experimental Protocols
Protocol 1: General Procedure for the Catalytic Oxidation of HMF to 2,5-Furandicarboxylic Acid (FDCA)
This protocol provides a general methodology for the oxidation of HMF to FDCA using a heterogeneous catalyst.
-
Catalyst Preparation (Example: MnO₂-functionalized resin):
-
Prepare a solution for catalyst synthesis (specific precursors and concentrations will depend on the chosen catalyst).
-
Disperse the support material (e.g., resin) in the solution.
-
Carry out the synthesis under controlled conditions (e.g., temperature, stirring).
-
Wash and dry the resulting catalyst.
-
Characterize the catalyst using appropriate techniques (e.g., XRD, SEM, TEM).
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the desired amount of HMF and the solvent (e.g., deionized water).
-
Add the prepared heterogeneous catalyst to the mixture.
-
The reaction can be conducted under ambient air or a controlled atmosphere of an oxidant like O₂.[17]
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 90°C) with continuous stirring.[18]
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC.
-
-
Product Isolation and Analysis:
-
After the reaction is complete (as determined by HPLC analysis), cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Isolate the FDCA product. This may involve acidification of the solution to precipitate FDCA, followed by filtration and washing.
-
Analyze the purity and yield of the final product using techniques like NMR, FT-IR, and HPLC.
-
Protocol 2: Quantification of HMF by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a standard method for the quantification of HMF.
-
Preparation of Standards:
-
Prepare a stock solution of HMF of a known concentration in the mobile phase.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
-
Sample Preparation:
-
Dilute the reaction aliquots with the mobile phase to a concentration within the calibration range.
-
Filter the diluted samples through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of water (often with a small amount of acid, e.g., formic acid, for better peak shape) and an organic solvent like methanol or acetonitrile.[17]
-
Flow Rate: Typically around 1 mL/min.[17]
-
Column Temperature: Maintained at a constant temperature, e.g., 35°C.[17]
-
Detection: UV detector set at the wavelength of maximum absorbance for HMF (around 284 nm).
-
Injection Volume: Typically 10-20 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the HMF standards against their known concentrations.
-
Determine the concentration of HMF in the samples by interpolating their peak areas on the calibration curve.
-
Visualizations
Caption: Major degradation pathways of 5-hydroxymethylfurfural (HMF).
Caption: Troubleshooting workflow for low product yield in HMF conversion.
References
- 1. sugar-energy.com [sugar-energy.com]
- 2. sugar-energy.com [sugar-energy.com]
- 3. researchgate.net [researchgate.net]
- 4. atibt.org [atibt.org]
- 5. sugar-energy.com [sugar-energy.com]
- 6. Mechanistic understanding of humin formation in the conversion of glucose and fructose to 5-hydroxymethylfurfural in [BMIM]Cl ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. Enzymatic conversion reactions of 5-hydroxymethylfurfural (HMF) to bio-based 2,5-diformylfuran (DFF) and 2,5-furandicarboxylic acid (FDCA) with air: mechanisms, pathways and synthesis selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. lcms.cz [lcms.cz]
- 15. Determination of very low levels of 5-(hydroxymethyl)-2-furaldehyde (HMF) in natural honey: comparison between the HPLC technique and the spectrophotometric white method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Selective and green conversion of 5-HMF to FDCA via enzymatic (laccase) and transition metal (MnO 2 and Co–Mn/AC) catalysis in an integrated system - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04438C [pubs.rsc.org]
- 18. Selective and green conversion of 5-HMF to FDCA via enzymatic (laccase) and transition metal (MnO2 and Co–Mn/AC) catalysis in an integrated system - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 2,5-Furandimethanol (FDM) Synthesis and Application
Welcome to the technical support center for 2,5-Furandimethanol (FDM/BHMF). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing common side reactions, particularly etherification, during the synthesis and use of FDM.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant amounts of an ether byproduct in my FDM synthesis/reaction. What are the likely causes?
A1: Etherification of this compound is a common side reaction, leading to the formation of 2,5-bis(alkoxymethyl)furan.[1][2] This can be caused by several factors:
-
Reaction Temperature: High temperatures can promote etherification. For instance, during polyurethane synthesis, FDM can undergo side reactions at temperatures above 140°C.[3]
-
Catalyst Choice: The type of catalyst used plays a crucial role. Acidic catalysts, particularly those with strong Brønsted or Lewis acid sites, can actively promote the etherification of FDM with alcohol solvents.[4][5] For example, zeolites like ZSM-5 and acidic resins like Amberlyst-15 are known to catalyze this reaction.[4][6]
-
Solvent System: The presence of alcohols (e.g., methanol, ethanol) as solvents or co-solvents provides the reactants for etherification.[1][7]
-
Reaction Time: Extended reaction times can lead to an increase in the formation of byproducts, including ethers.
Q2: How can I minimize the formation of ether byproducts during the synthesis of FDM from 5-Hydroxymethylfurfural (HMF)?
A2: To enhance the selectivity towards FDM and minimize etherification, consider the following strategies:
-
Catalyst Selection:
-
Opt for catalysts with high selectivity for the hydrogenation of the aldehyde group of HMF without promoting etherification. Non-noble metal catalysts like Cu-based systems (e.g., Cu/SiO2, Cu/MgAlOx) have shown high selectivity for FDM.[1][7]
-
Noble metal catalysts, such as Platinum (Pt) based catalysts, can also be highly selective under optimized conditions. For example, Pt/MCM-41 has been reported to give a 98.9% selectivity for FDM in water.[1]
-
-
Control of Reaction Conditions:
-
Temperature: Operate at milder temperatures. High selectivity for FDM has been achieved at temperatures as low as 35°C.[1]
-
Pressure: Low hydrogen pressure is generally preferred to prevent over-hydrogenation and other side reactions.[1]
-
Solvent: Using water as a solvent instead of alcohols can prevent the formation of alkoxymethylfurans.[1] If an alcohol solvent is necessary, minimizing the reaction time and temperature is critical.
-
-
pH Control: A neutral aqueous solution is generally more suitable for FDM synthesis to avoid acid-catalyzed side reactions.[7]
Q3: My FDM appears to be degrading during my polymerization reaction. How can I improve its stability?
A3: FDM has limited thermal stability, which can be a challenge in melt polycondensation reactions.[3]
-
Temperature Management: Keep the polymerization temperature as low as possible. Side reactions have been reported at temperatures exceeding 140°C.[3]
-
Two-Step Polymerization: A strategy to overcome thermal instability is to perform a pre-polymerization step at a lower temperature. For example, in polyurethane synthesis, FDM can be pre-polymerized with an excess of dicarbamates at a lower temperature before the final curing at a higher temperature.[3]
-
Alternative Polymerization Methods: Consider solution polymerization or interfacial polymerization, which can be carried out at milder conditions compared to melt polymerization.
Q4: I am trying to intentionally synthesize 2,5-bis(alkoxymethyl)furans from FDM. What conditions should I use?
A4: For the targeted synthesis of 2,5-bis(alkoxymethyl)furans, you should aim to promote the etherification reaction.
-
Catalyst: Employ a solid acid catalyst. Hierarchical porous ZSM-5 (HP-ZSM-5) has been shown to be effective, exhibiting a faster reaction rate and higher yield compared to conventional ZSM-5.[4] Sulfonic acid functionalized resins like Amberlyst-15 are also highly effective.[6]
-
Solvent: Use the corresponding alcohol (e.g., methanol for 2,5-bis(methoxymethyl)furan) as the reaction solvent.
-
Temperature: A moderate temperature, such as 65°C, has been reported to be effective for this conversion.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on FDM synthesis and etherification.
Table 1: Influence of Catalyst and Conditions on FDM Synthesis from HMF
| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (bar) | HMF Conversion (%) | FDM Selectivity (%) | Reference |
| Pt/MCM-41 | Water | 35 | 8 | 100 | 98.9 | [1] |
| Cu/SiO₂ | Not Specified | Not Specified | Not Specified | Not Specified | 97 | [7] |
| Co-NC | Solvent-free | 90 | 50 | Not Specified | 91.5 (Yield) | [1] |
| ZrO(OH)₂ | Ethanol | 150 | CTH* | 94.1 | 88.9 (Yield) | [7] |
*CTH: Catalytic Transfer Hydrogenation
Table 2: Catalytic Performance in the Etherification of FDM with Methanol
| Catalyst | Temperature (°C) | Time (h) | FDM Conversion (%) | BMMF** Yield (%) | Reference |
| HP-ZSM-5 | 65 | 24 | >99 | 94.5 | [4] |
| C-ZSM-5 | 65 | 24 | ~80 | 64.0 | [4] |
| Amberlyst-15 | Not Specified | Not Specified | Not Specified | 57.0 | [4] |
**BMMF: 2,5-bis(methoxymethyl)furan
Detailed Experimental Protocols
Protocol 1: Selective Hydrogenation of HMF to FDM using Pt/MCM-41
This protocol is based on the work of Chatterjee et al. (2014)[1].
-
Catalyst Preparation: Synthesize Pt/MCM-41 according to established literature procedures.
-
Reaction Setup:
-
In a high-pressure reactor, add the Pt/MCM-41 catalyst.
-
Add a solution of 5-hydroxymethylfurfural (HMF) in water.
-
-
Reaction Conditions:
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor to 8 bar with hydrogen.
-
Heat the reaction mixture to 35°C while stirring.
-
Maintain these conditions for 2 hours.
-
-
Work-up and Analysis:
-
After the reaction, cool the reactor to room temperature and carefully release the pressure.
-
Separate the catalyst from the reaction mixture by filtration or centrifugation.
-
Analyze the product mixture using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion of HMF and the selectivity to FDM.
-
Protocol 2: Etherification of FDM to 2,5-bis(methoxymethyl)furan (BMMF) using HP-ZSM-5
This protocol is based on the work by Fang et al. (2018)[4].
-
Catalyst Preparation: Synthesize hierarchical porous ZSM-5 (HP-ZSM-5) following established methods.
-
Reaction Setup:
-
In a suitable reaction vessel, add the HP-ZSM-5 catalyst (10 g/L).
-
Add a solution of this compound (FDM) in methanol (10 g/L).
-
-
Reaction Conditions:
-
Heat the reaction mixture to 65°C with constant stirring.
-
Monitor the reaction progress over 24 hours by taking aliquots at regular intervals.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the mixture and separate the catalyst.
-
Analyze the composition of the reaction mixture using GC or HPLC to determine the yield of BMMF and the presence of any intermediates or byproducts.
-
Visualized Workflows and Relationships
Caption: A workflow diagram for troubleshooting and preventing FDM etherification.
Caption: Relationship between catalyst acidity and FDM etherification.
References
- 1. Recent advances in catalytic synthesis of this compound from 5-hydroxymethylfurfural and carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Direct versus acetalization routes in the reaction network of catalytic HMF etherification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization :: BioResources [bioresources.cnr.ncsu.edu]
Troubleshooting low yields in the one-pot synthesis of FDM from carbohydrates.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the one-pot synthesis of 2,5-Furandicarboxylic acid (FDCA) from carbohydrates. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My FDCA yield is significantly lower than expected. What are the most common causes?
Low yields in the one-pot synthesis of FDCA from carbohydrates can stem from several factors throughout the two main stages of the reaction: the dehydration of the carbohydrate to 5-hydroxymethylfurfural (HMF) and the subsequent oxidation of HMF to FDCA.[1][2] Key areas to investigate include:
-
Catalyst Deactivation: The catalyst can be poisoned by intermediates or byproducts, or it can be structurally unstable under the reaction conditions.[3]
-
Side Reactions and Humin Formation: Undesired parallel or consecutive reactions can consume the carbohydrate, HMF, or FDCA itself, leading to the formation of soluble or insoluble polymers known as humins.[1][3]
-
Suboptimal Reaction Conditions: Temperature, pressure, solvent, pH, and reactant concentrations all play a critical role and must be finely tuned for optimal yield.[4][5]
-
Inefficient Isomerization (for aldohexoses): When using carbohydrates other than fructose, such as glucose, the initial isomerization to fructose may be inefficient, leading to lower overall FDCA yields.[4]
Q2: I am observing the formation of a dark, insoluble precipitate (humins). How can I minimize this?
Humin formation is a common issue, particularly during the acid-catalyzed dehydration of carbohydrates.[1][3] These byproducts not only reduce the yield of HMF but can also deactivate the oxidation catalyst.[3]
Troubleshooting Steps:
-
Optimize Dehydration Conditions:
-
Temperature and Time: High temperatures and long reaction times can promote humin formation. A stepwise increase in temperature may help identify the optimal balance for HMF formation without significant degradation.
-
Solvent Choice: The choice of solvent significantly impacts humin formation. While aqueous systems can promote side reactions leading to levulinic acid and formic acid, organic solvents like DMSO or GVL have been shown to improve HMF yields.[1][3]
-
-
Two-Step, One-Pot Approach: Consider a two-step, one-pot process where the dehydration catalyst is removed before the oxidation step. This prevents the oxidation catalyst from being deactivated by the humins formed during dehydration.[2]
-
Use of Additives: Certain additives, such as salts, can influence the reaction pathways and potentially suppress humin formation.
Q3: My catalyst seems to be losing activity after a single run. What are the likely causes and how can I improve its stability and reusability?
Catalyst deactivation is a significant challenge in one-pot FDCA synthesis. The primary causes include:
-
Poisoning by Byproducts: Humins and other reaction intermediates can adsorb onto the catalyst's active sites, blocking them.[3] The presence of residual sugars like glucose and fructose during the oxidation step can also drastically decrease FDCA yield by deactivating the catalyst.[6]
-
Leaching of Active Metals: In some supported catalysts, the active metal may leach into the reaction medium, reducing the catalyst's efficacy over time.
-
Changes in Catalyst Structure: The high temperatures and pressures used in the reaction can lead to sintering or other structural changes in the catalyst.
Troubleshooting and Mitigation Strategies:
-
Catalyst Selection: Choose a catalyst that is robust under the specific reaction conditions. For example, carbon-supported catalysts are often more stable than those on metal oxide supports in acidic or basic media.
-
Process Optimization: As mentioned, a two-step, one-pot approach where the dehydration catalyst is filtered out before the oxidation step can protect the oxidation catalyst.[2]
-
Washing and Regeneration: After each run, wash the catalyst with appropriate solvents to remove adsorbed species. Some catalysts can be regenerated through calcination or other treatments, but the specific protocol will depend on the catalyst type.
Q4: How does the choice of carbohydrate affect the FDCA yield?
Fructose is generally the preferred starting material as it readily dehydrates to HMF.[4] Other carbohydrates like glucose, galactose, mannose, starch, and cellulose can also be used, but they typically result in lower FDCA yields.[4] This is primarily due to the inefficient isomerization of these aldohexoses into fructose, which is a necessary preceding step to HMF formation.[4] When using glucose, a catalyst that promotes isomerization, such as certain metal chlorides (e.g., CrCl₃), may be required in addition to the dehydration catalyst.[1]
Quantitative Data Summary
The following tables summarize the impact of various reaction parameters on FDCA yield from different studies.
Table 1: Effect of Catalyst and Carbohydrate on FDCA Yield
| Carbohydrate | Dehydration Catalyst | Oxidation Catalyst | Solvent | Temperature (°C) | Time (h) | FDCA Yield (%) | Reference |
| Fructose | Amberlyst-15 | Fe-Zr-O | [Bmim]Cl | 160 | 24 | 46.4 | [4] |
| Fructose | None | Au₈Pd₂/HT | Triphasic Reactor | - | - | 78 | [4] |
| Fructose | Pd/CC | Pd/CC | Water | 140 | 30 | 64 | [7][8] |
| Fructose | Amberlyst-15 | Co/Mn/Br | Acetic Acid | - | - | 35 | [2] |
| Glucose-Fructose Eutectic | Co₃O₄@COF-SO₃H | Co₃O₄@COF-SO₃H | Solvent-free | 120 | 8 | 84 | [9][10] |
| Fructose | Amberlyst-15 | Pt/C | DMSO/H₂O | 100 | 10 | 91 (from HMF) | [11] |
| Sucrose | H₂SO₄ | Au/ZrO₂ | Water | 125 | 5 | 29 (overall) | [6] |
Table 2: Influence of Reaction Conditions on FDCA Yield from HMF
| Catalyst | Oxidant | Base | Solvent | Temperature (°C) | Pressure | Time (h) | FDCA Yield (%) | Reference |
| Pd/CC | O₂ | K₂CO₃ | Water | 140 | atm | 30 | 85 | [8] |
| Ru/C | H₂O₂ | NaOH | - | 75 | 1 bar | - | 81.5 | [12] |
| Pt/C | O₂ | NaOH | - | 90 | atm | - | 86.4 | [13] |
| Au/ZrO₂ | Air | NaOH | Water | 125 | 40 bar | 5 | 84 | [6] |
Experimental Protocols
Protocol 1: One-Pot, Two-Step Synthesis of FDCA from Fructose using Pd/CC Catalyst in Water [8]
-
Dehydration: In a 50 mL flask, combine fructose (0.1 g, 0.55 mmol) and 20 wt % Pd/CC catalyst in 5 mL of water.
-
Stir the mixture at 140 °C for 9 hours under a nitrogen atmosphere to convert fructose to HMF.
-
Oxidation: After cooling, add K₂CO₃ (0.23 g, 1.66 mmol) to the reaction mixture.
-
Pass molecular oxygen (O₂) through the reaction at a flow rate of 20 mL/min.
-
Heat the reaction mixture at 140 °C for an additional 30 hours.
-
Work-up: Cool the reaction to room temperature. Separate the catalyst by filtration. The filtrate contains the potassium salt of FDCA. Acidify the filtrate with 10% HCl to a pH of 2 to precipitate the FDCA. Wash the precipitate and dry to obtain the final product.
Protocol 2: One-Pot, Two-Step Synthesis of FDCA from Fructose in Acetic Acid [2]
-
Dehydration: Fructose is catalytically converted to HMF and 5-acetoxymethylfurfural (AMF) in acetic acid using Amberlyst-15 as the catalyst.
-
Catalyst Separation: After the dehydration step, the solid Amberlyst-15 catalyst is separated by filtration.
-
Oxidation: The resulting solution containing HMF and AMF is then subjected to catalytic oxidation using a homogeneous Co/Mn/Br catalyst system with air or oxygen as the oxidant to produce FDCA.
Visualized Workflows and Pathways
Caption: General reaction pathway for the one-pot synthesis of FDCA from carbohydrates.
Caption: Troubleshooting workflow for low FDCA yields.
References
- 1. Main Routes of Production of High-Value-Added 2,5-Furandincarboxylic Acid Using Heterogeneous Catalytic Systems [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Toward biomass-derived renewable plastics: Production of 2,5-furandicarboxylic acid from fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One-Pot, Solvent Free Synthesis of 2,5-Furandicarboxylic Acid from Deep Eutectic Mixtures of Sugars as Mediated by Bifunctional Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Hydroxymethylfurfural (HMF)
Welcome to the technical support center for the purification of 5-hydroxymethylfurfural (HMF). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of unreacted HMF and its by-products from reaction mixtures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of HMF. The methods covered include liquid-liquid extraction, adsorption, crystallization, and membrane filtration.
Liquid-Liquid Extraction
Q1: What is liquid-liquid extraction and when should I use it for HMF purification?
Liquid-liquid extraction is a common and efficient method to separate HMF from aqueous reaction mixtures.[1][2] It is particularly useful for initial purification steps to remove HMF from catalysts, unreacted sugars, and some water-soluble by-products.[1] This technique relies on the differential solubility of HMF in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[2]
Q2: I am getting a low recovery of HMF in the organic phase. What could be the issue?
Several factors can contribute to low HMF recovery:
-
Inappropriate Solvent Choice: The partition coefficient of HMF is highly dependent on the organic solvent used. Solvents like methyl isobutyl ketone (MIBK), ethyl acetate, and dichloromethane (DCM) are commonly used.[3][4][5] Ensure you are using a solvent with a high affinity for HMF.
-
Incorrect pH of the Aqueous Phase: The pH of the aqueous solution can influence the partitioning of HMF. Adjusting the pH may be necessary to optimize recovery.
-
Insufficient Mixing: Inadequate mixing of the two phases can lead to incomplete extraction. Ensure vigorous mixing to maximize the interfacial area for mass transfer.
-
Emulsion Formation: The presence of by-products like humins can cause emulsification, making phase separation difficult and trapping HMF in the emulsion layer.[6]
Troubleshooting Low HMF Recovery:
| Issue | Recommended Action |
| Low Partition Coefficient | Screen different organic solvents to find one with a higher partition coefficient for HMF. Consider using a biphasic system with salts like NaCl to increase the partitioning of HMF into the organic phase.[7] |
| Suboptimal pH | Experimentally determine the optimal pH for your specific system by performing extractions at different pH values. |
| Poor Phase Contact | Increase the mixing time or intensity. Use appropriate mixing equipment like a vortex mixer or a shaker. |
| Emulsion Formation | Add a small amount of a deemulsifying agent or alter the pH. Centrifugation can also help in breaking the emulsion. Pre-treating the crude mixture to remove humins before extraction can be beneficial. |
Q3: How can I improve the purity of HMF obtained from liquid-liquid extraction?
To enhance purity, you can perform multiple extraction cycles.[5] Back-extraction, where the HMF-rich organic phase is washed with a fresh aqueous solution, can also help remove water-soluble impurities. Combining liquid-liquid extraction with other purification techniques like adsorption or crystallization is often necessary to achieve high purity.[5][8]
Adsorption
Q1: What are common adsorbents for removing HMF and its by-products?
Commonly used adsorbents include activated carbon, zeolites, and metal-organic frameworks (MOFs).[4][9][10] Activated carbon is effective for removing HMF and colored by-products like humins.[11][12][13] Zeolites and MOFs can offer high selectivity for specific impurities based on their pore size and surface chemistry.[9][10][14]
Q2: My HMF is degrading during the adsorption process. How can I prevent this?
HMF can be sensitive to the conditions used during adsorption.
-
Temperature: High temperatures can lead to HMF degradation. It is generally recommended to perform adsorption at moderate temperatures. For instance, with activated carbon, an optimal temperature range is often between 50-70°C.[11]
-
Contact Time: Prolonged contact with the adsorbent can sometimes promote degradation. It's crucial to optimize the contact time to achieve efficient removal of impurities without significant loss of HMF.[11][12]
-
Adsorbent Type: The surface properties of the adsorbent can influence HMF stability. Testing different types of activated carbon or other adsorbents may be necessary.
Troubleshooting HMF Degradation during Adsorption:
| Issue | Recommended Action |
| High Temperature | Conduct the adsorption at a lower temperature and monitor the HMF concentration over time to find the optimal balance between impurity removal and HMF stability. |
| Extended Contact Time | Perform a time-course experiment to determine the minimum contact time required for effective purification. |
| Adsorbent Reactivity | Test different adsorbents with varying surface properties (e.g., different grades of activated carbon, different types of zeolites). |
Q3: How can I regenerate and reuse the adsorbent?
Regeneration methods depend on the adsorbent and the adsorbed impurities. For activated carbon, thermal regeneration or washing with a suitable solvent can be effective. The reusability of the adsorbent is a key factor in reducing the overall cost of the purification process.[15]
Crystallization
Q1: I am having trouble inducing crystallization of HMF. What are the key parameters to control?
Successful crystallization of HMF depends on several factors:
-
Solvent System: The choice of solvent is critical. A good solvent system is one in which HMF is soluble at higher temperatures and less soluble at lower temperatures. Methyl tert-butyl ether (MTBE) is a commonly used solvent for HMF crystallization.[16][17]
-
Temperature: A controlled cooling rate is essential. Rapid cooling can lead to the formation of small, impure crystals or an oil. A gradual decrease in temperature is generally preferred. Crystallization is often performed at sub-zero temperatures (e.g., -30°C).[16][17]
-
Purity of the Crude HMF: The presence of significant amounts of impurities can inhibit crystallization. It is often necessary to perform a preliminary purification step, such as liquid-liquid extraction or adsorption, before attempting crystallization.
-
Seeding: Adding a small amount of pure HMF crystals (seed crystals) can help induce crystallization.[17]
Troubleshooting Crystallization Issues:
| Issue | Recommended Action |
| No Crystal Formation | Ensure the HMF concentration is high enough for supersaturation to occur upon cooling. Try a different solvent or a mixture of solvents. Use seed crystals to initiate crystallization.[17] |
| Oiling Out | This occurs when the HMF separates as a liquid phase instead of solid crystals. This can be due to too rapid cooling or the presence of impurities. Slow down the cooling rate and consider further purification of the crude HMF. |
| Small or Impure Crystals | Optimize the cooling rate. A slower cooling rate generally leads to larger and purer crystals. Recrystallization of the obtained crystals can further improve purity. |
Membrane Filtration
Q1: Can membrane filtration be used to separate HMF from other components?
Yes, membrane-based processes like nanofiltration (NF) and reverse osmosis (RO) can be effective for separating HMF from other molecules, such as unreacted sugars and by-products like levulinic acid.[18][19] Nanofiltration has been shown to remove over 91% of HMF while retaining most of the galactose.[18]
Q2: What factors affect the efficiency of HMF separation by nanofiltration?
The separation performance is influenced by:
-
Membrane Properties: The pore size and material of the membrane are crucial.
-
Operating Parameters: Pressure, temperature, and pH can all affect the rejection of HMF and other solutes.[19]
-
Feed Concentration: The concentration of HMF and other components in the feed solution can impact the separation efficiency.
Quantitative Data Summary
The following tables summarize quantitative data for various HMF purification methods based on literature values.
Table 1: Efficiency of Liquid-Liquid Extraction
| Organic Solvent | HMF Recovery (%) | Purity (%) | Reference |
| Dichloromethane (DCM) | 98 | - | [4] |
| Ethyl Acetate | >95 (after 4 cycles) | 95 | [5] |
| Methyl Isobutyl Ketone (MIBK) | - | - | [1] |
Table 2: Efficiency of Adsorption Methods
| Adsorbent | Impurity Removed/HMF Recovery | Conditions | Reference |
| Granular Activated Carbon | HMF content < 20 mg/kg | - | [11] |
| Activated Carbon | HMF decreased from 5.1 g/L to 0.8 g/L | 2% activated carbon, 2 min, 50°C | [20] |
| MOF-808 | High uptake of LA (303 mg/g) and fructose (245 mg/g) | - | [10] |
Table 3: Efficiency of Crystallization and Membrane Filtration
| Method | HMF Purity (%) | HMF Recovery/Removal (%) | Reference |
| Crystallization (MTBE) | >99 | ~90 | [17] |
| Crystallization | 92 | - | [16] |
| Nanofiltration | - | >91 (removal) | [18] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of HMF
-
Preparation: After the reaction is complete, cool the reaction mixture to room temperature. If a solid catalyst was used, filter it off.
-
Extraction:
-
Transfer the aqueous reaction mixture to a separatory funnel.
-
Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate).
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely.
-
-
Separation:
-
Drain the lower aqueous layer.
-
Collect the upper organic layer containing the extracted HMF.
-
-
Multiple Extractions: For higher recovery, repeat the extraction process (steps 2 and 3) on the aqueous layer with fresh organic solvent 2-3 more times.[5]
-
Drying and Concentration: Combine all the organic extracts. Dry the combined organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude HMF.
Protocol 2: Purification of HMF by Activated Carbon Adsorption
-
Preparation: Prepare an aqueous solution of the crude HMF.
-
Adsorption:
-
Separation:
-
Filter the mixture to remove the activated carbon. A filter aid like celite can be used to improve filtration.
-
-
Analysis: Analyze the filtrate for HMF concentration and purity to determine the effectiveness of the treatment.
Protocol 3: Crystallization of HMF
-
Dissolution: Dissolve the crude HMF in a minimal amount of a suitable solvent (e.g., methyl tert-butyl ether - MTBE) at room temperature.[16]
-
Cooling: Slowly cool the solution in a controlled manner. For example, place the flask in an ice bath, and then transfer it to a freezer set at a low temperature (e.g., -30°C).[16][17]
-
Crystallization: Allow the solution to stand at the low temperature for several hours (e.g., 12 hours) to allow for complete crystal formation.[16] Seeding with a small crystal of pure HMF can be done at the beginning of the cooling process to induce crystallization.[17]
-
Isolation: Filter the cold suspension to collect the HMF crystals. A pre-cooled filtration setup is recommended to avoid re-dissolving the crystals.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified HMF crystals under vacuum.
Visualizations
Caption: General workflow for HMF purification methods.
Caption: Troubleshooting logic for HMF purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. research.tudelft.nl [research.tudelft.nl]
- 3. osti.gov [osti.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US7897794B2 - Method for purifying hydroxymethylfurfural using non-functional polymeric resins - Google Patents [patents.google.com]
- 7. 5-HMF production from glucose using ion exchange resin and alumina as a dual catalyst in a biphasic system - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09997B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Separation and purification of 5-hydroxymethylfurfural by metal–organic frameworks - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. Removal of HMF in High-Fructose Corn Syrup by Activated Carbon [allcarbon.net]
- 12. Removal of HMF in High-Fructose Corn Syrup by Activated Carbon [allcarbon.com.cn]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. repository.gatech.edu [repository.gatech.edu]
- 15. CN102326728A - Method for removing 5-hydroxymethyl furfural (5-HMF) in high-fructose corn syrup (HFCS) - Google Patents [patents.google.com]
- 16. ijset.in [ijset.in]
- 17. WO2013024162A1 - Purification of 5-hydroxymethylfurfural (hmf) by crystallization - Google Patents [patents.google.com]
- 18. Separation of galactose, 5-hydroxymethylfurfural and levulinic acid in acid hydrolysate of agarose by nanofiltration and electrodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Thermal Stability of 2,5-Furandimethanol (FDM)-Based Polymers
This technical support center is designed for researchers, scientists, and professionals in drug development who are working with 2,5-Furandimethanol (FDM)-based polymers. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on improving the thermal stability of these bio-based polymers.
Frequently Asked Questions (FAQs)
Q1: What are the typical thermal stability limitations of FDM-based polymers?
A1: this compound (FDM) is a bio-based monomer with significant potential for creating sustainable polymers. However, FDM itself has limited thermal stability, with degradation reportedly beginning at temperatures between 120-130°C.[1][2] This inherent instability can affect the polymerization process and the thermal properties of the resulting polymers. Polyesters derived from FDM, for instance, may exhibit decomposition onset temperatures (Td,onset) ranging from below 200°C to over 240°C, depending on the specific comonomers and polymerization method used.[1][2][3][4]
Q2: What causes the yellow discoloration in FDM-based polymers during synthesis?
A2: Yellow discoloration in furan-based polyesters, such as those derived from FDM, can occur when polymerization is carried out at high temperatures, for example, up to 260-280°C.[5] This discoloration can be attributed to several factors, including impurities in the monomers (like sugar impurities in 2,5-furandicarboxylic acid, a related monomer), side reactions such as decarboxylation, and the type of catalyst used.[5]
Q3: How can I increase the molecular weight of my FDM-based polymers?
A3: Achieving a high molecular weight is crucial for desirable mechanical and thermal properties. The molecular weight of FDM-based polymers can be influenced by optimizing reaction conditions.[6] Key strategies include:
-
Properly adjusting the polymerization temperature.
-
Extending the duration of the polymerization reaction.
-
Using a precise amount of catalyst.
-
Effectively removing side products, for instance, by applying a vacuum or using molecular sieves.[6] The choice of polymerization method is also critical, with solution polymerization sometimes yielding higher molecular weights compared to bulk polymerization.[6]
Q4: What strategies can be employed to enhance the thermal stability of FDM-based polymers?
A4: Several effective methods can be used to improve the thermal stability of polymers derived from FDM:
-
Copolymerization: Introducing more thermally stable comonomers during polymerization can significantly enhance the overall thermal properties of the resulting copolymer.[7] The choice of comonomer is a critical factor in determining the final properties of the material.
-
Cross-linking: Creating cross-links between polymer chains restricts their thermal motion, which in turn increases the degradation temperature. For furan-containing polymers, a common and effective method is the thermoreversible Diels-Alder reaction with bismaleimides.[7]
-
Incorporation of Nanoparticles: The addition of nanofillers, such as metal oxides (e.g., TiO₂, ZnO) or carbon-based nanomaterials (e.g., carbon nanotubes, graphene), can improve the thermal stability of the polymer matrix. These nanoparticles can act as heat barriers and enhance intermolecular interactions within the polymer.[7]
-
Chain Structure Modification: Increasing the number of methylene units in the aliphatic comonomer chain has been shown to increase the thermal stability of FDM-based polyesters.[1][3][4][8]
Troubleshooting Guide
Issue 1: Polymer Shows Low Thermal Stability (Decomposition below 250°C)
-
Possible Cause: The inherent thermal instability of the FDM monomer may be a contributing factor. Side reactions during polymerization, such as ether formation via dehydration between FDM hydroxyl groups, can lead to lower molecular weight and reduced thermal stability.[1][3][4]
-
Troubleshooting Steps:
-
Optimize Polymerization Temperature: Avoid excessively high temperatures during polymerization that can degrade the FDM monomer. For enzymatic polymerization, a range of 70-90°C is often suitable.[7] For metal-catalyzed polycondensation, it may be necessary to adapt the process to use lower maximum temperatures (e.g., 120°C) to prevent degradation.[8]
-
Introduce Comonomers with Longer Aliphatic Chains: Synthesize copolyesters with diacids or diacid esters containing a higher number of methylene units, as this has been shown to improve thermal stability.[1][3][4][8]
-
Consider Cross-linking: If applicable to your polymer structure, perform a post-polymerization cross-linking reaction, such as the Diels-Alder reaction with a bismaleimide.[7]
-
Issue 2: Polymer is Discolored (Yellow to Brown) After Synthesis
-
Possible Cause: High reaction temperatures and certain catalysts can lead to thermal degradation and discoloration.[5] Impurities in the monomers can also contribute to this issue.
-
Troubleshooting Steps:
-
Purify Monomers: Ensure the FDM and any comonomers are of high purity before polymerization.
-
Lower Polymerization Temperature: If possible, reduce the polymerization temperature. This might require adjusting the catalyst system or extending the reaction time.
-
Evaluate Catalyst: Certain catalysts may promote discoloration more than others. Experiment with different catalysts to find one that is effective at lower temperatures and minimizes color formation.
-
Issue 3: Low Polymer Yield or Low Molecular Weight
-
Possible Cause: Incomplete reaction, side reactions, or inefficient removal of byproducts can all lead to low yields and low molecular weight.
-
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Ensure the polymerization reaction is allowed to proceed for a sufficient amount of time at an optimal temperature to maximize monomer conversion.
-
Effective Byproduct Removal: For condensation polymerizations, ensure the efficient removal of small molecule byproducts (e.g., water, methanol) by using a high vacuum or a nitrogen stream.
-
Monomer Stoichiometry: Precisely control the equimolar amounts of the FDM and comonomer to achieve high molecular weight.
-
Quantitative Data Summary
The thermal properties of FDM-based polymers are highly dependent on their specific composition and the method of synthesis. The following tables summarize key thermal data from various studies.
Table 1: Thermal Properties of FDM-Based Polyesters with Varying Aliphatic Chain Lengths
| Polymer Name | Comonomer | Tg (°C) | Tm (°C) | Td,onset (°C) |
| Poly(2,5-furandimethylene succinate) | Succinic Acid | - | - | >250 |
| Poly(2,5-furandimethylene adipate) | Adipic Acid | - | - | >250 |
| Poly(2,5-furandimethylene suberate) | Suberic Acid | Minimum in series | - | >250 |
| Poly(2,5-furandimethylene azelate) | Azelaic Acid | - | - | >250 |
| Poly(2,5-furandimethylene sebacate) | Sebacic Acid | - | - | >250 |
Data adapted from studies on enzymatically synthesized polyesters, showing that thermal stability generally increases with longer aliphatic segments.[8]
Table 2: Comparison of Thermal Properties of Furan-Based Polyesters
| Polymer | Synthesis Method | Td,onset (°C) | Td,max (°C) |
| Poly(2,5-furandimethylene 2,5-furandicarboxylate) | Interfacial Polymerization | 205 | 345 |
| Poly(2,5-furandimethylene terephthalate) | Oxidative Polymerization | 247 | - |
| Poly(2,5-furandimethylene 2,5-furandicarboxylate) | Oxidative Polymerization | <200 | - |
This table highlights the variability in thermal stability depending on the comonomer and polymerization technique.[1][2][3][4]
Experimental Protocols
Protocol 1: Enzymatic Polycondensation of FDM-based Polyesters
This protocol describes a general procedure for the synthesis of FDM-based polyesters using an immobilized enzyme catalyst.
-
Materials:
-
2,5-Bis(hydroxymethyl)furan (FDM)
-
Dimethyl ester of an aliphatic dicarboxylic acid (e.g., dimethyl succinate)
-
Immobilized Candida antarctica Lipase B (iCALB)
-
-
Procedure:
-
Combine equimolar amounts of FDM and the dimethyl ester in a reaction vessel suitable for bulk polymerization.
-
Add the immobilized enzyme (e.g., 10 wt% of the total monomer weight).
-
Heat the mixture under a nitrogen atmosphere with mechanical stirring.
-
Maintain the reaction temperature in a range suitable for the enzyme's activity, typically between 70-90°C.[7]
-
The reaction is often carried out in stages, with variations in temperature and pressure to facilitate monomer conversion and removal of byproducts.
-
Protocol 2: Thermal Analysis by Thermogravimetric Analysis (TGA)
TGA is a standard method for evaluating the thermal stability of polymers by measuring mass loss as a function of temperature.[9][10]
-
Instrument: Thermogravimetric Analyzer
-
Procedure:
-
Place a small sample of the polymer (typically 5-10 mg) in a TGA sample pan (e.g., alumina or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 or 20 °C/min).[9]
-
Record the sample weight as a function of temperature. The onset of weight loss indicates the beginning of thermal degradation.
-
Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature, allowing for the determination of glass transition temperature (Tg) and melting temperature (Tm).[11]
-
Instrument: Differential Scanning Calorimeter
-
Procedure:
-
Weigh a small sample of the polymer (typically 5-10 mg) into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature above its expected melting point to erase its thermal history.
-
Cool the sample at a controlled rate.
-
Heat the sample again at a controlled rate (e.g., 10 °C/min) while recording the heat flow.
-
The Tg is observed as a step change in the baseline, and the Tm is observed as an endothermic peak.[11]
-
Visualizations
Caption: Workflow for FDM-based polymer synthesis and thermal analysis.
Caption: Troubleshooting logic for low thermal stability in FDM-polymers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Perspective on PEF Synthesis, Properties, and End-Life [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Enzymatic bulk synthesis, characterization, rheology, and biodegradability of biobased 2,5-bis(hydroxymethyl)furan polyesters - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC01512F [pubs.rsc.org]
- 9. eng.uc.edu [eng.uc.edu]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
Validation & Comparative
A Comparative Guide to the Quantification of 2,5-Furandimethanol: HPLC vs. GC Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2,5-Furandimethanol (FDM), a key bio-based platform chemical and potential pharmaceutical intermediate, is crucial for process optimization, quality control, and various research applications. The two primary chromatographic techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most suitable analytical approach for your specific needs.
At a Glance: HPLC vs. GC for this compound Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds. | Requires analytes to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds like FDM. |
| Sample Preparation | Generally simpler, often involving dissolution and filtration. | Can be more complex, potentially requiring extraction and derivatization to increase volatility. |
| Instrumentation | HPLC system with a UV or other suitable detector. | GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). |
| Typical Mobile/Carrier Gas | Liquid solvents (e.g., acetonitrile, water, methanol). | Inert gases (e.g., helium, nitrogen, hydrogen). |
| Limit of Detection (LOD) | Method-dependent, can reach low µg/mL levels. | Generally offers high sensitivity, with the potential for low ng/mL or even pg/mL levels, especially with MS detection. |
| Limit of Quantification (LOQ) | Method-dependent, typically in the µg/mL range. | Can be very low, depending on the detector and sample preparation. |
| Linearity (r²) | Typically >0.99 | Typically >0.99 |
Data Presentation: Quantitative Comparison
The following tables summarize typical quantitative data for the analysis of this compound and related furan derivatives by HPLC and GC. It is important to note that these values can vary significantly based on the specific instrumentation, method parameters, and sample matrix.
Table 1: HPLC Method Performance for Furan Derivatives
| Analyte | Column | Mobile Phase | LOD | LOQ | Linearity (r²) | Reference |
| This compound | C18 | Acetonitrile/Water | Not explicitly stated | Not explicitly stated | Not explicitly stated | [1][2] |
| 5-Hydroxymethylfurfural (HMF) | C18 | Methanol/0.05% Orthophosphoric Acid (50:50 v/v) | 0.0147 µg/mL | 1.3930 µg/mL | >0.999 | |
| Furan Derivatives | C8 | Acetonitrile/Water | Not explicitly stated | Not explicitly stated | Not explicitly stated | [3] |
Table 2: GC Method Performance for Furan Derivatives
| Analyte | Column | Derivatization | LOD | LOQ | Linearity (r²) | Reference |
| This compound | HP-5 | None (Direct Injection) | Not explicitly stated | Not explicitly stated | Not explicitly stated | [4] |
| Furan & Alkylfurans | Rxi-624Sil MS | None (HS-SPME) | 0.03 µg/L (for acetaldehyde) | 1.0 µg/L (for acetaldehyde) | 0.9731-0.9960 | |
| Furan & Alkylfurans | Equity-1 | None (HS-SPME) | Not explicitly stated | 0.48 - 2.50 µg/kg | Not explicitly stated | |
| Vicinal Diols | Various | Silylation (BSTFA) | Analyte dependent | Analyte dependent | Not explicitly stated | [2] |
Note: Direct quantitative performance data for this compound by GC is limited in the readily available literature. The data for other furan derivatives and diols are provided for reference.
Experimental Protocols
Below are detailed methodologies for representative HPLC and GC methods for the quantification of this compound. These protocols are intended as a starting point and may require optimization for specific applications and instrumentation.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This method is suitable for the direct analysis of this compound in aqueous and organic solutions.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Ultrapure water.
-
This compound analytical standard.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 20:80 v/v) or a gradient elution for complex matrices.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220-230 nm.
-
Injection Volume: 10-20 µL.
4. Sample Preparation:
-
Dissolve the sample in the mobile phase or a suitable solvent.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
5. Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase covering the expected concentration range of the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
Gas Chromatography (GC-FID/MS) Protocol with Silylation
Due to the polar nature of the two hydroxyl groups, derivatization is often recommended to improve the volatility and chromatographic performance of this compound for GC analysis. Silylation is a common derivatization technique.[2]
1. Instrumentation and Columns:
-
GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).
2. Reagents and Standards:
-
This compound analytical standard.
-
Pyridine (anhydrous).
-
Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous solvent (e.g., hexane, ethyl acetate).
3. Derivatization Procedure:
-
Evaporate a known volume of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS to the dried residue.
-
Tightly cap the vial and heat at 70°C for 60 minutes.
-
Cool the vial to room temperature. The derivatized sample is now ready for injection.
4. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Detector Temperature (FID): 280 °C.
-
MS Transfer Line Temperature: 280 °C.
5. Calibration:
-
Derivatize a series of standard solutions of this compound following the same procedure as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
Mandatory Visualization
The following diagrams illustrate the general experimental workflows for the HPLC and GC analysis of this compound.
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Caption: Experimental workflow for the GC-FID/MS analysis of this compound with silylation.
Conclusion
Both HPLC and GC are powerful techniques for the quantification of this compound. The choice between the two will largely depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation.
-
HPLC is often preferred for its simpler sample preparation and suitability for analyzing FDM in aqueous solutions without derivatization. It is a robust and reliable technique for routine analysis.
-
GC , particularly when coupled with MS, can offer higher sensitivity and selectivity. While derivatization may be required, this can be advantageous for complex matrices where interference is a concern. The direct injection GC-FID method is also a viable option for simpler samples.
For researchers, scientists, and drug development professionals, a thorough evaluation of the analytical needs and a careful method development and validation are essential for obtaining accurate and reliable quantitative data for this compound.
References
A Comparative Guide to Catalysts for the Conversion of 5-Hydroxymethylfurfural (HMF) to 2,5-Furandimethanol (FDM)
The catalytic conversion of 5-hydroxymethylfurfural (HMF), a key bio-based platform chemical, to 2,5-furandimethanol (FDM) represents a significant pathway in the valorization of biomass. FDM is a valuable monomer for the synthesis of polyesters, polyurethanes, and other polymers, offering a renewable alternative to petroleum-based chemicals. The efficiency of this transformation is highly dependent on the catalyst employed. This guide provides a comparative analysis of various catalysts, including noble metal, non-noble metal, and bimetallic systems, for the selective hydrogenation of HMF to FDM.
Catalyst Performance Comparison
The performance of different catalysts for the HMF to FDM conversion is summarized in the table below. The data highlights key metrics such as HMF conversion, FDM yield and selectivity, and the reaction conditions under which these were achieved.
| Catalyst | HMF Conversion (%) | FDM Yield (%) | FDM Selectivity (%) | Temperature (°C) | Pressure (bar/MPa) | Time (h) | Solvent |
| Noble Metal Catalysts | |||||||
| Pt/MCM-41 | 100 | 98.9 | 98.9 | 35 | 0.8 MPa | 2 | Water |
| Ru/C | 100 | 81 (Selectivity) | - | 190 | 20 bar N₂ | 6 | 2-Propanol |
| Pd/Fe₂O₃[1] | - | 72 | - | 180 | 2.5 MPa | - | - |
| Pt-Co/HCS | >99 | 98 | - | 180 | 10 bar H₂ | 2 | - |
| Ru/Co₃O₄[2] | 100 | 93.4 | - | 130 | 7 bar H₂ | - | - |
| Non-Noble Metal Catalysts | |||||||
| Cu-Al₂O₃ | - | - | 86 (Selectivity) | - | - | - | Water |
| Ni-on-Al₂O₃ | - | 81 (Yield of HCPN) | - | - | - | - | - |
| Co-Al₂O₃ | - | - | 94 (Selectivity of HCPL) | - | - | - | Water |
| Cu/MOF-808[3] | 93.8 | 71 | 75.65 | 150 | - | 4 | 1,4-dioxane |
| Bimetallic Catalysts | |||||||
| Ru-Co/AC[1][4] | 98.7 | 97.9 | - | 200 | 1 MPa | 1.5 | - |
| Pt-FeOx/AC[5] | 70.3 | 36.1 | - | - | - | 2 | - |
| Pt-Ni/C | - | 98 | - | 160-200 | 3.3 MPa H₂ | - | - |
| Pt-Zn/C | - | 97 | - | 160-200 | 3.3 MPa H₂ | - | - |
| Pt-Cu/C | - | 96 | - | 160-200 | 3.3 MPa H₂ | - | - |
| Cu-Co/C[6] | - | 99.4 | - | 180 | 50 bar H₂ | 8 | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of catalytic systems. Below are generalized experimental protocols for catalyst preparation and the catalytic conversion of HMF to FDM, based on common practices reported in the literature.
Catalyst Preparation
1. Impregnation Method (for supported catalysts):
-
Support Pre-treatment: The support material (e.g., activated carbon, Al₂O₃, SiO₂) is often pre-treated by washing with deionized water and drying in an oven at a specified temperature (e.g., 100-120 °C) overnight.
-
Impregnation: The pre-treated support is added to a solution of the metal precursor (e.g., H₂PtCl₆ for Pt, RuCl₃ for Ru, Ni(NO₃)₂ for Ni) in a suitable solvent (e.g., deionized water, ethanol). The mixture is typically stirred for several hours at room temperature to ensure uniform dispersion of the metal precursor onto the support.
-
Drying: The solvent is removed by rotary evaporation under reduced pressure, followed by drying in an oven at a specific temperature (e.g., 100-120 °C) for several hours.
-
Calcination and Reduction: The dried catalyst precursor is then calcined in air or an inert atmosphere (e.g., N₂, Ar) at a high temperature (e.g., 300-500 °C) for a few hours. This is followed by a reduction step, typically under a flow of H₂ gas at an elevated temperature (e.g., 300-500 °C), to reduce the metal species to their active metallic state.
2. Co-precipitation Method (for mixed oxide and bimetallic catalysts):
-
Precursor Solution: Aqueous solutions of the metal precursors (e.g., nitrates or chlorides of the desired metals) are mixed in the desired molar ratio.
-
Precipitation: A precipitating agent (e.g., NaOH, Na₂CO₃) is added dropwise to the metal salt solution under vigorous stirring until a target pH is reached, leading to the precipitation of metal hydroxides or carbonates.
-
Aging: The resulting slurry is typically aged for a certain period (e.g., 1-24 hours) at a specific temperature to ensure complete precipitation and improve the crystalline structure.
-
Washing and Drying: The precipitate is filtered, washed thoroughly with deionized water to remove any residual ions, and then dried in an oven (e.g., 100-120 °C).
-
Calcination and Reduction: The dried solid is calcined in air at a high temperature (e.g., 400-600 °C) to form the mixed oxide. For metallic catalysts, a subsequent reduction step under H₂ flow is performed.
Catalytic Conversion of HMF to FDM
The selective hydrogenation of HMF to FDM is typically carried out in a batch reactor system.
-
Reactor Setup: A high-pressure batch reactor (autoclave) equipped with a magnetic stirrer, a temperature controller, and a pressure gauge is used.
-
Reaction Mixture: The reactor is charged with a specific amount of HMF, the catalyst, and the solvent (e.g., water, ethanol, 2-propanol).
-
Reaction Conditions: The reactor is sealed and purged several times with an inert gas (e.g., N₂, Ar) to remove air, and then pressurized with hydrogen (H₂) to the desired pressure. The reaction mixture is heated to the target temperature and stirred at a constant speed for the specified reaction time.
-
Product Analysis: After the reaction, the reactor is cooled down to room temperature, and the pressure is carefully released. The reaction mixture is then filtered to separate the catalyst. The liquid products are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the conversion of HMF, and the yield and selectivity of FDM and other products.
Visualizing the Process: Reaction Pathway and Experimental Workflow
To better understand the conversion process and the experimental setup, the following diagrams have been generated using Graphviz.
References
- 1. Selective hydrogenolysis of 5-hydroxymethylfurfural to 2,5-dimethylfuran with high yield over bimetallic Ru–Co/AC catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective Hydrogenation of 5-Hydroxymethylfurfural to 2,5-Dimethylfuran Over Popcorn-Like Nitrogen-Doped Carbon-Confined CuCo Bimetallic Catalyst [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective hydrogenolysis of 5-hydroxymethylfurfural to 2,5-dimethylfuran with high yield over bimetallic Ru–Co/AC catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Selective 5-Hydroxymethylfurfural Hydrogenolysis to 2,5-Dimethylfuran over Bimetallic Pt-FeOx/AC Catalysts [mdpi.com]
- 6. Conversion of 5-hydroxymethylfurfural to 2,5-dimethylfuran | Encyclopedia MDPI [encyclopedia.pub]
A Comparative Guide to 2,5-Furandimethanol and Other Bio-based Diols for High-Performance Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.
The paradigm shift towards a bio-based economy has catalyzed significant research into renewable alternatives to petroleum-derived monomers for polymer synthesis. Among these, 2,5-furandimethanol (FDM) has emerged as a key platform chemical, offering a rigid furanic structure that can impart superior properties to polyesters. This guide provides a comprehensive comparison of FDM with other prominent bio-based diols—isosorbide, 1,4-butanediol (BDO), and ethylene glycol (EG)—in the context of polyester synthesis. The objective is to equip researchers with the necessary data and methodologies to select the most suitable bio-based diol for their specific application, be it in high-performance packaging, engineering plastics, or biomedical devices.
Performance Comparison of Bio-based Diols in Polyester Synthesis
The choice of diol in polyester synthesis plays a pivotal role in determining the final properties of the polymer. While all the diols discussed here can be derived from renewable resources, their distinct molecular architectures lead to significant variations in the thermal, mechanical, and barrier properties of the resulting polyesters.
This compound (FDM) , derived from the dehydration of sugars, is a primary diol containing a furan ring. This rigid, planar structure, when incorporated into a polymer backbone, enhances chain stiffness and intermolecular interactions. Polyesters based on FDM, such as poly(ethylene 2,5-furandicarboxylate) (PEF) and poly(butylene 2,5-furandicarboxylate) (PBF), are positioned as high-performance, bio-based alternatives to their petro-based counterparts, polyethylene terephthalate (PET) and poly(butylene terephthalate) (PBT), respectively. Notably, PEF exhibits significantly improved gas barrier properties compared to PET, making it an excellent candidate for food and beverage packaging.[1][2] The thermal stability of FDM-based polyesters is also noteworthy, with high glass transition temperatures (Tg) and melting temperatures (Tm).[3][4]
Isosorbide , a bicyclic diol produced from the dehydration of sorbitol (derived from glucose), is another rigid diol that significantly increases the glass transition temperature of polyesters.[5][6] Its non-planar, kinked structure disrupts chain packing, often leading to amorphous polymers with high thermal stability.[6] The incorporation of isosorbide can, however, sometimes lead to challenges in achieving high molecular weights due to the lower reactivity of its secondary hydroxyl groups.[7][8]
Bio-based 1,4-Butanediol (BDO) and Bio-based Ethylene Glycol (EG) are linear aliphatic diols that serve as direct "drop-in" replacements for their petrochemical equivalents.[9] Their production from renewable feedstocks is achieved through fermentation processes.[8] Polyesters synthesized with these diols, such as bio-PBT and bio-PET, exhibit properties that are essentially identical to their fossil-based counterparts. The flexibility of the aliphatic chains in BDO and EG generally results in polymers with lower glass transition temperatures compared to those made with FDM or isosorbide, but they can still form semi-crystalline materials with good mechanical properties.[10][11]
Quantitative Data Summary
The following table summarizes key quantitative data for polyesters synthesized from 2,5-furandicarboxylic acid (FDCA) and various bio-based diols. It is important to note that the properties can vary depending on the molecular weight of the polymer and the specific processing conditions.
| Polymer | Bio-based Diol | Tensile Modulus (GPa) | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (T_g) (°C) | Melting Temp. (T_m) (°C) |
| PEF [1][12] | Ethylene Glycol | 1.9 - 2.1 | 66.7 - 76 | ~2.5 | 75 - 85 | 210 - 215 |
| PPF [13][14][15][16] | 1,3-Propanediol | ~1.5 | ~68 | - | ~60 | ~169 |
| PBF [4][10][17][18][19][20] | 1,4-Butanediol | > 0.9 | ~50 | > 1000 | 25 - 31 | ~172 |
| PIsF [5][6][21][22] | Isosorbide | 1.8 - 2.5 | 40 - 60 | 2 - 5 | 90 - 193 | Amorphous |
Experimental Protocols
The synthesis of polyesters from bio-based diols and dicarboxylic acids (or their dimethyl esters) is typically carried out via a two-step melt polycondensation method.[19][21]
General Two-Step Melt Polycondensation for Polyester Synthesis
-
Esterification/Transesterification: The bio-based diol and the dicarboxylic acid (or dimethyl ester) are charged into a reaction vessel in a specific molar ratio (e.g., 1.8:1 diol to diacid). A catalyst, such as titanium(IV) isopropoxide or antimony trioxide, is added. The mixture is heated under a nitrogen atmosphere to temperatures ranging from 160 to 220°C. During this stage, water or methanol is continuously removed as a byproduct of the esterification or transesterification reaction, respectively. This step is typically carried out for 2 to 4 hours.
-
Polycondensation: The temperature is then gradually increased to 230-280°C, and a high vacuum (typically <1 mbar) is applied. This stage facilitates the removal of the excess diol and promotes the chain-growth of the polymer to achieve a high molecular weight. The reaction is monitored by measuring the torque of the stirrer, which correlates with the melt viscosity and thus the molecular weight of the polymer. This step can last from 2 to 5 hours. The resulting polymer is then extruded from the reactor and pelletized.
Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized polyesters and to determine the copolymer composition.[23]
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymers.[24]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymers, including the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[16][18]
-
Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polyesters by measuring the weight loss as a function of temperature.[23][25]
-
Tensile Testing: The mechanical properties, such as tensile modulus, tensile strength, and elongation at break, are determined by performing tensile tests on dumbbell-shaped specimens according to ASTM or ISO standards.[10][26]
Visualizations
The following diagrams illustrate the synthesis pathways of the key bio-based diols and the general workflow for polyester synthesis and characterization.
Caption: Synthesis pathways of key bio-based diols from renewable feedstocks.
References
- 1. A New Era in Engineering Plastics: Compatibility and Perspectives of Sustainable Alipharomatic Poly(ethylene terephthalate)/Poly(ethylene 2,5-furandicarboxylate) Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sugar-energy.com [sugar-energy.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Progress in the synthesis and properties of 2,5-furan dicarboxylate based polyesters :: BioResources [bioresources.cnr.ncsu.edu]
- 5. The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isosorbide and 2,5-Furandicarboxylic Acid Based (Co)Polyesters: Synthesis, Characterization, and Environmental Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | A Perspective on PEF Synthesis, Properties, and End-Life [frontiersin.org]
- 13. Fully biobased poly(propylene 2,5-furandicarboxylate) for packaging applications: excellent barrier properties as a function of crystallinity - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. iris.unict.it [iris.unict.it]
- 15. Biobased Poly(1,3-propylene 2,5-furandicarboxylate)-Carbon Nanotubes Nanocomposites with Enhanced Thermal, Mechanical Properties and Crystallization Behavior - ProQuest [proquest.com]
- 16. Melting Behaviors of Bio-Based Poly(propylene 2,5-furan dicarboxylate)-b-poly(ethylene glycol) Co Polymers Related to Their Crystal Morphology [mdpi.com]
- 17. Poly (butylene 2,5-furandicarboxylate) (PBF) Polymer | GS Biomats [gsbiomats.com]
- 18. Electrospun Poly(butylene 2,5-furanoate) and Poly(pentamethylene 2,5-furanoate) Mats: Structure–Property Relationships and Thermo-Mechanical and Biological Characterization [mdpi.com]
- 19. Biobased Engineering Thermoplastics: Poly(butylene 2,5-furandicarboxylate) Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and Characterization of Bio-Based Polyesters: Poly(2-methyl-1,3-propylene-2,5-furanoate), Poly(isosorbide-2,5-furanoate), Poly(1,4-cyclohexanedimethylene-2,5-furanoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis and characterization of fully biobased polyesters with tunable branched architectures - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
A Comparative Performance Analysis of Bio-Based Polyesters: 2,5-Furandimethanol and Terephthalic Acid Derivatives vs. Traditional Polyesters
A new class of bio-based polyesters derived from 2,5-Furandimethanol (FDM) and terephthalic acid (TPA), known as poly(2,5-furandimethylene terephthalate) (PFMT), is emerging as a promising sustainable alternative to conventional petroleum-based polyesters like poly(ethylene terephthalate) (PET). This guide provides a comprehensive comparison of the performance characteristics of these furan-based polyesters against their traditional counterparts, supported by experimental data from scientific literature. The focus is on their thermal, mechanical, and barrier properties, which are critical for applications in packaging, textiles, and engineering plastics.
Performance Data at a Glance
The following tables summarize the key performance indicators for furan-based polyesters in comparison to PET. It is important to note that much of the existing research has focused on the structural isomer of PFMT, poly(ethylene 2,5-furandicarboxylate) (PEF), which is synthesized from 2,5-furandicarboxylic acid (FDCA) and ethylene glycol. The data presented for furan-based polyesters are largely representative of PEF, which provides a strong indication of the expected performance of PFMT.
Thermal Properties
| Property | Furan-Based Polyesters (PEF) | Poly(ethylene terephthalate) (PET) |
| Glass Transition Temperature (Tg) | 85-95 °C[1] | ~75 °C |
| Melting Temperature (Tm) | ~215 °C[2] | ~260 °C |
| Decomposition Temperature (Td, 5% weight loss) | ~350 °C | ~390 °C[3] |
Mechanical Properties
| Property | Furan-Based Polyesters (PEF) | Poly(ethylene terephthalate) (PET) |
| Tensile Modulus | ~2.0 - 4.0 GPa | ~2.0 - 2.7 GPa[4] |
| Tensile Strength | 55 - 70 MPa | 45 - 60 MPa[4] |
| Elongation at Break | 2 - 6% | 50 - 150%[4] |
Barrier Properties
Furan-based polyesters exhibit significantly superior barrier properties compared to PET, which is a key advantage for packaging applications.[2][5][6]
| Gas Permeability | Furan-Based Polyesters (PEF) | Poly(ethylene terephthalate) (PET) | Improvement Factor |
| Oxygen (O2) | ~11 times lower | Standard | 11x |
| Carbon Dioxide (CO2) | ~19 times lower | Standard | 19x |
| Water Vapor (H2O) | ~2 times lower | Standard | 2x |
Experimental Protocols
The data presented in this guide are based on standard polymer characterization techniques. Below are detailed methodologies for the key experiments cited.
Synthesis of Poly(2,5-furandimethylene terephthalate)
A common method for synthesizing polyesters is melt polycondensation .
-
Esterification: this compound and dimethyl terephthalate are charged into a reactor with a suitable catalyst (e.g., a titanium or antimony compound) in a specific molar ratio. The mixture is heated under an inert atmosphere (e.g., nitrogen) to a temperature of 180-220°C. Methanol is produced as a byproduct and is continuously removed to drive the reaction forward.
-
Polycondensation: After the removal of methanol is complete, a vacuum is gradually applied, and the temperature is raised to 240-260°C. This stage promotes the linking of the monomer units into long polymer chains, with the removal of excess diol. The reaction is monitored by measuring the torque of the stirrer, which correlates with the melt viscosity and, consequently, the molecular weight of the polymer. The reaction is stopped once the desired molecular weight is achieved. The resulting polymer is then extruded and pelletized.[7][8]
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior. A small sample of the polymer (typically 5-10 mg) is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere. The heat flow to the sample is measured relative to a reference. Thermal transitions appear as changes in the heat flow.[9][10][11][12]
-
Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability and decomposition temperature of the polymer. A sample is heated at a constant rate in a controlled atmosphere, and its weight is continuously monitored. The temperature at which a certain percentage of weight loss occurs (e.g., 5%) is taken as the decomposition temperature.[7][9][10]
Mechanical Testing
-
Tensile Testing: The mechanical properties, such as tensile modulus, tensile strength, and elongation at break, are determined using a universal testing machine. Dog-bone-shaped specimens of the polymer are stretched at a constant rate until they fracture. The stress (force per unit area) and strain (change in length relative to the original length) are recorded throughout the test to generate a stress-strain curve from which the key mechanical properties are calculated.[3][4][13][14]
Gas Barrier Testing
The permeability of the polyester films to gases like oxygen, carbon dioxide, and water vapor is measured using specialized equipment. A film of the material is placed in a cell that separates two chambers. The gas is introduced into one chamber at a specific pressure, and the rate at which it permeates through the film to the other chamber is measured by a sensor.[2][5][6][15]
Synthesis and Comparison Pathway
The following diagram illustrates the synthesis of poly(2,5-furandimethylene terephthalate) from its bio-based and petroleum-derived monomers and its comparison with the fully petroleum-derived poly(ethylene terephthalate).
Caption: Synthesis pathways for PFMT and PET and their comparative relationship.
Conclusion
Polyesters derived from this compound and terephthalic acid represent a significant advancement in the development of high-performance, sustainable plastics. While their thermal stability is slightly lower than that of PET, their superior mechanical rigidity and outstanding gas barrier properties make them a highly attractive alternative for a wide range of applications, particularly in the packaging industry. Further research and optimization of the synthesis process will likely enhance their performance and accelerate their commercial adoption, contributing to a more circular and bio-based economy.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. archive.sciendo.com [archive.sciendo.com]
- 4. researchgate.net [researchgate.net]
- 5. digital.csic.es [digital.csic.es]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. Bot Verification [rasayanjournal.co.in]
- 12. researchgate.net [researchgate.net]
- 13. eng.uc.edu [eng.uc.edu]
- 14. mdpi.com [mdpi.com]
- 15. Polyethylene Terephthalate Composite Films with Enhanced Flame Retardancy and Gas Barrier Properties via Self-Assembly Nanocoating - PMC [pmc.ncbi.nlm.nih.gov]
Purity Analysis of Synthesized 2,5-Furandimethanol: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to ensure the reliability and reproducibility of experimental results and the safety and efficacy of final products. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2,5-Furandimethanol (FDM), a key bio-based platform chemical. It also compares FDM with its primary alternative, 2,5-furandicarboxylic acid (FDCA), in the context of polymer synthesis, supported by experimental data and detailed protocols.
Introduction to this compound and Its Importance
This compound (FDM) is a versatile, bio-based diol derived from the catalytic reduction of 5-hydroxymethylfurfural (HMF), which is produced from renewable carbohydrate sources. Its rigid furan ring and reactive hydroxyl groups make it an attractive building block for a variety of applications, including the synthesis of polyesters, polyurethanes, and pharmaceutical intermediates. The performance of these materials is directly influenced by the purity of the FDM monomer, making rigorous purity analysis an essential step in its production and use.
Purity Analysis of this compound: A Methodological Comparison
Several analytical techniques can be employed to determine the purity of synthesized FDM. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation of the main component, identification of unknown impurities, or routine quality control.
Table 1: Comparison of Analytical Methods for FDM Purity Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Melting Point Analysis |
| Principle | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass-based detection. | Intrinsic quantitative relationship between the NMR signal intensity and the number of atomic nuclei. | Depression of the melting point of a substance by the presence of impurities. |
| Primary Use | Quantification of FDM and known impurities. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination and structural elucidation of impurities. | Rapid, preliminary purity assessment. |
| Sample Requirements | Soluble in the mobile phase. | Volatile or can be derivatized to be volatile. | Soluble in a deuterated solvent. | Solid sample. |
| Advantages | High precision and accuracy for quantification; suitable for non-volatile impurities. | High sensitivity and selectivity; provides structural information for impurity identification. | Primary analytical method (no need for a reference standard of the analyte); provides structural information. | Simple, fast, and inexpensive. |
| Limitations | May not be suitable for highly volatile impurities; requires reference standards for impurity identification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods; requires specialized equipment and expertise. | Non-specific; influenced by the nature of the impurity. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques used in FDM purity analysis.
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity of FDM and identify known impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
FDM reference standard
-
Standards of potential impurities (e.g., HMF, 5-methylfurfuryl alcohol)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of the synthesized FDM in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Standard Preparation: Prepare a series of standard solutions of the FDM reference standard and expected impurities at known concentrations.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 80:20 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and standard solutions into the HPLC system.
-
Quantification: Calculate the purity of the FDM sample by comparing the peak area of the FDM peak in the sample chromatogram to the calibration curve generated from the standard solutions. Identify and quantify impurities based on their retention times and peak areas relative to their respective standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities in FDM.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-WAX or HP-5)
Reagents:
-
Solvent for sample dissolution (e.g., methanol or dichloromethane, GC grade)
-
FDM sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the FDM sample in a suitable solvent to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 500.
-
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Data Analysis: Identify impurities by comparing their mass spectra with a library of known compounds (e.g., NIST). Quantify impurities by integrating the peak areas of their characteristic ions.
Quantitative Nuclear Magnetic Resonance (¹H-NMR)
Objective: To determine the absolute purity of FDM without the need for an FDM reference standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known purity (e.g., maleic acid or 1,4-dioxane)
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the FDM sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent and transfer to an NMR tube.
-
NMR Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
-
Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate a well-resolved signal of FDM (e.g., the methylene protons) and a signal of the internal standard.
-
-
Purity Calculation: Calculate the purity of the FDM sample using the following formula:
Purity (%) = (I_FDM / N_FDM) * (N_IS / I_IS) * (MW_FDM / m_FDM) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
FDM = this compound
-
IS = Internal Standard
-
Potential Impurities in Synthesized this compound
The primary route to FDM is the reduction of HMF. Incomplete reaction or side reactions can lead to various impurities.
Table 2: Common Impurities in the Synthesis of this compound
| Impurity | Chemical Structure | Origin |
| 5-Hydroxymethylfurfural (HMF) | Unreacted starting material. | |
| 5-Methylfurfuryl alcohol | Over-reduction of HMF. | |
| 2,5-Bis(hydroxymethyl)tetrahydrofuran | Hydrogenation of the furan ring. | |
| Furan-2,5-dicarbaldehyde | Oxidation of HMF or FDM. | |
| Levulinic acid | Degradation product of HMF. | |
| Formic acid | Degradation product of HMF. |
Visualization of the Purity Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a synthesized FDM sample.
Caption: Workflow for the comprehensive purity analysis of synthesized this compound.
This compound vs. 2,5-Furandicarboxylic Acid: A Performance Comparison in Polymer Synthesis
FDM and 2,5-furandicarboxylic acid (FDCA) are the two primary furan-based monomers used for producing bio-based polyesters. While both offer a sustainable alternative to petroleum-based plastics, the choice between them depends on the desired properties of the final polymer.
Table 3: Comparison of FDM and FDCA as Polyester Monomers
| Property | Polyesters from this compound (FDM) | Polyesters from 2,5-Furandicarboxylic Acid (FDCA) |
| Monomer Type | Diol | Diacid |
| Example Polymer | Poly(ethylene 2,5-furandimethylene dicarboxylate) | Poly(ethylene 2,5-furandicarboxylate) (PEF) |
| Glass Transition Temp. (Tg) | Generally lower | Generally higher (e.g., PEF Tg ~75-85 °C) |
| Melting Temperature (Tm) | Generally lower | Generally higher (e.g., PEF Tm ~210-220 °C) |
| Mechanical Properties | More flexible, lower tensile strength | More rigid, higher tensile strength and modulus |
| Barrier Properties | Good | Excellent (PEF has significantly better O₂ and CO₂ barrier properties than PET) |
| Synthesis Route | Polycondensation with a diacid | Polycondensation with a diol (e.g., ethylene glycol) |
| Key Advantage | Offers flexibility to the polymer backbone. | Creates rigid, high-performance polyesters with excellent barrier properties. |
Conclusion
The purity of this compound is a critical factor that dictates its performance in downstream applications. A combination of chromatographic and spectroscopic techniques provides a comprehensive approach to purity assessment. HPLC is well-suited for routine quantification, GC-MS excels at identifying volatile impurities, and qNMR offers a powerful tool for absolute purity determination. When considering FDM for polymer synthesis, its properties should be carefully weighed against those of FDCA to select the most appropriate monomer for the target application. This guide provides the necessary framework for researchers and professionals to make informed decisions regarding the analysis and application of this promising bio-based chemical.
A Comparative Guide to Fused Deposition Modeling (FDM) Polymers: Thermal and Mechanical Properties
For researchers, scientists, and drug development professionals utilizing Fused Deposition Modeling (FDM) for prototyping, tooling, and manufacturing, the selection of the appropriate polymer is critical to the success and performance of the final product. This guide provides an objective comparison of the thermal and mechanical properties of three commonly used FDM-based polymers: Polylactic Acid (PLA), Acrylonitrile Butadiene Styrene (ABS), and Polyethylene Terephthalate Glycol (PETG). The information presented is supported by a summary of experimental data and detailed methodologies for key characterization techniques.
Executive Summary
Polylactic Acid (PLA) is a biodegradable thermoplastic known for its ease of printing and high tensile strength, making it a popular choice for rapid prototyping.[1][2][3] However, its low glass transition temperature limits its application in environments with elevated temperatures.[4] Acrylonitrile Butadiene Styrene (ABS) offers superior thermal resistance and impact strength compared to PLA, making it suitable for functional parts.[1][5] Polyethylene Terephthalate Glycol (PETG) provides a balance of properties, combining the ease of printing of PLA with the strength and durability of ABS.[1]
Data Presentation: Quantitative Comparison of Polymer Properties
The following tables summarize the key thermal and mechanical properties of PLA, ABS, and PETG based on a review of publicly available data. It is important to note that these values can vary depending on the specific filament manufacturer, printing parameters, and environmental conditions.
Table 1: Comparison of Mechanical Properties
| Property | PLA | ABS | PETG | ASTM Standard |
| Tensile Strength (MPa) | 45 - 60[6][7] | 32 - 47[8][9] | 40 - 52.2[10][11] | ASTM D638 |
| Young's Modulus (GPa) | 2.3 - 3.5[6] | 1.8 - 2.3[9] | 1.0 - 2.1[12] | ASTM D638 |
| Elongation at Break (%) | 2 - 15.5[6] | 2.5 - 20 | 6 - 120[11][13] | ASTM D638 |
Table 2: Comparison of Thermal Properties
| Property | PLA | ABS | PETG | ASTM/ISO Standard |
| Glass Transition Temperature (°C) | 55 - 65[4][7] | 100 - 105[5][14] | 75 - 85[13][15] | ASTM E1356 |
| Melting Temperature (°C) | 150 - 170 | Not Applicable (Amorphous) | ~210[16] | ASTM E1356 |
| Decomposition Temperature (°C) | ~350 | ~380 | ~400 | ASTM E1131 / ISO 11358 |
Experimental Protocols: Methodologies for Material Characterization
Accurate and reproducible characterization of polymer properties is essential for material selection and quality control. The following sections detail the standard experimental protocols for determining the key mechanical and thermal properties presented in this guide.
Mechanical Property Testing: Tensile Strength, Young's Modulus, and Elongation at Break
The tensile properties of FDM-printed polymers are determined according to the ASTM D638 standard test method .[17] This test involves subjecting a standardized "dog-bone" shaped specimen to a controlled tensile force until it fractures.
Experimental Workflow:
Caption: Workflow for ASTM D638 Tensile Testing.
Detailed Methodology:
-
Specimen Preparation:
-
A standard tensile test specimen, typically Type IV as defined in ASTM D638, is designed using CAD software.[18]
-
The specimen is then fabricated using an FDM 3D printer with the desired material and printing parameters.[18]
-
Prior to testing, the printed specimens are conditioned according to ASTM D618 to ensure environmental consistency.[18]
-
-
Tensile Testing:
-
The conditioned specimen is securely mounted in the grips of a Universal Testing Machine (UTM).[18]
-
A tensile load is applied to the specimen at a constant crosshead speed, typically 5 mm/min, until the specimen fractures.[19]
-
Throughout the test, the applied force and the elongation of the specimen are continuously recorded.
-
-
Data Analysis:
-
The recorded force and displacement data are used to generate a stress-strain curve.
-
From this curve, key mechanical properties are calculated:
-
Tensile Strength: The maximum stress the material can withstand before failure.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
-
Thermal Property Analysis: Glass Transition and Decomposition Temperatures
Thermal properties are critical for understanding a polymer's behavior at different temperatures. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two common techniques used for this purpose.
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of the glass transition temperature (Tg), where an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[20] The standard procedure is outlined in ASTM E1356 .
Experimental Workflow:
Caption: Workflow for DSC Analysis.
Detailed Methodology:
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.[21]
-
DSC Analysis: The sample pan and an empty reference pan are placed in the DSC instrument. The instrument heats both pans at a controlled rate, and the difference in heat flow between the sample and the reference is measured.[22] A common heating rate for determining Tg is 20°C/minute.[22]
-
Data Analysis: A thermogram is generated, plotting heat flow against temperature. The glass transition is observed as a step-like change in the baseline of the thermogram. The midpoint of this transition is reported as the glass transition temperature (Tg).
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is used to determine the thermal stability of the material and its decomposition temperature. The relevant standards are ASTM E1131 and ISO 11358 .
Experimental Workflow:
Caption: Workflow for TGA Analysis.
Detailed Methodology:
-
Sample Preparation: A small, representative sample of the polymer is accurately weighed.
-
TGA Analysis: The sample is placed in the TGA instrument. The furnace is heated at a controlled rate in a specified atmosphere (e.g., nitrogen for inert decomposition or air for oxidative degradation), and the mass of the sample is continuously monitored.[23]
-
Data Analysis: A thermogravimetric curve is generated, plotting the percentage of initial mass as a function of temperature. The decomposition temperature is typically reported as the temperature at which a specific percentage of weight loss occurs (e.g., 5% weight loss) or the temperature of the maximum rate of decomposition (from the derivative of the TGA curve).[23]
Polymer Selection Logic
The selection of an appropriate FDM polymer depends on the specific requirements of the application. The following diagram illustrates a logical workflow for choosing between PLA, ABS, and PETG based on key thermal and mechanical properties.
Caption: Polymer Selection Decision Tree.
References
- 1. printmyparts.io [printmyparts.io]
- 2. wevolver.com [wevolver.com]
- 3. Polylactic acid - Wikipedia [en.wikipedia.org]
- 4. wevolver.com [wevolver.com]
- 5. wevolver.com [wevolver.com]
- 6. after-support.flashforge.jp [after-support.flashforge.jp]
- 7. materialpro3d.cz [materialpro3d.cz]
- 8. materialpro3d.cz [materialpro3d.cz]
- 9. researchgate.net [researchgate.net]
- 10. esun3d.com [esun3d.com]
- 11. after-support.flashforge.jp [after-support.flashforge.jp]
- 12. researchgate.net [researchgate.net]
- 13. fillamentum.com [fillamentum.com]
- 14. 3dtrcek.com [3dtrcek.com]
- 15. devel.lulzbot.com [devel.lulzbot.com]
- 16. wevolver.com [wevolver.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. temjournal.com [temjournal.com]
- 20. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 21. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]
- 22. qualitest.ae [qualitest.ae]
- 23. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
Techno-economic analysis of different 2,5-Furandimethanol synthesis routes.
For Researchers, Scientists, and Drug Development Professionals
2,5-Furandimethanol (FDM) is a versatile, bio-based platform chemical with significant potential in the synthesis of polymers, pharmaceuticals, and fine chemicals.[1][2] Derived from the dehydration of renewable carbohydrates, FDM represents a sustainable alternative to petroleum-based feedstocks.[1][3] The economic viability of FDM production is critically dependent on the efficiency and cost-effectiveness of its synthesis route. This guide provides a techno-economic comparison of the primary catalytic pathways for FDM synthesis, supported by experimental data and detailed methodologies.
The synthesis of FDM predominantly follows two main strategies: the hydrogenation of 5-hydroxymethylfurfural (HMF) and the direct, one-pot conversion of carbohydrates such as fructose and glucose. The choice of catalyst, starting material, and hydrogen donor are key factors influencing the overall process economics.
Performance Comparison of FDM Synthesis Routes
The following tables summarize quantitative data for different FDM synthesis routes, offering a comparative overview of their performance based on key metrics such as catalyst type, starting material, reaction conditions, yield, and catalyst reusability.
Table 1: Hydrogenation of 5-Hydroxymethylfurfural (HMF) to FDM using Noble Metal Catalysts
| Catalyst | H₂ Pressure (bar) | Solvent | Temp. (°C) | Time (h) | HMF Conversion (%) | FDM Yield (%) | Reusability | Reference |
| 1% Ir/SiO₂(Cl) | 10 | THF | 60 | 5 | 97 | 97 | Not Reported | [1] |
| Pt/MCM-41 | 8 | Water | 35 | 2 | 100 | 98.9 | Recyclable | [1] |
| Pt@Y | Not specified | Water | 80 | Not specified | ~100 | ~100 | Good stability | [4] |
| Au/Al₂O₃ | 65 | Not specified | 120 | 2 | >96 | >96 | Not Reported | [1] |
| Ru/Co₃O₄ | (Isopropanol as H-donor) | Isopropanol | 190 | 6 | Not specified | 82.8 | Good stability | [5] |
Table 2: Hydrogenation of 5-Hydroxymethylfurfural (HMF) to FDM using Non-Noble Metal Catalysts
| Catalyst | H₂ Pressure (bar) | Solvent | Temp. (°C) | Time (h) | HMF Conversion (%) | FDM Yield (%) | Reusability | Reference |
| Cu-based MOF | Not specified | Not specified | Not specified | Not specified | Not specified | 99.4 | Good stability | [1] |
| Co-NC | 50 | (Solvent-free) | 90 | Not specified | Not specified | 91.5 | Not Reported | [1] |
| Ni/CNT | 5 | Ethanol | 120 | 3 | 99.8 | 95 | Not Reported | [1] |
| Cu/SiO₂-PD | Not specified | Not specified | Not specified | Not specified | >90 (in THF) | High | Reusable | [6] |
Table 3: One-Pot Synthesis of FDM from Carbohydrates
| Starting Material | Catalyst System | H-Donor | Solvent | Temp. (°C) | Time (h) | FDM Yield (%) | Reusability | Reference |
| Fructose | Co-NC | Formic Acid | Not specified | 170 | 3 | 60.2 | Reusable | [7][8] |
| Glucose | NiCl₂/FA/Co-NC | Formic Acid | Water/1,4-dioxane | 160 | 6 | ~60 | Recyclable (5 times) | [9] |
Economic Considerations
A comprehensive techno-economic analysis involves evaluating feedstock cost, catalyst cost and stability, operational costs (energy, solvent), and downstream processing.
-
Feedstock: The price of the starting material is a major cost driver. While HMF is a more direct precursor, its purification adds significant cost. Direct conversion from less expensive carbohydrates like glucose is economically attractive but often results in lower yields and more complex purification.
-
Catalyst: Noble metal catalysts (e.g., Pt, Ru, Pd) generally exhibit higher activity and selectivity under milder conditions but are significantly more expensive than non-noble metal catalysts (e.g., Cu, Ni, Co).[10][11] The development of low-cost, highly active, and stable non-noble metal catalysts is a key area of research to improve the economic feasibility of FDM production.[10][11] Catalyst reusability is crucial for reducing overall process costs.
-
Hydrogen Donor: Molecular hydrogen (H₂) is a clean and efficient reducing agent, but its use requires high-pressure infrastructure, adding to capital and operational costs. Formic acid is a liquid hydrogen carrier that can be utilized under milder conditions.[12] However, the cost of formic acid can be a significant factor in the overall process economics.[13][14] The choice between H₂ and formic acid depends on a trade-off between infrastructure costs and reagent costs.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Protocol 1: Catalytic Hydrogenation of HMF to FDM using a Noble Metal Catalyst (Pt/MCM-41)
1. Catalyst Preparation:
- MCM-41 is synthesized using a standard hydrothermal method.
- Platinum is incorporated into the MCM-41 support via incipient wetness impregnation using a solution of a platinum precursor (e.g., H₂PtCl₆).
- The impregnated support is dried and then calcined in air, followed by reduction in a hydrogen atmosphere to obtain the final Pt/MCM-41 catalyst.
2. Hydrogenation Reaction:
- In a high-pressure autoclave, add the Pt/MCM-41 catalyst to a solution of HMF in deionized water.
- Seal the reactor and purge several times with nitrogen to remove air.
- Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 8 bar).
- Heat the reactor to the reaction temperature (e.g., 35°C) and maintain under constant stirring for the specified reaction time (e.g., 2 hours).
- After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.
3. Product Analysis:
- Separate the catalyst from the reaction mixture by centrifugation or filtration.
- Analyze the liquid phase using High-Performance Liquid Chromatography (HPLC) to determine the conversion of HMF and the yield of FDM.
4. Catalyst Recycling:
- Wash the recovered catalyst with a suitable solvent (e.g., water or ethanol) and dry it before reusing it in subsequent reaction cycles to evaluate its stability.[15]
Protocol 2: One-Pot Synthesis of FDM from Glucose using a Non-Noble Metal Catalyst System (NiCl₂/FA/Co-NC)
1. Catalyst Preparation (Co-NC):
- Synthesize a nitrogen-doped carbon support (NC) through the pyrolysis of a nitrogen-containing precursor (e.g., melamine).
- Impregnate the NC support with a cobalt salt solution (e.g., cobalt nitrate).
- Dry the impregnated support and then reduce it under a hydrogen atmosphere to obtain the Co-NC catalyst.
2. One-Pot Conversion Reaction:
- In a high-pressure reactor, combine glucose, the Co-NC catalyst, NiCl₂, and formic acid in a solvent mixture (e.g., water and 1,4-dioxane).
- Seal the reactor and purge it with an inert gas (e.g., nitrogen).
- Heat the reactor to the desired temperature (e.g., 160°C) and maintain it with vigorous stirring for the specified duration (e.g., 6 hours).
- After the reaction, cool the reactor to room temperature.
3. Product Analysis:
- Separate the solid catalyst from the liquid product mixture.
- Analyze the liquid phase by HPLC to quantify the amount of FDM produced and any remaining starting material or intermediates.
4. Catalyst Reusability:
- Wash the recovered Co-NC catalyst with a suitable solvent and dry it for use in subsequent batches to assess its recyclability.[9]
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the logical relationships in the different FDM synthesis routes.
Caption: Overview of the main synthesis routes to this compound (FDM).
Caption: Key components in the catalytic hydrogenation of HMF to FDM.
References
- 1. Recent advances in catalytic synthesis of this compound from 5-hydroxymethylfurfural and carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in catalytic synthesis of this compound from 5-hydroxymethylfurfural and carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Collection - One-Pot Production of this compound from Fructose Co-catalyzed with Formic Acid and Heterogeneous Co Catalysts - Energy & Fuels - Figshare [acs.figshare.com]
- 9. Highly selective one-pot production of this compound from saccharides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. psecommunity.org [psecommunity.org]
- 14. Analyzing the Expenses and Pricing of Formic Acid in the Chemical Market [tengerchemical.com]
- 15. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis-(hydroxymethyl)furan using Pt/MCM-41 in an aqueous medium: a simple approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Advanced Spectroscopy for Validating the Structure of 2,5-Furandimethanol Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides an objective comparison of advanced spectroscopic techniques for validating the structure of 2,5-Furandimethanol (FDM) and its derivatives. By presenting quantitative data, detailed experimental protocols, and a comparative analysis of performance, this document serves as a practical resource for selecting the most appropriate analytical methods.
Performance Comparison of Spectroscopic Techniques
The structural validation of this compound (FDM) and its derivatives relies on a combination of spectroscopic methods, each providing unique and complementary information. Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to define the complete carbon-hydrogen framework and establish connectivity.[1] Mass Spectrometry (MS) provides the molecular weight and elemental composition with high sensitivity.[1] Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying the presence of key functional groups.[1] Finally, X-ray Crystallography offers the definitive three-dimensional structure of crystalline compounds.
The selection of a particular technique or combination thereof depends on the specific structural question at hand. For initial confirmation of a successful synthesis, FTIR and MS can provide rapid and crucial information. For complete structural elucidation and isomer differentiation, 1D and 2D NMR techniques are indispensable. When a high-quality single crystal is available, X-ray crystallography provides the most detailed and unambiguous structural information.
Table 1: Quantitative Spectroscopic Data for this compound (FDM)
| Spectroscopic Technique | Parameter | Observed Value | Interpretation |
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | 6.18 ppm (s, 2H) | Protons on the furan ring (H3, H4) |
| Chemical Shift (δ) | 5.15 ppm (t, J=5.7 Hz, 2H) | Hydroxyl protons (-OH) | |
| Chemical Shift (δ) | 4.35 ppm (d, J=5.7 Hz, 4H) | Methylene protons (-CH₂-) | |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) | 155.0 ppm | Quaternary carbons of the furan ring attached to the hydroxymethyl groups (C2, C5) |
| Chemical Shift (δ) | 107.5 ppm | Protonated carbons of the furan ring (C3, C4) | |
| Chemical Shift (δ) | 55.8 ppm | Methylene carbons (-CH₂-) | |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) | m/z 128 | Molecular weight of FDM (C₆H₈O₃) |
| Major Fragments | m/z 99, 98, 97, 70, 69, 41, 39 | Fragmentation pattern characteristic of the furan and hydroxymethyl moieties | |
| FTIR (Mull) | Absorption Peak | ~3200-3400 cm⁻¹ (broad) | O-H stretching of the hydroxyl groups |
| Absorption Peak | ~2850-2950 cm⁻¹ | C-H stretching of the methylene groups | |
| Absorption Peak | ~1570 cm⁻¹ | C=C stretching of the furan ring | |
| Absorption Peak | ~1020 cm⁻¹ | C-O stretching of the alcohol and ether linkages | |
| X-ray Crystallography | Crystal System | Monoclinic | Provides precise bond lengths, bond angles, and three-dimensional arrangement of atoms in the crystal lattice |
| Space Group | P2₁/c |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are tailored for the analysis of this compound and its derivatives but can be adapted for similar furan-containing compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and connectivity of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the FDM derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping signals.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire the spectrum at a magnetic field strength of 300 MHz or higher for better resolution.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled single-pulse experiment to obtain a spectrum with singlets for each unique carbon.
-
A higher number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra and calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to specific protons and carbons in the molecule.
-
For more complex derivatives, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish proton-proton and proton-carbon correlations, respectively.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: For volatile and thermally stable FDM derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer. For less stable derivatives, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used, often coupled with Liquid Chromatography (LC-MS).
-
Ionization: In GC-MS, Electron Ionization (EI) at 70 eV is commonly used, which causes fragmentation of the molecule. ESI and MALDI are "soft" ionization techniques that typically produce the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis:
-
Identify the molecular ion peak (M⁺ in EI-MS or [M+H]⁺ in ESI-MS) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern in the EI-MS spectrum. The fragmentation of furan derivatives often involves cleavage of the bonds adjacent to the furan ring and loss of substituents. For FDM, characteristic losses include H₂O, CH₂OH, and CO.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solids: The sample can be analyzed as a KBr pellet (mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk) or by using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred as it requires minimal sample preparation; a small amount of the solid is simply placed on the ATR crystal.
-
Liquids: A drop of the liquid can be placed between two salt plates (e.g., NaCl) or directly on an ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the infrared beam path and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Multiple scans are usually co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and assign them to specific functional groups using correlation tables. For FDM derivatives, look for the characteristic broad O-H stretch of alcohols, C-H stretches of the furan ring and alkyl chains, C=C stretching of the furan ring, and C-O stretching of the alcohol and furan ether linkage.
-
X-ray Crystallography
Objective: To determine the three-dimensional structure of a crystalline compound.
Methodology:
-
Crystal Growth: This is often the most challenging step. High-quality single crystals of the FDM derivative are required. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The choice of solvent is crucial.
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays.
-
The crystal is rotated, and the diffraction pattern is recorded by a detector.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The positions of the atoms in the unit cell are determined using various computational methods.
-
The structural model is then refined to obtain the best fit with the experimental data.
-
-
Data Analysis:
-
The final output is a three-dimensional model of the molecule, providing precise information on bond lengths, bond angles, and intermolecular interactions in the crystal lattice.
-
Visualization of Workflows and Logical Relationships
To aid in the understanding of the structural validation process, the following diagrams have been generated using Graphviz.
References
Safety Operating Guide
Proper Disposal of 2,5-Furandimethanol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2,5-Furandimethanol (CAS No. 1883-75-6) is crucial for ensuring laboratory safety and environmental protection. This furan derivative, while a valuable bio-based platform chemical, presents hazards that necessitate a structured disposal protocol.[1][2] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a laboratory setting, in alignment with general hazardous waste regulations.
Immediate Safety and Hazard Profile
This compound is classified as harmful if swallowed, in contact with skin, or inhaled.[3] It is also recognized as causing skin and serious eye irritation.[3] A significant environmental hazard is its classification as very toxic to aquatic life with long-lasting effects. Therefore, preventing its release into the environment, particularly into drains and water courses, is a primary concern.[4][5]
First Aid in Case of Exposure:
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Immediately call a doctor or Poison Control Center.[4]
-
Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[4]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[4]
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen.[4]
Quantitative Data and Properties
For quick reference, the key physical, chemical, and toxicological properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1883-75-6 |
| Molecular Formula | C6H8O3 |
| Molecular Weight | 128.13 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 74-77 °C |
| Boiling Point | 275.4 °C at 760 mmHg |
| Flash Point | 120.3 °C |
| Density | 1.283 g/cm³ |
| Solubility | Soluble in water, ethanol, acetone, pyridine, tetrahydrofuran. Insoluble in ethane, toluene, dichloroethane.[1] |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[6] |
Experimental Protocols: Disposal Methodology
The disposal of this compound should be treated as a hazardous waste procedure. The following steps provide a detailed methodology for its proper management from generation to disposal.
Step 1: Waste Identification and Segregation
-
All waste materials containing this compound, including pure unused chemical, contaminated personal protective equipment (PPE), and materials used for spill cleanup, must be treated as hazardous waste.
-
Segregate this compound waste from other waste streams at the point of generation. Do not mix it with non-hazardous waste or other incompatible chemical wastes.[4]
Step 2: Containerization
-
Use a designated, compatible, and leak-proof container for collecting this compound waste. The container must be in good condition with a secure, tight-fitting lid.[7]
-
The container should be made of a material that does not react with the chemical.
-
Keep the waste container closed at all times, except when adding waste.[7][8]
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste."[4][7]
-
The label must also include the full chemical name, "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").[4]
-
Note the date when waste is first added to the container.
Step 4: Accumulation and Storage
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][4] The SAA should be at or near the point of waste generation.[6]
-
Ensure that the storage area is secure and away from sources of ignition, and that incompatible chemicals are not stored nearby.[3]
Step 5: Disposal Request and Pickup
-
Once the waste container is full, or if the waste has been accumulated for a year, arrange for its disposal.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[8][9]
-
Provide them with accurate information about the waste stream.
Step 6: Decontamination of Empty Containers
-
An empty container that held this compound must be managed carefully.
-
Triple-rinse the container with a suitable solvent (such as water or ethanol) that can dissolve the chemical.[10][7]
-
Collect the rinsate as hazardous waste and add it to your this compound waste container.[7][8]
-
After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, but first, remove or deface the hazardous waste label.[10]
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. What is this compound used for?_Chemicalbook [chemicalbook.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. This compound|1883-75-6|MSDS [dcchemicals.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. vumc.org [vumc.org]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
